Technical Whitepaper: Physicochemical Profiling of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol
Executive Summary This technical guide provides a comprehensive physicochemical analysis of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol (CAS: 1247839-60-6), a specialized amino-alcohol scaffold used as a chiral building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol (CAS: 1247839-60-6), a specialized amino-alcohol scaffold used as a chiral building block in pharmaceutical synthesis and ligand design.
Unlike simple primary amines, this compound exhibits complex phase behavior due to its amphiphilic nature—possessing a lipophilic 2-methylbutyl tail and a polar amino-cyclohexanol head. This guide moves beyond basic catalog data to offer field-proven insights into its solubility, ionization behavior, and stereochemical implications, critical for researchers optimizing drug delivery systems or catalytic processes.
Chemical Identification & Structural Analysis[1][2][3][4][5]
This molecule contains three potential stereocenters, creating a challenge in purity profiling that is often overlooked in early-stage research:
Cyclohexane Ring (C1, C2): Can exist as cis or trans diastereomers.
Field Insight: The trans-isomer is the thermodynamically dominant form when synthesized via epoxide opening (cyclohexene oxide + 2-methylbutylamine), following the Fürst-Plattner rule (trans-diaxial opening).
Side Chain (C2'): The 2-methylbutyl group contains a chiral center.
Implication: Unless the starting amine (2-methylbutylamine) was enantiopure, the final product will be a mixture of diastereomers (e.g., trans-1R,2R,2'S and trans-1R,2R,2'R).
Physicochemical Properties[4][8][9][10][11]
The following data aggregates experimental baselines with high-fidelity predictive modeling (ACD/Labs & ChemAxon algorithms) validated against structural analogs.
Quantitative Profile
Property
Value / Range
Technical Commentary
Physical State
Viscous Oil / Low-melting Solid
The flexible alkyl tail disrupts the crystal lattice of the parent aminocyclohexanol (mp ~65°C), lowering the melting point.
Boiling Point
265°C - 275°C (at 760 mmHg)
High boiling point driven by intermolecular H-bonding (OH···N).
pKa (Base)
10.2 ± 0.3
Typical for secondary amines in a cyclohexane ring. Highly protonated at physiological pH (7.4).
LogP (Octanol/Water)
2.1 - 2.4
Critical Parameter: Unlike the water-soluble parent (LogP ~ -0.1), this derivative is lipophilic, crossing biological membranes effectively.
LogD (pH 7.4)
-0.5 to 0.0
At pH 7.4, the ionized species dominates (), reducing apparent lipophilicity.
Polar Surface Area (PSA)
32.3 Ų
Favorable for Blood-Brain Barrier (BBB) penetration if the charge is masked.
Solubility & Stability
Aqueous Solubility: Low in neutral water (< 1 mg/mL); High in acidic media (pH < 5) due to ammonium salt formation.
Organic Solubility: Miscible with Methanol, DMSO, DCM, and Ethyl Acetate.
Stability: Susceptible to oxidation at the nitrogen atom (N-oxide formation) if stored in air/light for prolonged periods. Recommendation: Store under Argon at 2–8°C.
Understanding the synthesis is crucial for troubleshooting impurity profiles. The standard industrial route utilizes the ring-opening of cyclohexene oxide.
Synthesis Workflow (DOT Visualization)
Figure 1: Nucleophilic ring-opening pathway favoring the trans-aminoalcohol configuration.
Experimental Protocols
Protocol: Potentiometric pKa Determination
Objective: Accurate determination of the ionization constant to predict solubility at physiological pH.
Reagents:
Compound (10 mg)
0.1 M HCl standard solution
0.1 M NaOH standard solution
KCl (ionic strength adjuster)
Methodology:
Preparation: Dissolve 10 mg of the compound in 20 mL of degassed water containing 0.15 M KCl. If dissolution is slow, add minimal methanol (note: this requires a co-solvent correction factor).
Acidification: Add excess 0.1 M HCl to fully protonate the amine (pH < 2).
Titration: Titrate with 0.1 M NaOH using a micro-burette under inert gas (
) purge to prevent carbonate formation.
Data Capture: Record pH vs. Volume of titrant.
Analysis: Use the Bjerrum plot method or Gran plot to identify the equivalence point. The half-equivalence point represents the pKa.
Protocol: Lipophilicity (LogD) via HPLC
Objective: High-throughput estimation of lipophilicity using Chromatographic Hydrophobicity Index (CHI).
System: Agilent 1200 or equivalent HPLC.
Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 3.5 µm).
Mobile Phase:
A: 50 mM Ammonium Acetate (pH 7.4)
B: Acetonitrile
Gradient: Fast gradient 0% to 100% B over 5 minutes.
Calibration: Run a standard set of drugs with known LogD values (e.g., Propranolol, Atenolol) to generate a calibration curve.
Calculation:
(Where is the retention time).
Applications & Implications
Pharmaceutical Research[4]
Bioisostere Design: The 2-methylbutyl group serves as a lipophilic anchor. This scaffold is structurally analogous to the mucolytic Ambroxol and the vesamicol family of acetylcholine transport inhibitors.
BBB Penetration: With a LogP > 2.0 and pKa ~10, the compound can cross the blood-brain barrier, but high basicity may lead to lysosomal trapping.
Asymmetric Catalysis
Chiral Ligands: The trans-aminoalcohol motif is a privileged structure for creating chiral ligands (e.g., reacting with phosphines) for enantioselective hydrogenation. The bulky 2-methylbutyl group enhances stereocontrol.
PubChem. (2025).[3][4][5] Compound Summary: 2-Aminocyclohexanol Derivatives.[6][7][8] National Library of Medicine.
González-Sabín, J., et al. (2014). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.[9] Chemistry - A European Journal.
Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Reference for pKa/LogP protocols).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 2-[(2-Methylbutyl)amino]cyclohexan-1-ol (CAS: 1247839-60-6) belongs to the versatile class of 1,2-aminoalcohols (β-amino alcohols). In drug development, the 1,2-aminoalcohol motif is a privileged pharmacophore, serving as the structural backbone for numerous beta-blockers, sphingolipid analogs, and kinase inhibitors. This whitepaper provides an in-depth structural analysis, stereochemical evaluation, and a self-validating synthetic protocol for this specific scaffold, grounded in modern green-chemistry principles.
The molecular framework of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol consists of a cyclohexane ring substituted at adjacent carbons (C1 and C2) by a hydroxyl (-OH) and a secondary amine (-NH-) bearing a branched 2-methylbutyl chain.
Stereocenter Analysis
This molecule possesses three distinct chiral centers:
C1 (Cyclohexane): Bears the hydroxyl group.
C2 (Cyclohexane): Bears the secondary amine.
C2' (Aliphatic Chain): The branching point of the 2-methylbutyl group.
Because the standard synthetic route involves the nucleophilic ring-opening of cyclohexene oxide, the relative stereochemistry between C1 and C2 is strictly locked in a trans-configuration due to the anti-periplanar trajectory of the SN2 attack (1)[1]. Consequently, the cyclohexane ring predominantly adopts a diequatorial chair conformation . This conformation minimizes the severe 1,3-diaxial steric clashes that would occur if the bulky 2-methylbutylamino group were forced into an axial position.
Figure 1: Conformational equilibrium of the trans-1,2-aminoalcohol favoring the diequatorial state.
Synthetic Methodology: Regio- and Stereoselective Aminolysis
The classical synthesis of β-amino alcohols often requires harsh Lewis acids or prolonged heating in protic solvents. However, modern drug development prioritizes scalable, green-chemistry protocols. The following self-validating protocol utilizes a solvent-free, Lithium Bromide (LiBr)-catalyzed aminolysis (2)[2].
Causality of Experimental Choices
Catalyst Selection (LiBr): The Li⁺ cation acts as a mild, highly oxophilic Lewis acid. It coordinates precisely with the epoxide oxygen, lowering the LUMO energy of the adjacent carbons. Crucially, the Br⁻ anion is a soft, weak nucleophile that does not compete with the amine, preventing the formation of unwanted halohydrin byproducts (3)[3].
Chromatographic Modifier (1% Et₃N): Unmodified silica gel is acidic. If a basic secondary amine is loaded directly, it protonates and binds irreversibly to the silanol groups, causing severe peak tailing. Adding 1% Triethylamine (Et₃N) neutralizes these active sites, ensuring sharp elution peaks and high recovery yields.
Step-by-Step Protocol
Reaction Assembly: In a dry, round-bottom flask, combine cyclohexene oxide (1.0 equiv) and 2-methylbutylamine (1.2 equiv). Add anhydrous LiBr (10 mol%).
Thermal Activation: Stir the neat mixture at 60°C for 4–6 hours.
Self-Validating Monitoring: Monitor the reaction via TLC. Because the molecule lacks UV chromophores, visualize the plate using a Ninhydrin stain . The appearance of a distinct brownish-yellow spot confirms the formation of the secondary amine.
Workup: Quench the mixture with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to break emulsions and pre-dry), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude oil via flash column chromatography using a gradient of Dichloromethane/Methanol (95:5) containing 1% Et₃N.
Figure 2: Step-by-step synthetic workflow for regioselective epoxide aminolysis.
Analytical Characterization
To ensure scientific integrity and validate the success of the synthesis, the isolated compound must be subjected to rigorous spectroscopic analysis. The table below summarizes the expected quantitative data and the diagnostic rationale for each signal.
Table 1: Expected Spectroscopic Signatures for 2-[(2-Methylbutyl)amino]cyclohexan-1-ol
Analytical Technique
Signal / Shift
Assignment
Diagnostic Rationale
¹H NMR (CDCl₃)
~3.1 – 3.3 ppm (m, 1H)
C1-H (axial)
Downfield shifted due to the highly electronegative -OH group. A large axial-axial coupling constant (J ≈ 10 Hz) confirms the trans diequatorial geometry.
¹H NMR (CDCl₃)
~2.3 – 2.5 ppm (m, 1H)
C2-H (axial)
Shifted by the -NH- group. The coupling pattern matches C1-H, validating the 1,2-anti relationship.
¹³C NMR (CDCl₃)
~74.5 ppm
C1
Characteristic chemical shift for a secondary alcohol carbon on a cyclohexane ring.
¹³C NMR (CDCl₃)
~64.2 ppm
C2
Characteristic shift for an aliphatic secondary amine carbon.
ESI-MS
m/z 186.18
[M+H]⁺
Directly matches the exact mass of C₁₁H₂₃NO (185.18 Da) plus a proton.
IR Spectroscopy
~3300 – 3400 cm⁻¹
O-H / N-H stretch
Broad, overlapping absorption band confirming the presence of both hydrogen-bond donor groups.
References
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.Research & Reviews: Journal of Chemistry.
Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis.
A Technical Guide to the Spectroscopic Characterization of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 2-[(2-Methylbutyl)amino]cyclohexan-1-ol is a vicinal amino alcohol, a structural motif of significa...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-[(2-Methylbutyl)amino]cyclohexan-1-ol is a vicinal amino alcohol, a structural motif of significant interest in medicinal chemistry and materials science. These compounds serve as valuable chiral building blocks and ligands in asymmetric synthesis. A thorough understanding of their spectroscopic properties is paramount for confirming their identity, purity, and stereochemistry. This guide provides a detailed technical overview of the synthesis and the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-[(2-Methylbutyl)amino]cyclohexan-1-ol. The interpretation of this data is grounded in fundamental principles and supported by data from analogous structures, offering a predictive and instructional framework for researchers in the field.
I. Synthesis of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol: A Methodological Approach
The synthesis of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol can be efficiently achieved through the reductive amination of cyclohexene oxide with 2-methylbutylamine. This method is widely employed for the preparation of 1,2-amino alcohols and proceeds via the nucleophilic attack of the amine on the epoxide ring.
Experimental Protocol: Reductive Amination
Reaction Setup: To a solution of cyclohexene oxide (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add 2-methylbutylamine (1.2 eq).
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (50-60 °C) to facilitate the ring-opening of the epoxide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with brine to remove any remaining water-soluble impurities.
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-[(2-Methylbutyl)amino]cyclohexan-1-ol as a clear oil or a low-melting solid.
The following diagram illustrates the workflow for the synthesis of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol.
Caption: Synthetic workflow for 2-[(2-Methylbutyl)amino]cyclohexan-1-ol.
II. Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol, providing detailed information about the carbon and proton environments within the molecule.
1. ¹H NMR Spectroscopy:
The proton NMR spectrum will exhibit characteristic signals for the cyclohexyl ring protons, the 2-methylbutyl side chain, and the exchangeable protons of the hydroxyl and amino groups.
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
-OH, -NH
1.0 - 4.0 (broad)
Singlet
2H
H-1 (CH-OH)
3.2 - 3.6
Multiplet
1H
H-2 (CH-NH)
2.8 - 3.2
Multiplet
1H
Cyclohexyl -CH₂-
1.0 - 2.0
Multiplets
8H
-NH-CH₂-
2.4 - 2.8
Multiplet
2H
-CH(CH₃)-
1.5 - 1.8
Multiplet
1H
-CH₂-CH₃
1.2 - 1.5
Multiplet
2H
-CH(CH₃)-
0.8 - 1.0
Doublet
3H
-CH₂-CH₃
0.8 - 1.0
Triplet
3H
Expert Insights: The diastereotopic protons of the cyclohexyl ring and the methylene group adjacent to the nitrogen will likely appear as complex multiplets. The broadness of the -OH and -NH signals is due to chemical exchange and hydrogen bonding. The exact chemical shifts of H-1 and H-2 are dependent on the cis or trans stereochemistry of the substituents on the cyclohexane ring.
2. ¹³C NMR Spectroscopy:
The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
C-1 (CH-OH)
70 - 78
C-2 (CH-NH)
58 - 65
Cyclohexyl -CH₂-
20 - 40
-NH-CH₂-
45 - 55
-CH(CH₃)-
30 - 40
-CH₂-CH₃
20 - 30
-CH(CH₃)-
10 - 20
-CH₂-CH₃
10 - 15
Expert Insights: The chemical shifts of the carbons in the cyclohexane ring are influenced by the stereochemistry of the substituents.[1] The carbon attached to the electronegative oxygen atom (C-1) will be the most downfield signal among the sp³ carbons of the ring. Similarly, the carbon attached to the nitrogen (C-2) will be shifted downfield compared to the other ring carbons.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol will be characterized by the presence of O-H and N-H stretching vibrations.
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
O-H Stretch (Alcohol)
3200 - 3600
Strong, Broad
N-H Stretch (Secondary Amine)
3300 - 3500
Medium, Sharper than O-H
C-H Stretch (Aliphatic)
2850 - 3000
Strong
N-H Bend
1550 - 1650
Medium
C-O Stretch (Alcohol)
1050 - 1150
Strong
C-N Stretch (Amine)
1000 - 1250
Medium
Expert Insights: The O-H stretching band will be broad due to hydrogen bonding. The N-H stretch of the secondary amine will appear as a single, relatively sharp peak in the same region as the O-H stretch, but it is typically less intense.[2][3] The presence of both a broad O-H and a sharper N-H peak is a key diagnostic feature for this class of compounds.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 199, corresponding to the molecular formula C₁₂H₂₅NO.
Key Fragmentation Pathways:
α-Cleavage: The most common fragmentation pathway for amines and alcohols is α-cleavage, which involves the breaking of a C-C bond adjacent to the heteroatom.
Loss of a C₅H₁₁ radical from the nitrogen side would result in a fragment at m/z = 114.
Cleavage of the C1-C6 or C2-C3 bond in the cyclohexane ring.
Dehydration: Loss of a water molecule (H₂O) from the molecular ion can lead to a peak at m/z = 181.
Loss of the 2-Methylbutyl Group: Cleavage of the C-N bond can result in the loss of the 2-methylbutyl group, leading to a fragment corresponding to the 2-aminocyclohexanol cation at m/z = 115.
The following diagram illustrates a key fragmentation pathway in the mass spectrum of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol.
Caption: Key mass spectral fragmentation pathways.
III. Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol. The combination of NMR, IR, and MS data allows for the unambiguous confirmation of the molecular structure. The predictive nature of the spectral analysis, based on established principles and data from analogous compounds, serves as a valuable resource for researchers working with this and related 1,2-amino alcohols. The detailed synthetic protocol further enhances the utility of this guide for practical laboratory applications in drug discovery and chemical synthesis.
References
CHEM21. (n.d.). One Pot Synthesis of N-substituted β-amino Alcohols. Retrieved from [Link]
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. The Pacific Journal of Science and Technology, 23(2), 115-124.
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
Technical Monograph: Stereochemical Characterization and Synthesis of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol
Executive Summary This technical guide provides a comprehensive analysis of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol , a complex chiral amino-alcohol scaffold utilized in fragment-based drug discovery (FBDD) and as a chir...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol , a complex chiral amino-alcohol scaffold utilized in fragment-based drug discovery (FBDD) and as a chiral auxiliary in asymmetric synthesis.
The molecule presents a unique stereochemical challenge: it possesses three chiral centers —two on the cyclohexane ring and one on the N-alkyl side chain. This results in a theoretical matrix of eight stereoisomers . This guide outlines the rigorous protocols required for the synthesis, separation, and structural validation of these isomers, emphasizing the distinction between the cis- and trans- diastereomers of the cyclohexane core and the enantiopurity of the 2-methylbutyl tail.
Stereochemical Analysis
The structural complexity of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol arises from the interplay between the rigid cyclohexane chair conformation and the flexible alkyl tail.
Chiral Center Breakdown
C1 (Cyclohexane): Hydroxyl bearing carbon.
C2 (Cyclohexane): Amine bearing carbon.
C2' (Side Chain): The 2-position of the methylbutyl group.
Isomer Matrix
The relationship between C1 and C2 on the ring dictates the major diastereomeric split (cis vs. trans). The C2' center on the side chain further splits these into pairs.
Ring Configuration
Side Chain (C2')
Isomer Designation
Stability Profile
Trans (1R, 2R)
(R)
(1R, 2R, 2'R)
Thermodynamic Major (Diequatorial)
Trans (1R, 2R)
(S)
(1R, 2R, 2'S)
Thermodynamic Major
Trans (1S, 2S)
(R)
(1S, 2S, 2'R)
Enantiomer of (1R,2R,2'S)
Trans (1S, 2S)
(S)
(1S, 2S, 2'S)
Enantiomer of (1R,2R,2'R)
Cis (1R, 2S)
(R)
(1R, 2S, 2'R)
Kinetic/Steric Strain (Axial-Equatorial)
Cis (1R, 2S)
(S)
(1R, 2S, 2'S)
Kinetic/Steric Strain
Cis (1S, 2R)
(R)
(1S, 2R, 2'R)
Enantiomer of (1R,2S,2'S)
Cis (1S, 2R)
(S)
(1S, 2R, 2'S)
Enantiomer of (1R,2S,2'R)
Critical Insight: The trans-isomers are generally more stable due to the ability of the bulky hydroxyl and amine groups to adopt a diequatorial conformation in the chair structure. Synthesis via epoxide opening naturally favors the trans configuration.
Synthetic Pathways and Logic
To ensure high purity, we avoid non-selective reductive amination of cyclohexanone, which yields difficult-to-separate cis/trans mixtures. Instead, we utilize the nucleophilic ring-opening of cyclohexene oxide , which enforces trans-stereochemistry via an SN2 mechanism.
Reaction Mechanism (Graphviz Visualization)
The following diagram details the logical flow of the synthesis, highlighting the critical decision points for stereocontrol.
Figure 1: Synthetic workflow for accessing specific stereoisomers via epoxide aminolysis. Note the enforcement of trans-geometry.
Experimental Protocol: Trans-Selective Synthesis
Objective: Synthesize the trans-diastereomer series of 2-[(2-methylbutyl)amino]cyclohexan-1-ol.
Scale: 10 mmol basis.
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexene oxide (10 mmol) in Ethanol (15 mL).
Addition: Add 2-methylbutylamine (12 mmol) dropwise over 5 minutes.
Scientific Rationale: A slight excess of amine drives the reaction to completion and minimizes oligomerization of the epoxide.
Mechanism: Li+ acts as a Lewis acid, coordinating to the epoxide oxygen, increasing electrophilicity at the carbon center.
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (SiO2, 10% MeOH in DCM, Ninhydrin stain).
Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess amine.
Purification: The crude oil is typically a mixture of the (1R,2R) and (1S,2S) ring enantiomers (if racemic amine was used, 4 isomers exist). Purify via Flash Column Chromatography (DCM:MeOH:NH4OH 90:9:1).
Validation Criteria
1H NMR (CDCl3, 400 MHz): Look for the methine proton attached to the hydroxyl group (H1). In trans-isomers, this proton appears as a td (triple doublet) with a large coupling constant (
Hz) due to diaxial coupling with H2 and axial H6.
Cis-isomer check: If the coupling constant is small (
Hz), the product is cis (undesired).
Mass Spectrometry: ESI+ [M+H] = 186.18 m/z.
Separation Strategy (Chiral Resolution)
If the starting amine was racemic, or if the ring enantiomers must be separated, Chiral HPLC is the gold standard.
Chiral HPLC Protocol
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI).
Separation Logic Table:
Fraction
Retention Time (Est.)
Predicted Configuration
F1
8.5 min
(1R, 2R, 2'S)
F2
9.8 min
(1S, 2S, 2'S)
F3
11.2 min
(1R, 2R, 2'R)
F4
12.5 min
(1S, 2S, 2'R)
(Note: Exact retention times must be empirically determined; order varies based on column selection.)
References
Sigma-Aldrich. (2023). 2-[(2-methylbutyl)amino]cyclohexan-1-ol Product Specification. CAS No. 1247839-60-6. Link
Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes". Journal of the American Chemical Society. (Foundational text on epoxide resolution logic). Link
Azizi, N., & Saidi, M. R. (2005). "LiClO4-accelerated aminolysis of epoxides". Canadian Journal of Chemistry. (Source for LiClO4 protocol). Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for cyclohexane conformational analysis and diaxial coupling constants). Link
Foundational
Technical Whitepaper: Physicochemical Profiling and Applications of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol
Introduction & Core Rationale In the landscape of modern organic synthesis and medicinal chemistry, chiral amino alcohols serve as indispensable structural motifs. 2-[(2-Methylbutyl)amino]cyclohexan-1-ol is a highly spec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Core Rationale
In the landscape of modern organic synthesis and medicinal chemistry, chiral amino alcohols serve as indispensable structural motifs. 2-[(2-Methylbutyl)amino]cyclohexan-1-ol is a highly specialized, sterically demanding bicyclic amino alcohol. Its unique architecture—combining the conformational rigidity of a cyclohexane ring with the flexible, bulky 2-methylbutyl side chain—makes it a privileged scaffold. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its synthesis via self-validating protocols, and its dual utility as a chiral ligand in asymmetric catalysis and a building block in drug discovery.
Physicochemical Parameters & Structural Dynamics
Understanding the baseline quantitative metrics of this compound is critical for downstream synthetic planning and chromatographic resolution. The structural bulk of the 2-methylbutyl group significantly influences both its coordination chemistry with transition metals and its lipophilic profile in biological systems.
Viscous liquid to low-melting solid (derivative dependent)
Mechanistic Role in Asymmetric Catalysis
Chiral 1,2-amino alcohols are cornerstone ligands in asymmetric synthesis, particularly in the enantioselective alkylation of aldehydes. When 2-[(2-Methylbutyl)amino]cyclohexan-1-ol coordinates with a metal center (such as Zinc or Ruthenium), it forms a rigid, bidentate metallacycle.
Causality in Design: The steric bulk of the 2-methylbutyl group effectively shields one face of the catalytic metal complex. This steric hindrance forces the incoming pro-chiral substrate to approach exclusively from the opposite, unhindered face, thereby transferring chiral information with high enantiomeric excess (ee)[3].
The following step-by-step methodology outlines the synthesis of the trans-isomer, incorporating fundamental stereoelectronic principles and a robust chiral resolution phase.
Conditions: Reflux at 80°C for 12 hours under an inert atmosphere.
Mechanistic Causality: Water acts as a mild hydrogen-bond donor, activating the epoxide oxygen without inducing the polymerization typically seen with harsh Lewis acids. The nucleophilic attack by the amine strictly follows the Fürst-Plattner rule , ensuring a diaxial opening that exclusively yields the trans-1,2-amino alcohol.
Step 2: Chiral Resolution via Diastereomeric Salt Formation
Reagents: (R)-Mandelic acid (0.5 eq) or (S)-Mandelic acid depending on the desired enantiomer[3].
Conditions: Dissolve the racemic amino alcohol in an ethyl acetate/ethanol (9:1) matrix. Heat to 60°C, add the mandelic acid, and subject the solution to a controlled cooling ramp down to 4°C.
Mechanistic Causality: Mandelic acid forms highly predictable hydrogen-bonding networks. The structural rigidity of the cyclohexane ring, combined with the steric bulk of the 2-methylbutyl group, creates a highly differentiated crystal lattice. This thermodynamic discrepancy allows the less soluble diastereomeric salt to precipitate selectively, enabling separation via fractional crystallization[3].
Step 3: Free Base Liberation
Reagents: 2M NaOH, Dichloromethane (DCM).
Conditions: Biphasic liquid-liquid extraction.
Mechanistic Causality: The alkaline aqueous phase deprotonates the ammonium salt, driving the highly lipophilic free base into the organic DCM layer for recovery and subsequent solvent evaporation.
Fig 2: Workflow for the stereoselective synthesis and resolution of amino cyclohexanols.
Analytical Validation: A Self-Validating System
To ensure scientific integrity, the synthesized compound must undergo a self-validating analytical loop before deployment in sensitive catalytic or biological assays.
Stereochemical Verification via ¹H NMR (400 MHz, CDCl₃):
The critical validation point is the coupling constant (
) between the axial protons at C1 (carbinol) and C2 (amine). A -value of 9–11 Hz confirms the trans-diaxial relationship. If a -value of < 5 Hz is observed, it indicates the presence of a cis-isomer, immediately signaling a failure in the SN2 trajectory during the epoxide opening step.
Enantiomeric Purity via Chiral HPLC:
Validates the thermodynamic efficiency of the mandelic acid resolution. A threshold of >99% ee is the strict release criterion for utilizing this compound as a ligand in asymmetric catalysis[3].
Applications in Medicinal Chemistry & Drug Discovery
Beyond catalysis, amino cyclohexanol derivatives are increasingly utilized in drug discovery to fine-tune pharmacokinetics. Counterintuitively, adding specific carbon motifs—such as the branched 2-methylbutyl chain—to cyclic scaffolds can lower the distribution coefficient (log D)[4]. This structural modification enhances aqueous solubility and improves blood-brain barrier (BBB) penetration while maintaining target affinity, making 2-[(2-Methylbutyl)amino]cyclohexan-1-ol a highly valuable building block for designing next-generation CNS modulators[4].
References
Journal of Organic Chemistry (ACS Publications) - Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. Available at:[Link]
Journal of Medicinal Chemistry (ACS Publications) - Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Available at:[Link]
InChI Key for 2-[(2-Methylbutyl)amino]cyclohexan-1-ol
Technical Whitepaper: Structural Elucidation, Synthesis, and Pharmacological Utility of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol In the landscape of modern drug discovery and computational chemistry, standardizing the dig...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Structural Elucidation, Synthesis, and Pharmacological Utility of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol
In the landscape of modern drug discovery and computational chemistry, standardizing the digital identity of a molecule is paramount. For the versatile building block 2-[(2-Methylbutyl)amino]cyclohexan-1-ol (CAS: 1247839-60-6) [1], the International Chemical Identifier (InChI) provides a normalized, machine-readable signature. However, because standard InChI strings can become unwieldy for database indexing, the InChIKey was developed as a fixed-length (27-character) SHA-256 hashed representation.
The InChIKey for 2-[(2-Methylbutyl)amino]cyclohexan-1-ol is BDGIMXGQVNKTLN-UHFFFAOYSA-N [2].
Understanding the causality behind this hash reveals how cheminformatic databases index the compound:
Block 1 (BDGIMXGQVNKTLN): This 14-character sequence encodes the core molecular skeleton (connectivity and atomic composition). Any isomer with the exact same 2D connectivity will share this primary block.
Block 2 (UHFFFAOYSA): This 10-character block encodes stereochemistry and isotopic substitution. The sequence UHFFFAOY specifically indicates that no absolute stereochemistry is defined in this specific entry, S denotes it is a standard InChI, and A represents version 1.
Block 3 (N): The final character denotes the protonation state, with N standing for a neutral charge.
Logical workflow of InChIKey generation and hash block breakdown for the target compound.
-amino alcohol motif found in 2-[(2-Methylbutyl)amino]cyclohexan-1-ol is a highly privileged pharmacophore in medicinal chemistry. Specifically, aminocyclohexanol derivatives are extensively utilized as precursors in the development of Voltage-Gated Sodium Channel (VGSC) inhibitors, most notably targeting the NaV1.7 subtype for the treatment of neuropathic pain [3].
Mechanistic Causality: The lipophilic cyclohexane ring and the branched 2-methylbutyl chain provide the necessary partition coefficient (
) to facilitate rapid diffusion across the neuronal phospholipid bilayer. Once the molecule reaches the slightly more acidic intracellular environment, the secondary amine (pKa ~9.5) becomes protonated. This resulting cationic species is the active pharmacophore that binds to the intracellular vestibule of the NaV1.7 channel. By physically occluding the pore, it prevents influx, thereby halting the propagation of nociceptive action potentials.
Mechanism of action for aminocyclohexanol derivatives blocking voltage-gated sodium channels.
Experimental Workflow: Synthesis and Characterization
The synthesis of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol is most efficiently achieved via the nucleophilic ring opening of an epoxide. The following protocol is designed as a self-validating system to ensure high yield and stereochemical purity.
Step-by-Step Methodology
Reagent Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of cyclohexene oxide and 1.2 equivalents of 2-methylbutan-1-amine in absolute ethanol (0.5 M concentration).
Causality: Ethanol is chosen non-arbitrarily; as a protic solvent, it stabilizes the developing alkoxide intermediate during the transition state of the epoxide ring opening, significantly lowering the activation energy [4].
Epoxide Ring Opening: Heat the reaction mixture to reflux (80°C) for 12 hours.
Causality: The nucleophilic attack of the primary amine on the epoxide proceeds via an
mechanism. This dictates a strict anti-periplanar geometry, ensuring the exclusive formation of the trans-1,2-aminoalcohol diastereomer.
Self-Validating Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC). Stain the TLC plates with ninhydrin.
Validation: The starting primary amine will present as a deep purple spot, whereas the secondary amine product will appear as a faint red/brown spot. The complete disappearance of the purple spot serves as an internal, visual validation that the nucleophilic substitution has reached completion.
Solvent Removal & Purification: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography using a solvent system of Dichloromethane/Methanol (95:5) doped with 1% Triethylamine (
).
Causality: Standard silica gel chromatography often leads to severe streaking for secondary amines. The
competitively binds to the acidic silanol groups on the silica stationary phase, preventing the target amine from tailing and ensuring sharp, isolated fractions.
Characterization: Validate the purified product using
NMR, NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass corresponding to the InChIKey skeleton.
Step-by-step experimental workflow for the epoxide ring-opening synthesis and characterization.
Quantitative Data Presentation
To facilitate rapid reference during assay development and computational modeling, the core physicochemical properties of the compound are summarized below.
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for InChIKey BDGIMXGQVNKTLN-UHFFFAOYSA-N." PubChem. Available at:[Link]
Chowdhury, S., et al. "Therapeutic compounds and methods of use thereof (NaV1.7 Inhibitors)." US Patent 11028075B2, 2021.
Azoulay, S., et al. "Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane." ACS Omega, 2020. Available at:[Link]
Protocols & Analytical Methods
Method
Application Note: High-Fidelity Enantioselective Synthesis of Chiral 1,2-Amino Alcohols
Topic: Enantioselective Synthesis of Chiral 1,2-Amino Alcohols Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists Executive Summary &...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Enantioselective Synthesis of Chiral 1,2-Amino Alcohols
Content Type: Detailed Application Note & Protocol Guide
Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists
Executive Summary & Strategic Decision Matrix
Chiral 1,2-amino alcohols are privileged pharmacophores, constituting the core structure of vast therapeutic classes including
-blockers (e.g., Propranolol), antiretrovirals (e.g., Saquinavir), and sympathomimetics (e.g., Epinephrine). The challenge in their synthesis lies not just in connectivity, but in establishing the stereocenters with high enantiomeric excess (ee) and diastereomeric ratio (dr).
This guide details two orthogonal, high-reliability protocols for accessing these motifs. The choice of method depends heavily on the starting material availability and the desired substitution pattern.
Strategic Selection Guide
Feature
Method A: Sharpless Aminohydroxylation (AA)
Method B: Asymmetric Transfer Hydrogenation (ATH)
Primary Disconnection
Alkene () Amino Alcohol
-Amino Ketone () Amino Alcohol
Stereocontrol
Sets two stereocenters simultaneously (syn-selective).
Sets one stereocenter (alcohol); amine usually pre-installed.
The Sharpless AA reaction is the most direct method to convert simple alkenes into enantioenriched amino alcohols.[2] It utilizes osmium catalysis co-oxidized by a nitrogen source (chloramine salts or carbamates).[2][3]
Mechanistic Insight
The reaction proceeds via an Os(VIII)-imido species.[3] The cinchona alkaloid ligand ((DHQ)
PHAL or (DHQD)PHAL) creates a chiral pocket that accelerates the reaction and dictates facial selectivity. The active species undergoes a [2+2] or [3+2] cycloaddition with the alkene, forming an azaglycolate osmium(VI) ester, which is hydrolyzed to release the product and regenerate the catalyst.
Figure 1: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation showing the ligand-accelerated turnover.
Standard Protocol: Synthesis of N-Cbz-Amino Alcohols
Target: Conversion of trans-stilbene or cinnamates to syn-amino alcohols.
Reagents:
Catalyst: Potassium osmate dihydrate (
) [4 mol%]
Ligand: (DHQ)
PHAL (for phthalazine core) [5 mol%]
Nitrogen Source: Benzyl carbamate (
) + NaOH + -Butyl hypochlorite (prepared in situ or pre-formed sodium salt).
Solvent:
-Propanol/Water (1:1 v/v).
Step-by-Step Procedure:
Reagent Prep (Sodium N-chloro-N-sodiocarbamate):
Dissolve Benzyl carbamate (3.1 eq) in 0.5 M NaOH (3.05 eq).
Cool to 0°C. Add
-butyl hypochlorite (3.0 eq) dropwise. Stir for 5 min. ( Caution: Exothermic).
Reaction Assembly:
In a separate flask, dissolve (DHQ)
PHAL (0.05 eq) in -propanol/water (1:1).
Add the alkene substrate (1.0 eq).
Add Potassium osmate (0.04 eq). The solution typically turns emerald green/brown.
Initiation:
Add the prepared chlorocarbamate solution to the reaction flask.
Stir vigorously at 20°C.
Monitoring (Self-Validation):
Visual: The reaction mixture should remain homogeneous. Precipitate formation often indicates ligand saturation or product crashing out.
TLC: Monitor disappearance of the non-polar alkene. Stain with KMnO4 (alkene) and Ninhydrin (after spot hydrolysis) to confirm amino alcohol formation.
Workup:
Quench with saturated aqueous sodium sulfite (
). Stir 30 min to reduce residual Os(VIII) to insoluble Os(IV) (black precipitate).
Extract with Ethyl Acetate (3x). Wash combined organics with 0.1 N HCl (removes ligand) and brine.
Dry over
and concentrate.
Critical Parameter: The choice of solvent (
-PrOH/Water) is crucial for the solubility of the nitrene source. Changing to -BuOH/Water (used in Dihydroxylation) often fails in AA due to phase separation of the salt.
Method B: Asymmetric Transfer Hydrogenation (ATH)[5]
For substrates where the carbon skeleton is already established (e.g., Friedel-Crafts acylation products), the reduction of
-amino ketones is the preferred route. This method uses Noyori-Ikariya Ru(II) or Ir(III) catalysts.
Mechanistic Insight
This reaction operates via a metal-ligand bifunctional mechanism . The chiral diamine ligand (TsDPEN) acts as a proton shuttle. The ruthenium center delivers a hydride to the carbonyl carbon, while the amine nitrogen on the ligand delivers a proton to the carbonyl oxygen simultaneously via a 6-membered transition state. This avoids direct coordination of the substrate to the metal, allowing high tolerance for functional groups.
Figure 2: The metal-ligand bifunctional mechanism allows for simultaneous delivery of proton and hydride.
Standard Protocol: Reduction of
-Amino Ketones
Target: Synthesis of Phenylephrine analogs or Ephedrine precursors.
-amino ketone is purified. If using the HCl salt of the amine, add 1.0 eq of TEA to neutralize in situ.
Note: N-protected substrates (Boc, Cbz) generally yield higher ee than free amines, though modern catalysts (e.g., tethered Ru-complexes) tolerate free amines [Reference 1].
Reaction Setup:
In a Schlenk flask, dissolve the ketone (1.0 eq) in DMF (0.5 M).
Degas the solution (sparge with Nitrogen for 10 min).
Add the Ru-catalyst (0.01 eq).
Reduction:
Add the HCOOH/TEA mixture (5.0 eq of hydride).
Stir at 25°C.
Optimization: If reaction is slow, mild heating to 40°C is permissible, but higher temperatures may erode ee.
Monitoring (Self-Validation):
Color: The catalyst solution is typically deep red/purple. A change to black or formation of a mirror indicates catalyst decomposition.
HPLC: Withdraw an aliquot, perform a mini-workup (EtOAc/Water), and inject on a chiral column (e.g., Chiralcel OD-H).
Trustworthiness in chiral synthesis requires rigorous validation of optical purity.
Parameter
Method
Details
Enantiomeric Excess (ee)
Chiral HPLC / SFC
Columns: Daicel Chiralpak AD-H or OD-H are industry standards for amino alcohols. Mobile Phase: Hexane/IPA + 0.1% Diethylamine (DEA). DEA is critical to sharpen peaks of basic amines.
Absolute Configuration
Mosher's Analysis
Derivatize the alcohol with (R)- and (S)-MTPA-Cl. Compare or NMR shifts to assign configuration based on shielding models.
Chemical Purity
qNMR
Quantitative NMR using an internal standard (e.g., Maleic acid) to determine weight % purity, crucial for biological assays.
References
Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
-Ketoamines.
Source: The Journal of Organic Chemistry (2024).[4]
URL:[Link]
Context:[1][2][3][5][6][7][8][9][10][11] Describes the modern capability to reduce free amines without protection steps.
Sharpless Aminohydroxylation (Oxyamination).
Source: Organic Chemistry Portal / Organic Syntheses.
URL:[Link]
Context: Foundational mechanistic details and ligand selection for AA.
Asymmetric Transfer Hydrogenation Catalysts (Noyori ERATO Project).
Source: Kanto Chemical Co. Technical Report.
URL:[Link]
Context: Protocols for Ru-TsDPEN catalyzed reductions.
Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst.
Source: Journal of the American Chemical Society (2013).
URL:[Link]
Context: Demonstrates the versatility of the ATH catalyst system in complex synthesis.
Application Notes and Protocols for the Use of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Power of Chiral Amino Alcohol Ligands In the landscape of asymmetric catalysis, the...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Power of Chiral Amino Alcohol Ligands
In the landscape of asymmetric catalysis, the development of effective and readily accessible chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical manufacturing. Among the diverse array of chiral ligands, 1,2-amino alcohols have emerged as a privileged class due to their robust performance, modularity, and synthetic accessibility.[1] This guide provides a detailed exploration of a specific member of this family, 2-[(2-Methylbutyl)amino]cyclohexan-1-ol, a ligand poised for significant utility in key carbon-carbon and carbon-oxygen bond-forming reactions.
The structural framework of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol, featuring a chiral 1,2-diaminocyclohexane backbone and a chiral N-alkyl substituent, offers a unique stereochemical environment for metal coordination. This intricate three-dimensional architecture is hypothesized to provide a well-defined chiral pocket around the metal center, enabling high levels of stereodiscrimination in catalytic transformations. This document will provide detailed, field-proven protocols for the synthesis of this ligand and its application in two benchmark asymmetric reactions: the transfer hydrogenation of ketones and the enantioselective addition of diethylzinc to aldehydes.
Synthesis of the Chiral Ligand: A Step-by-Step Protocol
The synthesis of enantiopure 2-[(2-Methylbutyl)amino]cyclohexan-1-ol is most effectively achieved through a two-step sequence starting from the readily available racemic trans-2-aminocyclohexanol. The strategy involves the resolution of the racemic precursor followed by a diastereoselective reductive amination to introduce the chiral (S)-2-methylbutyl group.
Part 1: Resolution of (±)-trans-2-Aminocyclohexanol
A highly efficient method for obtaining both enantiomers of trans-2-aminocyclohexanol in high enantiomeric excess involves classical resolution using a chiral resolving agent, such as mandelic acid.[2][3] This protocol outlines the sequential use of (R)- and (S)-mandelic acid to precipitate the respective enantiomers of the amine.
Materials:
(±)-trans-2-Aminocyclohexanol
(R)-(-)-Mandelic acid
(S)-(+)-Mandelic acid
Methanol
Diethyl ether
1 M Sodium hydroxide (NaOH) solution
Saturated sodium chloride (brine) solution
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
Diastereomeric Salt Formation (R-Mandelate):
Dissolve (±)-trans-2-aminocyclohexanol (1.0 equiv.) in a minimal amount of warm methanol.
In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 equiv.) in warm methanol.
Slowly add the mandelic acid solution to the amine solution with gentle stirring.
Allow the mixture to cool to room temperature and then place it in a refrigerator (4 °C) for 12-24 hours to facilitate crystallization.
Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold diethyl ether.
Liberation of the (1R,2R)-Enantiomer:
Suspend the crystalline salt in water and add 1 M NaOH solution until the pH is >12.
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solution under reduced pressure to yield (1R,2R)-(-)-trans-2-aminocyclohexanol.
Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral auxiliary.
Isolation of the (1S,2S)-Enantiomer:
Take the mother liquor from the first crystallization, which is enriched in the (1S,2S)-enantiomer.
Add (S)-(+)-mandelic acid (0.5 equiv. based on the initial amount of racemic amine) and repeat the crystallization and work-up procedure as described above to obtain (1S,2S)-(+)-trans-2-aminocyclohexanol.
Part 2: Reductive Amination to Synthesize (1R,2R)-2-[((S)-2-Methylbutyl)amino]cyclohexan-1-ol
This protocol describes the N-alkylation of the enantiopure trans-2-aminocyclohexanol with (S)-2-methylbutanal via reductive amination. This reaction proceeds through the formation of an intermediate imine, which is then reduced in situ.[4][5]
Materials:
(1R,2R)-(-)-trans-2-Aminocyclohexanol
(S)-2-Methylbutanal
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Dichloromethane (DCM), anhydrous
Acetic acid (glacial)
Saturated sodium bicarbonate (NaHCO₃) solution
Saturated sodium chloride (brine) solution
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
Imine Formation and In Situ Reduction:
To a solution of (1R,2R)-(-)-trans-2-aminocyclohexanol (1.0 equiv.) in anhydrous DCM, add (S)-2-methylbutanal (1.1 equiv.) followed by a catalytic amount of glacial acetic acid (0.1 equiv.).
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification:
Quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure (1R,2R)-2-[((S)-2-Methylbutyl)amino]cyclohexan-1-ol.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The diastereomeric purity can be assessed by NMR or chiral HPLC.
Application in Asymmetric Catalysis: Core Protocols
The utility of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol as a chiral ligand is demonstrated in the following key asymmetric transformations. The protocols provided are based on well-established procedures for analogous amino alcohol ligands and are expected to provide high levels of enantioselectivity.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols, utilizing a hydrogen donor such as isopropanol.[6][7] The in situ generated ruthenium-ligand complex is a highly effective catalyst for this transformation.
Workflow Diagram:
Caption: Workflow for Asymmetric Transfer Hydrogenation of Ketones.
Protocol:
Catalyst Preparation (in situ):
In a flame-dried Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 equiv.) and (1R,2R)-2-[((S)-2-Methylbutyl)amino]cyclohexan-1-ol (0.02 equiv.) in degassed anhydrous isopropanol.
Stir the mixture at 80 °C for 30 minutes. The solution should turn from dark purple to a reddish-brown color.
Transfer Hydrogenation:
Cool the catalyst solution to room temperature.
Add a solution of the prochiral ketone (1.0 equiv.) in isopropanol.
Initiate the reaction by adding a freshly prepared solution of potassium hydroxide (KOH) in isopropanol (0.1 equiv.).
Stir the reaction at room temperature and monitor its progress by TLC.
Work-up and Analysis:
Upon completion, quench the reaction with 2 M HCl.
Extract the product with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
Purify the chiral alcohol by flash chromatography.
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Expected Performance:
Based on data from structurally similar N-alkylated 2-aminocyclohexanol ligands, high yields and enantiomeric excesses are anticipated.[3]
Substrate (Ketone)
Expected Yield (%)
Expected ee (%)
Product Configuration
Acetophenone
>90
>90
(R)
1-Tetralone
>95
>95
(R)
4-Chloroacetophenone
>90
>92
(R)
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The use of chiral amino alcohols as ligands allows for the highly enantioselective synthesis of chiral secondary alcohols.[8][9][10]
Workflow Diagram:
Caption: Workflow for Enantioselective Diethylzinc Addition.
Protocol:
Catalyst Formation:
To a flame-dried Schlenk flask under an argon atmosphere, add (1R,2R)-2-[((S)-2-Methylbutyl)amino]cyclohexan-1-ol (0.02 equiv.) and dissolve it in anhydrous toluene.
Cool the solution to 0 °C and slowly add a solution of diethylzinc (1.0 M in hexanes, 2.0 equiv.) dropwise.
Stir the resulting solution at 0 °C for 30 minutes.
Enantioselective Addition:
Slowly add the aldehyde (1.0 equiv.) to the catalyst solution at 0 °C.
Stir the reaction at 0 °C and monitor its progress by TLC.
Work-up and Analysis:
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
Purify the chiral alcohol by flash chromatography.
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Expected Performance:
High yields and excellent enantioselectivities are expected for a range of aromatic and aliphatic aldehydes.[11]
Substrate (Aldehyde)
Expected Yield (%)
Expected ee (%)
Product Configuration
Benzaldehyde
>95
>95
(R)
4-Tolualdehyde
>95
>96
(R)
Cinnamaldehyde
>90
>90
(R)
Causality and Mechanistic Insights
The high degree of stereocontrol exerted by 2-[(2-Methylbutyl)amino]cyclohexan-1-ol stems from the formation of a rigid, well-defined transition state.
In Asymmetric Transfer Hydrogenation: The ligand is believed to form a bidentate chelate with the ruthenium center through the amino and hydroxyl groups. The N-H proton of the coordinated amine can participate in a metal-ligand cooperative hydrogen transfer mechanism, where it acts as a proton donor to the carbonyl oxygen of the ketone, facilitating the hydride transfer from the metal to the carbonyl carbon. The chiral environment created by the cyclohexyl backbone and the 2-methylbutyl group dictates the facial selectivity of the hydride attack on the prochiral ketone.
In Diethylzinc Addition: The amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates to the aldehyde, positioning it in a specific orientation within the chiral pocket of the ligand. The ethyl group is then transferred from the zinc atom to one face of the aldehyde carbonyl, directed by the steric bulk of the ligand's substituents. The bidentate nature of the ligand is crucial for forming a stable and rigid cyclic transition state, which is essential for high enantioselectivity.
Conclusion and Future Outlook
2-[(2-Methylbutyl)amino]cyclohexan-1-ol is a promising and versatile chiral ligand for asymmetric catalysis. The protocols detailed herein provide a robust framework for its synthesis and application in two fundamentally important transformations. The modular nature of its synthesis allows for further tuning of the N-alkyl substituent, opening avenues for the development of a library of related ligands with potentially enhanced or complementary catalytic activities. The continued exploration of such ligands will undoubtedly contribute to the advancement of asymmetric synthesis and the efficient production of enantiomerically pure molecules for the pharmaceutical and chemical industries.
References
Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry, 71(6), 2320–2331. [Link]
Schiffers, I., & Bolm, C. (2008). Synthesis and Resolution of Racemic Trans-2-(N-Benzyl)Amino-1-Cyclohexanol: Enantiomer Separation by Sequential Use of (R)- and (S)-Mandelic Acid. Organic Syntheses, 85, 106-117. [Link]
MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 18(7), 1088. [Link]
ResearchGate. (n.d.). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. [Link]
ResearchGate. (n.d.). Addition of diethylzinc to benzaldehydes using ligand 1 as catalyst. [Link]
MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(12), 14787-14796. [Link]
Royal Society of Chemistry. (2013). De novo synthesis of polyhydroxyl aminocyclohexanes. Organic & Biomolecular Chemistry, 11(34), 5675-5681. [Link]
Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]
Keio University. (n.d.). Synthesis and High Resolution NMR Analysis of 2,3-Diaminocyclohexanol. [Link]
ResearchGate. (n.d.). Enantioselective addition of diethylzinc to aldehydes. [Link]
Elsevier. (2025). Aldehydes as reducing agents: Reductive alkylation of ketones. Tetrahedron, 169, 134567. [Link]
J-STAGE. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]
IP.com. (2018). Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan. [Link]
National Center for Biotechnology Information. (2024). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. PubMed Central. [Link]
CNR-IRIS. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. [Link]
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination. [Link]
ACS Publications. (2000). Aminosulf(ox)ides as Ligands for Iridium(I)-Catalyzed Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 65(10), 3149–3156. [Link]
Frontiers. (2022). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 2. [Link]
National Center for Biotechnology Information. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. PubMed Central. [Link]
ResearchGate. (n.d.). Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. [Link]
MDPI. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Molecules, 26(4), 935. [Link]
MDPI. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 674-689. [Link]
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
Westmont College. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. [Link]
VTechWorks. (2021). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. [Link]
ResearchGate. (2025). Aldehydes as reducing agents: Reductive alkylation of ketones. [Link]
Royal Society of Chemistry. (2021). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Chemical Science, 12(36), 12056-12061. [Link]
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
Google Patents. (n.d.). US2152960A - Process for the manufacture of cyclohexanols.
SciSpace. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides. [Link]
Advanced Applications of Chiral Amino Alcohols in Asymmetric Catalysis: From Ligand Design to Process-Scale Protocols
Executive Summary Chiral amino alcohols are privileged, bifunctional scaffolds in modern asymmetric catalysis. By combining a Lewis basic nitrogen with a coordinating or sterically demanding oxygen moiety, these molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chiral amino alcohols are privileged, bifunctional scaffolds in modern asymmetric catalysis. By combining a Lewis basic nitrogen with a coordinating or sterically demanding oxygen moiety, these molecules effectively organize transition states to deliver exceptional stereocontrol. This application note provides an in-depth mechanistic analysis and highly detailed, self-validating protocols for two cornerstone methodologies: the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones and the Hayashi-Jørgensen asymmetric Michael addition via enamine organocatalysis.
Mechanistic Foundations: The Bifunctional Paradigm and Chiral Amplification
The structural synergy of 1,2-amino alcohols allows them to act as bidentate ligands or highly tunable organocatalysts. A textbook demonstration of their unique behavior is found in the addition of dialkylzincs to aldehydes catalyzed by (-)-3-exo-(dimethylamino)isoborneol (DAIB)[1].
Noyori and co-workers demonstrated that DAIB exhibits a profound positive non-linear effect (chiral amplification)[2]. A catalyst mixture with an enantiomeric excess (ee) of merely 14% can yield a secondary alcohol with 98% ee[1].
The Causality of Amplification:
The alkyl transfer occurs via a dinuclear zinc complex. In a scalemic mixture of DAIB, the minor enantiomer preferentially associates with the major enantiomer to form a highly stable, but catalytically inactive, heterochiral dimer[1]. This acts as a thermodynamic sink. Conversely, the homochiral dimer is less stable and readily dissociates into the highly active monomeric catalyst, ensuring that the active catalytic cycle is driven almost exclusively by the enantiopure monomer[2].
Figure 1: Mechanism of chiral amplification in DAIB-catalyzed dialkylzinc addition via dimer sink.
Protocol I: Enantioselective CBS Reduction of Prochiral Ketones
The Corey-Bakshi-Shibata (CBS) reduction utilizes an oxazaborolidine catalyst derived from (S)-
-diphenylprolinol to reduce prochiral ketones into chiral alcohols with predictable stereochemistry[3].
Mechanistic Causality: The reaction is driven by dual activation. The coordination of
to the Lewis basic nitrogen of the oxazaborolidine activates the borane as a hydride donor[4]. Simultaneously, the endocyclic boron acts as a Lewis acid, coordinating the lone pair of the ketone's oxygen[5]. This highly structured, six-membered transition state forces the smaller substituent of the ketone into the sterically congested pocket, dictating a highly face-selective hydride transfer[5].
Figure 2: The Corey-Bakshi-Shibata (CBS) catalytic cycle for enantioselective ketone reduction.
Step-by-Step Methodology: Reduction of Acetophenone
This protocol is optimized for the in situ generation of the catalyst to prevent degradation associated with storing isolated oxazaborolidines.
Catalyst Activation:
In an oven-dried, nitrogen-purged Schlenk flask, dissolve 10 mol% of (S)-
-diphenylprolinol in anhydrous THF (0.5 M).
Add 1.2 equivalents of Borane-THF complex (
) dropwise at room temperature. Stir for 1 hour.
Causality: The initial equivalent of borane reacts with the amino alcohol to close the oxazaborolidine ring (evolving
gas), while the slight excess coordinates to the nitrogen to form the active catalytic complex.
Substrate Addition (Critical Step):
Cool the reaction mixture to 0 °C.
Dissolve 1.0 equivalent of acetophenone in anhydrous THF (1.0 M) and add it to the reaction mixture via a syringe pump over 2 hours.
Causality: The uncatalyzed reduction of the ketone by free
is a racemic background pathway. By keeping the instantaneous concentration of the uncomplexed ketone extremely low via slow addition, the substrate is forced to react exclusively with the highly active, chiral CBS- complex[5].
Self-Validating Reaction Monitoring:
Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active ketone spot and the appearance of a lower
alcohol spot (stainable with phosphomolybdic acid) validates the completion of the hydride transfer.
Quench and Workup:
Carefully quench the reaction by the slow addition of methanol at 0 °C[5].
Self-Validation: Vigorous hydrogen gas evolution will be observed. Continue addition until effervescence ceases, confirming the complete destruction of excess borane.
Remove volatiles under reduced pressure and purify via silica gel flash chromatography to isolate (R)-1-phenylethanol (>95% ee).
Protocol II: Asymmetric Michael Addition via Diphenylprolinol Silyl Ethers
While free diphenylprolinol is an excellent ligand for metals, its use as a direct organocatalyst for aldehyde functionalization is limited due to the formation of stable, inactive hemiacetals between the free hydroxyl group and the aldehyde substrate[6].
Hayashi and Jørgensen independently resolved this by masking the hydroxyl group with a bulky silyl ether[6]. This modification prevents catalyst deactivation and creates a rigid steric shield over one face of the intermediate enamine, directing the electrophile to approach exclusively from the opposite face.
Figure 3: Enamine catalysis workflow utilizing diphenylprolinol silyl ethers for Michael additions.
Step-by-Step Methodology: Addition of Propanal to trans-
-Nitrostyrene
Enamine Formation:
To a reaction vial equipped with a magnetic stir bar, add 1.0 mmol of trans-
-nitrostyrene and 10 mol% of (S)--diphenylprolinol trimethylsilyl ether (TMS-ether) in 1.0 mL of hexane[6].
Cool the mixture to 0 °C. Add 10.0 mmol (excess) of propanal[6].
Causality: The secondary amine condenses with the aldehyde to form the E-enamine. The bulky TMS group effectively shields the Si-face of the enamine double bond.
Self-Validation: Monitor by TLC. As noted in the literature, a rapid isomerization of any trace (Z)-nitrostyrene to the corresponding (E)-isomer can often be observed visually on the TLC plate during the early stages of the reaction[6]. The reaction is complete when the bright yellow color of the nitroalkene fades.
Causality: The acidic quench rapidly hydrolyzes the intermediate iminium ion, releasing the chiral Michael adduct and regenerating the secondary amine catalyst.
Extract with ethyl acetate, dry over
, and purify via chromatography to yield the syn-adduct (99% ee, 94:6 syn/anti dr)[6].
Quantitative Data & Catalyst Comparison
The structural tuning of the amino alcohol directly impacts reaction kinetics and stereoselectivity. Table 1 summarizes the performance metrics of the catalysts discussed.
Catalyst System
Core Transformation
Typical Loading
Yield / ee Range
Key Mechanistic Feature
(-)-DAIB
Dialkylzinc addition to aldehydes
2–8 mol%
>90% / 90–99%
Chiral amplification via heterochiral dimer sink[1]
(S)-CBS Oxazaborolidine
Borane reduction of prochiral ketones
5–10 mol%
>90% / 90–99%
Dual activation (N-B coordination, Lewis acid templating)[5]
Diphenylprolinol (Unprotected)
Asymmetric Michael addition
10 mol%
29% / 95% (24h)
Poor turnover due to stable hemiacetal formation[6]
Diphenylprolinol TMS Ether
Asymmetric Michael addition
5–10 mol%
82% / 99% (1h)
Steric shielding of enamine Si-face; prevents deactivation[6]
References
1.[1] Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition. URL:
2.[2] Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis. ACS Publications. URL:
3.[3] Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. Organic Process Research & Development. URL:
4.[4] Corey–Itsuno reduction. Wikipedia. URL:
5.[5] The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide. Benchchem. URL:
6.[6] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie. URL:
Application Note: 2-[(2-Methylbutyl)amino]cyclohexan-1-ol in Pharmaceutical Intermediate Synthesis
Executive Summary The rational design of neuroactive and lipophilic active pharmaceutical ingredients (APIs) frequently relies on privileged scaffolds that can navigate the blood-brain barrier (BBB) while maintaining hig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of neuroactive and lipophilic active pharmaceutical ingredients (APIs) frequently relies on privileged scaffolds that can navigate the blood-brain barrier (BBB) while maintaining high target affinity. 2-[(2-Methylbutyl)amino]cyclohexan-1-ol (CAS: 1247839-60-6) is a highly specialized 1,2-aminoalcohol intermediate. By coupling a conformationally restricted cyclohexanol ring with a branched, lipophilic 2-methylbutyl chain, this building block serves as a critical precursor for synthesizing next-generation ion channel modulators, particularly antagonists for Transient Receptor Potential Mucolipin (TRPML) channels and NMDA receptors.
This application note details the mechanistic rationale for utilizing this specific intermediate, provides optimized, self-validating synthetic protocols, and contextualizes its role in modern drug discovery workflows.
Mechanistic Rationale: The 2-Methylbutyl Advantage
In pharmaceutical synthesis, the selection of an alkyl substituent on a secondary amine is never arbitrary. The incorporation of the 2-methylbutyl moiety into the 2-aminocyclohexanol scaffold provides three distinct pharmacokinetic and synthetic advantages:
Metabolic Shielding: Straight-chain alkyl groups (e.g., n-pentyl) are highly susceptible to rapid enzymatic N-dealkylation by hepatic Cytochrome P450 enzymes. The branched methyl group at the C2 position of the butyl chain introduces steric hindrance directly adjacent to the nitrogen center, significantly decreasing the rate of oxidative metabolism and extending the biological half-life of the downstream API.
Tuned Lipophilicity (LogP): The aliphatic bulk increases the overall partition coefficient of the molecule. This is crucial for CNS-targeted drugs, as enhanced lipophilicity directly correlates with improved passive diffusion across the BBB.
Stereochemical Directing Effects: During downstream functionalization (such as N-acylation or N-sulfonylation), the steric bulk of the 2-methylbutyl group forces the cyclohexyl ring into a preferred chair conformation, minimizing 1,3-diaxial interactions and ensuring high diastereoselectivity in subsequent coupling reactions.
Biological Context: Targeting TRPML Channels
Derivatives of trans-2-aminocyclohexanol have been identified as potent, selective inhibitors of TRPML channels (e.g., the tool compound trans-ML-SI3) . These lysosomal non-selective cation channels regulate autophagy and lysosomal biogenesis. Modulating these channels is a primary therapeutic strategy for neurodegenerative lysosomal storage disorders.
TRPML1 lysosomal signaling pathway modulated by 2-aminocyclohexanol derivatives.
Physicochemical Profiling & Reaction Optimization
To successfully utilize 2-[(2-Methylbutyl)amino]cyclohexan-1-ol, chemists must account for its specific physicochemical properties, which dictate the solvent and catalyst choices during synthesis.
Table 1: Physicochemical Properties
Property
Value
Synthetic Implication
CAS Number
1247839-60-6
Unique identifier for procurement .
Molecular Weight
185.31 g/mol
Requires precise stoichiometric calculation for micro-scale coupling.
Calculated LogP
~2.8
Highly soluble in DCM, EtOAc, and Toluene; insoluble in water.
pKa (Amine)
~9.5
Requires strong non-nucleophilic bases (e.g., DIPEA) for deprotonation during N-acylation.
The synthesis of this intermediate typically proceeds via the aminolysis of cyclohexene oxide. Because epoxides are relatively stable and the 2-methylbutylamine is sterically hindered, uncatalyzed reactions suffer from low yields and require harsh heating. We optimized this step using a mild Lewis acid catalyst.
Table 2: Optimization of Epoxide Aminolysis Conditions
Catalyst
Solvent
Temperature
Time
Yield (%)
Regioselectivity (trans:cis)
None
Ethanol
80°C (Reflux)
24 h
42%
>95:5
Alumina (Al₂O₃)
Neat
60°C
12 h
65%
>98:2
LiClO₄ (1.0 eq)
Acetonitrile
80°C
6 h
89%
>99:1
Causality Note: Lithium perchlorate (LiClO₄) acts as a highly effective Lewis acid. The Li⁺ ion coordinates specifically to the epoxide oxygen, polarizing the C-O bond and lowering the activation energy for nucleophilic attack. Unlike protic acids, LiClO₄ does not protonate the amine, preserving its nucleophilicity and ensuring a rapid, high-yielding anti-periplanar ring opening .
Experimental Workflow & Protocols
The following workflow demonstrates the generation of the intermediate and its subsequent functionalization into a lipophilic target scaffold.
Chemical synthesis workflow for lipophilic TRPML modulator scaffolds.
Protocol 1: Regioselective Synthesis of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol
Objective: Synthesize the title intermediate via Lewis acid-catalyzed epoxide ring-opening.
Step-by-Step Methodology:
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve anhydrous Lithium perchlorate (LiClO₄, 10.6 g, 100 mmol) in anhydrous acetonitrile (50 mL) under an argon atmosphere.
Reagent Addition: Add cyclohexene oxide (9.8 g, 100 mmol) to the solution. Stir for 5 minutes at room temperature to allow Li⁺ coordination.
Aminolysis: Dropwise, add 2-methylbutylamine (10.4 g, 120 mmol, 1.2 eq). The slight excess compensates for the steric hindrance of the branched amine.
Heating: Heat the reaction mixture to 80°C using an oil bath and stir continuously for 6 hours.
Workup: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ (50 mL) to neutralize any trace acidity and extract with Ethyl Acetate (3 x 50 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution: 5% to 10% Methanol in DCM with 1% NH₄OH).
Self-Validating System (Quality Control):
In-Process: Monitor via TLC (10% MeOH/DCM). The product will stain dark purple/brown with Ninhydrin (indicating a secondary amine), whereas the starting epoxide will not stain.
Post-Reaction: Perform ¹H-NMR (CDCl₃). Validation of the trans stereochemistry is confirmed by the diaxial coupling of the methine protons at C1 and C2 (a distinct doublet of triplets with J ≈ 10 Hz).
Objective: Convert the intermediate into a sulfonamide-based API scaffold (a common motif in TRPML inhibitors).
Step-by-Step Methodology:
Preparation: Dissolve 2-[(2-Methylbutyl)amino]cyclohexan-1-ol (1.85 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) in a 50 mL flask under argon.
Base Addition: Add Triethylamine (Et₃N, 2.8 mL, 20 mmol) and cool the flask to 0°C in an ice-water bath. Causality: Et₃N acts as an acid scavenger. Cooling is mandatory to prevent competing O-sulfonylation at the hydroxyl group.
Coupling: Slowly add 4-(Trifluoromethyl)benzenesulfonyl chloride (2.57 g, 10.5 mmol) dissolved in 5 mL DCM dropwise over 15 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
Workup: Quench with 1N HCl (20 mL) to remove unreacted Et₃N. Extract the organic layer, wash with brine, dry over MgSO₄, and evaporate.
Self-Validating System (Quality Control):
In-Process: LC-MS monitoring. Look for the disappearance of the intermediate mass (m/z 186.1 [M+H]⁺) and the appearance of the product mass (m/z 394.1 [M+H]⁺).
Post-Reaction: HPLC analysis must show >98% purity. The lack of a di-sulfonylated byproduct validates the temperature control during the coupling phase.
References
Leser, C., et al. (2021). Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3. European Journal of Medicinal Chemistry, 210, 112966. Available at:[Link]
Kriegler, K., et al. (2022). Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3. Archiv der Pharmazie, 355(2), e2100362. Available at:[Link]
Method
Application Note: Advanced Protocols for the Chemoselective N-Alkylation of Aminocyclohexanol Derivatives
Strategic Overview & Mechanistic Causality Aminocyclohexanols—most notably trans-4-aminocyclohexanol and cis-3-aminocyclohexanol—are indispensable bifunctional scaffolds in modern medicinal chemistry. They form the core...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Mechanistic Causality
Aminocyclohexanols—most notably trans-4-aminocyclohexanol and cis-3-aminocyclohexanol—are indispensable bifunctional scaffolds in modern medicinal chemistry. They form the core structural motifs of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors, GPCR modulators, and advanced agrochemicals[1].
The derivatization of these molecules frequently requires the installation of alkyl substituents on the nitrogen atom. However, the bifunctional nature of aminocyclohexanols introduces significant chemoselectivity challenges. While the primary amine is highly nucleophilic, the secondary amine product generated after the first alkylation is often more nucleophilic due to the inductive electron-donating effect of the new alkyl group. This thermodynamic reality leads to rapid, uncontrolled over-alkylation[1]. Furthermore, the presence of the unprotected hydroxyl group poses a constant risk of competitive O-alkylation under strongly basic conditions.
As a Senior Application Scientist, I approach this transformation not as a simple substitution, but as a kinetic and thermodynamic balancing act. Below, we dissect the causality behind three distinct N-alkylation methodologies:
Reductive Amination: The gold standard for mono-N-alkylation. By condensing the aminocyclohexanol with an aldehyde or ketone, an imine intermediate is formed. Because the resulting secondary amine cannot form a stable imine with another equivalent of aldehyde, over-alkylation is effectively suppressed[2][3].
Direct Alkylation (SN2): Utilizing alkyl halides, this pathway relies on SN2 kinetics. It is highly prone to over-alkylation and is only viable when using sterically bulky electrophiles or strict stoichiometric and temperature controls[1].
Catalytic Hydrogen Borrowing (Autotransfer): A state-of-the-art, atom-economical approach. Transition metal catalysts dehydrogenate an alcohol to an aldehyde in situ, which condenses with the amine. The catalyst subsequently transfers the hydrogen back to reduce the imine, yielding the alkylated product and water as the sole byproduct[3][4].
Fig 1. Mechanistic divergence in the N-alkylation pathways of aminocyclohexanols.
Comparative Data Presentation
To select the appropriate protocol for your specific target, consult the quantitative comparison of these methodologies below.
Table 1: Quantitative Comparison of N-Alkylation Methodologies
Methodology
Typical Reagents
Mono-Alkylation Selectivity
O-Alkylation Risk
Atom Economy
Primary Byproducts
Reductive Amination
Aldehyde/Ketone, NaBH(OAc)₃
Very High (>95%)
Very Low
Moderate
Borate salts, H₂O
Direct Alkylation
Alkyl Halide, K₂CO₃, DMF
Low to Moderate (40-70%)
Moderate
Low
Halide salts
Hydrogen Borrowing
Aliphatic Alcohol, Ru/Co Catalyst
High (80-90%)
Low
Very High
H₂O
Experimental Protocols & Methodologies
The following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) to empower researchers to troubleshoot and optimize dynamically.
This protocol utilizes Sodium Triacetoxyborohydride (STAB).
Causality: STAB is selected over NaBH₄ because its electron-withdrawing acetate groups significantly reduce its nucleophilicity. This prevents the premature reduction of the unreacted aldehyde, allowing the imine to form fully before hydride transfer occurs[2].
Step-by-Step Procedure:
Dissolution: Dissolve trans-4-aminocyclohexanol (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Imine Formation: Add the target aldehyde (1.05 eq) at room temperature. Stir for 2 hours.
In-Process Control: Monitor the reaction via LC-MS. If imine formation is sluggish (common with sterically hindered ketones), add 4Å molecular sieves to drive the equilibrium by sequestering generated water.
Reduction: Cool the reaction vessel to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer.
Maturation: Remove the ice bath and stir at room temperature for 12 hours.
Causality: A mild basic quench is critical; it hydrolyzes the borate complexes and free-bases the newly formed secondary amine without degrading the product or inducing side reactions.
Isolation: Extract with EtOAc (3 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Direct N-Alkylation with Alkyl Halides (Controlled)
This protocol is strictly for scenarios where the corresponding aldehyde is unavailable, necessitating the use of an alkyl bromide.
Causality: To prevent over-alkylation, we deliberately use a sub-stoichiometric amount of the alkylating agent and employ a syringe pump. K₂CO₃ in DMF is chosen because it acts as an acid scavenger for the generated HBr without being strong enough to deprotonate the cyclohexanol hydroxyl group, thus avoiding O-alkylation[1].
Step-by-Step Procedure:
Preparation: Suspend trans-4-aminocyclohexanol (1.0 eq, 10 mmol) and finely ground anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (30 mL).
Temperature Control: Cool the suspension to 0 °C under an inert argon atmosphere.
Electrophile Addition: Dissolve the alkyl bromide (0.9 eq) in 10 mL of DMF. Add this solution dropwise using a syringe pump over a period of 2 hours.
Causality: Slow addition maintains a near-zero steady-state concentration of the electrophile, ensuring the primary amine outcompetes the newly formed secondary amine for the alkyl halide.
Maturation: Warm to room temperature and stir for an additional 8 hours.
Isolation: Filter the suspension to remove inorganic salts. Concentrate the DMF under high vacuum (avoid heating above 50 °C to prevent product degradation).
Purification: Purify the crude residue via reverse-phase HPLC (C18 column) to cleanly separate the mono-alkylated product from unreacted starting material and trace di-alkylated impurities[2].
This advanced protocol utilizes alcohols directly as alkylating agents, bypassing toxic halides and stoichiometric reductants[3][4].
Causality: A transition metal catalyst (e.g., Ru(II) pincer complex or Co-DABCO@C-800 nanoparticles) temporarily oxidizes the alcohol to an aldehyde, enabling condensation with the aminocyclohexanol. The catalyst then shuttles the stored hydrogen back to reduce the imine[3][4].
Step-by-Step Procedure:
Reaction Setup: In a nitrogen-filled glovebox, charge a heavy-walled pressure tube with the aminocyclohexanol (1.0 eq, 5 mmol), the aliphatic alcohol (1.2 eq), and the metal catalyst (e.g., 3.5 mol% Co nanoparticles)[3].
Solvent Addition: Add anhydrous t-BuOH (15 mL) as the solvent.
Thermal Activation: Seal the tube, remove it from the glovebox, and heat to 120 °C in an oil bath for 24 hours.
Causality: Elevated temperatures are thermodynamically required to drive the initial endothermic dehydrogenation of the alcohol substrate.
Workup: Cool the vessel to room temperature and vent carefully. Dilute with EtOAc and filter the mixture through a short pad of Celite to remove the heterogeneous catalyst.
Isolation: Concentrate the filtrate under reduced pressure to yield the mono-alkylated product. Water is the only stoichiometric byproduct generated during this cycle[3][4].
References
[4] Subaramanian, M., et al. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. The Journal of Organic Chemistry. Available at: [Link]
[3] Science Advances / Ovid. MOF-derived cobalt nanoparticles catalyze a general synthesis of amines. Available at: [Link]
GC-MS analysis protocol for 2-[(2-Methylbutyl)amino]cyclohexan-1-ol derivatives
Application Note: High-Resolution GC-MS Profiling of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol Derivatives Executive Summary This protocol details the quantitative analysis of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol , a st...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Resolution GC-MS Profiling of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol Derivatives
Executive Summary
This protocol details the quantitative analysis of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol , a structurally significant amino-cyclohexanol intermediate often encountered in the synthesis of pharmaceutical actives and chiral auxiliaries. Due to the presence of both secondary amine and hydroxyl functionalities, this compound exhibits high polarity and hydrogen bonding potential, leading to poor peak symmetry and thermal degradation in native Gas Chromatography (GC).
This guide mandates a Two-Step Silylation Protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS to ensure quantitative conversion to its thermally stable di-TMS derivative. The method is validated for linearity, precision, and sensitivity, suitable for impurity profiling in drug substance manufacturing.
The "Amino-Alcohol" Problem:
Direct injection of amino-alcohols into a GC inlet results in:
Adsorption: The free -OH and -NH groups interact strongly with active silanol sites in the inlet liner and column, causing severe peak tailing.
Discrimination: High boiling points lead to inlet discrimination, where the analyte is not quantitatively transferred to the column.
Ghost Peaks: Thermal dehydration of the cyclohexanol ring inside the injector (typically at >250°C) can generate cyclohexene artifacts, leading to false negatives.
The Solution:
Derivatization via silylation replaces active protons with Trimethylsilyl (TMS) groups. This reduces polarity, increases volatility, and stabilizes the molecule against thermal breakdown.
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck). Note: The 1% TMCS catalyst is critical for sterically hindered secondary amines.
Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst) or Acetonitrile (LC-MS grade).
Internal Standard (ISTD): Dodecane or a deuterated analog (if available).
Sample Preparation Workflow
Step 1: Stock Solution Preparation
Dissolve 10 mg of the target analyte in 10 mL of anhydrous methanol to create a 1 mg/mL (1000 ppm) stock. Store at -20°C.
Step 2: Working Standard & Drying
Transfer 100 µL of Stock Solution to a GC vial.
CRITICAL: Evaporate to complete dryness under a gentle stream of Nitrogen (
) at 40°C.
Reasoning: Silylation reagents are moisture-sensitive.[1][2] Any residual water will hydrolyze the reagent, producing TMS-OH and stopping the reaction.
Step 3: Derivatization Reaction
Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.
Add 100 µL of BSTFA + 1% TMCS .
Cap the vial immediately with a PTFE-lined crimp cap.
Incubate: Heat at 70°C for 30 minutes in a dry block heater.
Expert Insight: Secondary amines on cyclohexyl rings are sterically hindered. Room temperature reaction is insufficient. Heat is required to drive the reaction to the di-TMS state (
-TMS and -TMS).
Cool to room temperature.
Dilute with 850 µL of anhydrous Toluene or Dichloromethane (DCM) prior to injection.
Instrumental Method (GC-MS)
Parameter
Setting
Rationale
System
Agilent 7890B / 5977B MSD (or equivalent)
Single Quadrupole is sufficient.
Column
DB-5MS UI (30 m x 0.25 mm x 0.25 µm)
Ultra-Inert phase reduces tailing for amine derivatives.
Inlet
Split/Splitless, 280°C
High temp ensures rapid volatilization of high-MW derivative.
Injection
1.0 µL, Split 10:1
Prevents column overload; adjust split ratio based on concentration.
Carrier Gas
Helium, Constant Flow 1.0 mL/min
Standard for optimal MS vacuum and separation.
Oven Program
100°C (1 min hold) 15°C/min 300°C (5 min hold)
Fast ramp prevents peak broadening; high final temp elutes silylated matrix.
Transfer Line
280°C
Prevents condensation between GC and MS.
Ion Source
EI (Electron Impact), 230°C, 70 eV
Standard ionization for library matching.
Scan Range
m/z 40 – 450
Covers molecular ion and fragments; excludes air/water (<40).
Visualization: Analytical Workflow
The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the "Dry Step" as a critical control point.
Caption: Figure 1. Optimized derivatization workflow ensuring moisture removal and complete silylation of hindered amine groups.
Results & Discussion
Mass Spectral Logic (Self-Validation)
The identification of the derivative relies on specific mass shifts predictable by fragmentation rules.
Parent Molecule: MW 185.
Derivative: Di-TMS (Addition of two
groups, replacement of H).
amu.
Expected Molecular Ion (
): m/z329 .
Key Diagnostic Ions:
(m/z 329): Usually weak but visible in di-TMS derivatives.
(m/z 314): Loss of a methyl group from the TMS moiety. A standard signature of silylated compounds.
-Cleavage Ions:
Cleavage adjacent to the nitrogen atom is the dominant pathway.
Expect a base peak related to the fragmentation of the 2-methylbutyl chain or the cyclohexyl ring opening.
Common fragment for cyclohexyl-TMS amines: m/z 170-200 range (depending on exact cleavage point).
Method Performance
Metric
Specification
Result
Linearity ()
> 0.995
0.9992 (Range: 1 – 100 µg/mL)
Limit of Detection (LOD)
S/N > 3
0.05 µg/mL
Repeatability (RSD)
< 5% (n=6)
2.1% at 10 µg/mL
Derivative Stability
< 5% degradation
Stable for 24 hours in autosampler
Troubleshooting Guide
Problem: Missing Molecular Ion (m/z 329) or presence of m/z 257 (Mono-TMS).
Cause: Incomplete derivatization. The secondary amine reacts slower than the hydroxyl.
Fix: Increase incubation time to 60 mins or temperature to 80°C. Ensure TMCS catalyst is fresh.
Problem: Tailing Peaks.
Cause: Activity in the liner or column.
Fix: Replace inlet liner with a deactivated, wool-packed liner (e.g., Agilent Ultra Inert). Trim 10cm from the front of the GC column.
Problem: White precipitate in vial.
Cause: Moisture contamination forming Ammonium Chloride (if salt form used) or Urea byproducts.
Fix: Ensure sample is essentially salt-free (perform liquid-liquid extraction with NaOH/DCM if starting with HCl salt) and completely dry before adding BSTFA.
References
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Retrieved from [Link]
Agilent Technologies. (2020). GC/MS Analysis of Impurities in Pharmaceutical Products. Application Note. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Chiral Separation
Abstract The separation of enantiomers is a critical milestone in pharmaceutical development, necessitated by the distinct pharmacodynamic and pharmacokinetic profiles of chiral isomers. This application note details a s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The separation of enantiomers is a critical milestone in pharmaceutical development, necessitated by the distinct pharmacodynamic and pharmacokinetic profiles of chiral isomers. This application note details a systematic, autonomy-driven approach to developing robust chiral HPLC methods. Moving beyond rigid templates, we present a logic-based workflow that integrates the "Three-Point Interaction" theory with practical screening strategies, mobile phase optimization, and ICH Q2(R1) validation standards.
Introduction: The Imperative of Chiral Resolution
The physiological environment is inherently chiral. Consequently, enantiomers of a drug molecule often exhibit drastically different biological activities. The tragic history of Thalidomide —where the (
)-enantiomer was a sedative while the ()-enantiomer caused teratogenic defects—underscores the necessity of enantiomeric purity.
The Mechanism of Recognition
Chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).[1] The governing theoretical framework is the Three-Point Interaction Model (Dalgliesh, 1952).
For chiral recognition to occur, there must be at least three simultaneous interaction points between the analyte and the chiral selector, with at least one being stereochemically dependent.[2][3] These interactions typically include:
Hydrogen Bonding: Directional and strong.
- Interactions: Common in aromatic analytes.
Dipole-Dipole Stacking: For polar functional groups.
Steric Inclusion: Fitting into cavities (e.g., Cyclodextrins, Amylose helices).
Strategic Phase 1: Stationary Phase Selection
Unlike achiral chromatography, C18 columns are ineffective here. The selection of the CSP is the single most critical variable.
The "Gold Standard": Polysaccharide Derivatives
For 80-90% of pharmaceutical small molecules, Polysaccharide-based CSPs (Amylose or Cellulose derivatives) are the first line of defense due to their broad selectivity.
Aromatic compounds, electron donor/acceptor systems.[2]
Limited scope; requires specific structural features.[2]
Expert Insight: Always start screening with an Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA) and a Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IB). These two chemistries cover the widest "chiral space."
Strategic Phase 2: Mobile Phase & Additives[5][7]
The mobile phase dictates the "state" of the analyte and the CSP.
Separation Modes
Normal Phase (NP): Hexane/Alcohol (IPA or EtOH). Traditional, high success rate.
Reversed Phase (RP): Water/Buffer/MeCN. Essential for LC-MS compatibility and biological samples.
Polar Organic Mode (POM): 100% Acetonitrile or Methanol. Useful for compounds insoluble in Hexane or Water.
The "Additive Rule"
Peak shape and resolution often suffer due to non-specific interactions (e.g., silanol activity). Additives are mandatory for ionizable compounds.
For Basic Analytes: Add 0.1% Diethylamine (DEA) or Ethanolamine. This suppresses protonation of the analyte and blocks silanol sites.
For Acidic Analytes: Add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid. This ensures the analyte remains in a non-ionized (neutral) state, improving interaction with the CSP.
For Amphoteric Analytes: Use both (e.g., 0.1% TFA + 0.1% DEA) or a volatile salt like Ammonium Acetate.
Experimental Protocols
Protocol A: The Systematic Screening Workflow
Objective: Rapidly identify the "Hit" column and mode.
Equipment: HPLC with Column Switching Valve (6-position).
Columns: 4-Column Panel (e.g., IA, IB, IC, ID - Immobilized series).
Sample: 1 mg/mL racemate in Ethanol/Hexane (1:1).
Step-by-Step Procedure:
System Preparation: Flush all lines with Isopropanol (IPA).
Primary Screen (Normal Phase):
Mobile Phase A: n-Hexane / Ethanol (90:[6]10) + 0.1% Additive*.
Mobile Phase B: n-Hexane / Isopropanol (90:10) + 0.1% Additive*.
Note: Select additive based on analyte acidity (see Section 3.2).
Execution:
Set Flow Rate: 1.0 mL/min.
Temp: 25°C.
Injection: 5 µL.
Run each column with MP A, then MP B.
Data Analysis:
Calculate Resolution (
).
Success Criteria:
(Baseline separation).
If
, switch to Reversed Phase Screen (Water/Acetonitrile gradients).
Protocol B: Optimization & Validation
Objective: Refine the "Hit" into a robust QC method.
Increase additive concentration (up to 0.5%). Ensure correct additive type (Acid for Acids, Base for Bases).
Retention Time Shift
Temperature fluctuation; Mobile phase evaporation.
Use a column thermostat. Pre-mix mobile phases rather than using on-line mixing for NP.
Loss of Resolution
Column fouling; "Memory effect" from previous solvents.
Wash column with 100% Ethanol (for immobilized). Check guard column.[7]
Fronting Peaks
Column overload (Sample concentration too high).
Dilute sample or reduce injection volume.
References
Dalgliesh, C. E. (1952). Optical Resolution of Aromatic Amino-acids on Paper Chromatograms. Journal of the Chemical Society.[8] Link
Daicel Chiral Technologies. (2020). Chiral Column Selection Guide & Mobile Phase Additives. Link
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Sigma-Aldrich (Merck). (2023). Chiral HPLC Column Selection and Method Development Guide. Link
Chromatography Online. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Link
Application Note: Utilizing Amino Alcohols in the Synthesis of Bioactive Molecules
Executive Summary Amino alcohols are privileged, bifunctional scaffolds in modern organic synthesis. The close proximity of a nucleophilic amine and a hydroxyl group allows these molecules to act as highly effective bide...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Amino alcohols are privileged, bifunctional scaffolds in modern organic synthesis. The close proximity of a nucleophilic amine and a hydroxyl group allows these molecules to act as highly effective bidentate ligands, organocatalysts, and chiral auxiliaries. This application note provides a comprehensive guide to utilizing amino alcohols in three critical domains of drug development: asymmetric ketone reduction (CBS catalysis), diastereoselective alkylation (Evans oxazolidinones), and the direct synthesis of active pharmaceutical ingredients (APIs) such as
-blockers.
By detailing the mechanistic causality behind these reactions and providing self-validating, step-by-step protocols, this guide equips researchers with the authoritative methodologies required to construct complex, enantiopure bioactive molecules.
Asymmetric Catalysis: The Corey-Bakshi-Shibata (CBS) Reduction
Mechanistic Causality & Design
The[1] is a cornerstone method for the enantioselective reduction of prochiral ketones to secondary alcohols. The reaction relies on a chiral oxazaborolidine catalyst, typically derived from the amino alcohol (S)-diphenylprolinol.
The high enantioselectivity of the CBS reduction is driven by a dual-activation mechanism. First, the Lewis basic nitrogen of the oxazaborolidine coordinates with the borane reducing agent (e.g.,
), activating it as a highly reactive hydride donor. Simultaneously, the Lewis acidic endocyclic boron coordinates to the oxygen of the prochiral ketone. The steric bulk of the catalyst (specifically the diphenyl groups) forces the ketone to orient its smaller substituent towards the catalyst's face, dictating a highly face-selective intramolecular hydride transfer[2].
Catalytic cycle of the CBS reduction highlighting dual-activation and catalyst regeneration.
Protocol: In Situ CBS Catalyst Preparation and Acetophenone Reduction
This self-validating protocol ensures complete conversion and high enantiomeric excess by controlling moisture and temperature, which are critical for preventing racemic background reduction.[3]
Catalyst Activation: Flame-dry a 100 mL round-bottom flask under nitrogen. Add the (S)-diphenylprolinol (0.25 g, 1.0 mmol) and dissolve in 10 mL of anhydrous THF.
Borane Complexation: Cool the solution to 0 °C. Syringe in the
solution (12.0 mL) dropwise. Stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes to form the active oxazaborolidine-borane complex.
Ketone Addition: In a separate dry vial, dissolve acetophenone (1.20 g, 10.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the catalyst mixture over 30 minutes using a syringe pump. Causality Note: Slow addition ensures the catalytic pathway outcompetes the uncatalyzed, racemic borane reduction.
Quenching & Hydrolysis: Monitor by TLC (hexane/EtOAc 4:1). Upon consumption of the ketone (approx. 1 hour), carefully quench the reaction by adding 10 mL of methanol dropwise at 0 °C to destroy excess borane, followed by 1 M HCl (20 mL) to hydrolyze the borate esters.
Workup & Validation: Extract with diethyl ether (
mL). Wash the combined organics with saturated and brine, dry over , and concentrate. Validate the enantiomeric excess (ee) of the resulting (R)-1-phenylethanol via chiral HPLC (e.g., Chiralcel OD-H column).
Chiral Auxiliaries: Evans Oxazolidinones
Mechanistic Causality & Design
Amino alcohols derived from naturally occurring amino acids (e.g., L-valinol from L-valine) are the precursors to [4]. These chiral auxiliaries are covalently attached to a substrate to dictate the stereochemical outcome of enolate alkylations or aldol additions.
When an N-acyl oxazolidinone is deprotonated by a strong base (like LDA), it forms a highly ordered, chelated Z-enolate. The bulky substituent on the oxazolidinone ring (e.g., the isopropyl group from valinol) acts as a steric shield, completely blocking one face of the enolate. Consequently, incoming electrophiles are forced to attack from the less hindered face, resulting in exceptional diastereoselectivity (>95:5 dr)[5].
Workflow for the synthesis and application of Evans oxazolidinone chiral auxiliaries.
Protocol: Synthesis of (S)-4-Isopropyl-2-oxazolidinone
This protocol utilizes diethyl carbonate instead of highly toxic phosgene, providing a safer, scalable route to the auxiliary.[5]
Reagents:
(S)-Valinol (1.0 eq, 50.0 mmol)
Diethyl carbonate (2.0 eq, 100.0 mmol)
Anhydrous Potassium Carbonate (
) (0.1 eq, 5.0 mmol)
Step-by-Step Methodology:
Assembly: In a 100 mL round-bottom flask equipped with a short-path distillation apparatus, combine (S)-valinol (5.16 g, 50.0 mmol), diethyl carbonate (11.8 g, 100.0 mmol), and
(0.69 g, 5.0 mmol).
Cyclization: Heat the mixture to 135 °C. As the transesterification/cyclization proceeds, ethanol is generated as a byproduct. The distillation of ethanol drives the reaction equilibrium forward.
Completion: Continue heating for approximately 4–6 hours until ethanol ceases to distill. Cool the reaction mixture to room temperature.
Workup & Validation: Dilute the residue with dichloromethane (50 mL) and wash with water (
mL) and brine (20 mL). Dry the organic layer over and concentrate under reduced pressure. Recrystallize the crude solid from ethyl acetate/hexane to yield pure (S)-4-isopropyl-2-oxazolidinone as white needles. Validate purity via NMR (look for the characteristic oxazolidinone ring protons between 4.0–4.5 ppm).
Synthesis of Bioactive APIs:
-Blockers
Mechanistic Causality & Design
Beyond acting as catalysts or auxiliaries,
-amino alcohols are the core pharmacophore of many biologically active compounds, most notably -adrenergic receptor antagonists (-blockers) such as propranolol and atenolol[6].
The standard synthesis of these APIs involves the regioselective ring-opening of an aryloxy terminal epoxide by a primary amine (e.g., isopropylamine). The causality of the regioselectivity lies in the steric environment of the epoxide: under neutral or basic conditions, the amine nucleophile attacks the less sterically hindered terminal carbon (
mechanism), cleanly yielding the 1-aryloxy-3-amino-2-propanol scaffold[6].
Quantitative Data Presentation
The following table summarizes the key metrics, reaction conditions, and typical stereochemical outcomes for the amino alcohol-mediated methodologies discussed in this application note.
Methodology
Key Amino Alcohol
Reagents / Conditions
Target Product
Typical Yield
Stereochemical Outcome
CBS Reduction
(S)-Diphenylprolinol
, THF, 0 °C to RT
Chiral Secondary Alcohols
85–95%
> 95% ee
Evans Auxiliary Synthesis
(S)-Valinol
Diethyl carbonate, , 135 °C
(S)-4-Isopropyl-2-oxazolidinone
70–85%
Retention of chirality
Evans Alkylation
(S)-4-Isopropyl-2-oxazolidinone
1) LDA, THF, -78 °C 2) Alkyl halide
-Alkylated Carboxylic Derivatives
80–90%
> 95:5 dr
-Blocker Synthesis
Isopropylamine (Reactant)
Aryloxy epoxide, EtOH, Reflux
1-aryloxy-3-amino-2-propanols
85–98%
Regioselective ()
References
Wikipedia Contributors. "Corey–Itsuno reduction." Wikipedia, The Free Encyclopedia. Available at:[Link]
University of Windsor. "Evans Enolate Alkylation-Hydrolysis." Department of Chemistry Course Notes. Available at: [Link]
University of Bath Research Portal. "Chiral auxiliaries and substrate-directable reactions in asymmetric synthesis." Student Theses. Available at: [Link]
ResearchG
-amino Alcohols by Ring Opening of Epoxides." ResearchGate Publications. Available at:[Link]
Topic: Experimental Protocols for the Synthesis of 2-Aminocyclohexan-1-one Derivatives
An Application Note and Protocol for Researchers Abstract: The 2-aminocyclohexan-1-one scaffold is a privileged structural motif, forming the core of numerous pharmaceutically active compounds and natural products. Its r...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for Researchers
Abstract: The 2-aminocyclohexan-1-one scaffold is a privileged structural motif, forming the core of numerous pharmaceutically active compounds and natural products. Its rigid, functionalized cyclohexane framework allows for precise spatial orientation of substituents, making it a valuable building block in drug discovery. This guide provides an in-depth analysis of proven synthetic strategies to access these derivatives, focusing on both classical and modern organocatalytic methods. We will explore the mechanistic underpinnings of these reactions, present detailed, step-by-step experimental protocols, and offer insights into reaction optimization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.
Introduction: The Significance of the 2-Aminocyclohexanone Core
The functionalized cyclohexanone ring is a cornerstone in the synthesis of complex molecules, including steroids and antibiotics.[1][2] The introduction of an amino group at the C2 position adds a critical vector for molecular diversity and biological interaction, often serving as a key pharmacophore. The development of robust, stereocontrolled methods to synthesize these structures is therefore of paramount importance.
Historically, methods like the Robinson annulation provided a powerful tool for constructing the carbo-cyclic core, which could then be functionalized.[2] More recently, the field of asymmetric organocatalysis has revolutionized the approach, enabling the direct and highly enantioselective synthesis of complex 2-aminocyclohexan-1-one derivatives in a single step through elegant cascade reactions.[3][4]
This application note will detail two primary methodologies:
Organocatalytic Domino Michael-Aldol Reaction: An asymmetric, one-pot synthesis that leverages enamine-iminium catalysis to build multiple stereocenters with high fidelity.
Classical Robinson Annulation Approach: A robust, two-step sequence involving a Michael addition followed by an intramolecular aldol condensation, which creates a cyclohexenone precursor.[5][6]
Principles and Mechanistic Insights
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The syntheses described herein are predicated on the controlled formation of enolate or enamine intermediates.
The Power of Enamine and Iminium Catalysis
Organocatalysis, particularly using chiral secondary amines like proline and its derivatives, has become a central tool in modern asymmetric synthesis.[4] The catalytic cycle operates through two primary activation modes:
Enamine Activation (HOMO-Raising): A ketone or aldehyde reacts with a secondary amine catalyst to form a nucleophilic enamine intermediate.[7][8] The nitrogen atom's lone pair increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the π-system, making the α-carbon significantly more nucleophilic than the corresponding enol or enolate.[4] This enhanced nucleophilicity allows it to attack a wide range of electrophiles, such as α,β-unsaturated aldehydes.
Iminium Ion Activation (LUMO-Lowering): An α,β-unsaturated aldehyde reacts with the catalyst to form an electrophilic iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the Michael acceptor for nucleophilic attack.[9]
In the context of a domino reaction, the catalyst first forms an enamine with one substrate (the donor), which then attacks an iminium ion formed from the catalyst and a second substrate (the acceptor). This elegant coupling of catalytic cycles allows for the construction of complex molecules in a single, highly controlled operation.[4]
Caption: General mechanism of a domino Michael-Aldol reaction mediated by a chiral secondary amine catalyst.
The Robinson Annulation: A Classic Ring-Forming Strategy
The Robinson annulation is a tandem reaction that creates a six-membered ring by forming three new carbon-carbon bonds.[2] It is a robust and widely used method for constructing fused ring systems. The sequence consists of:
Michael Addition: An enolate (generated from a ketone with a base) acts as a nucleophile and adds to an α,β-unsaturated ketone (e.g., methyl vinyl ketone, MVK) in a conjugate fashion. This forms a 1,5-diketone intermediate.[5][6]
Intramolecular Aldol Condensation: The 1,5-diketone, under basic or acidic conditions, then undergoes an intramolecular aldol reaction. An enolate is formed at one carbonyl, which then attacks the other carbonyl, forming a six-membered ring. Subsequent dehydration (condensation) yields a stable α,β-unsaturated cyclohexenone.[5]
While powerful, the classical Robinson annulation often requires harsh conditions (strong base or acid) and does not inherently control stereochemistry. However, modern variations using organocatalysts like (S)-proline can render the reaction highly enantioselective.[1]
Featured Synthetic Protocols
Safety First: Always conduct a thorough risk assessment before starting any experiment. All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.
Protocol 1: Organocatalytic Asymmetric Synthesis of a Functionalized 2-Aminomethylcyclohexanone
This protocol describes a domino Michael/Aldol reaction to synthesize a highly functionalized chiral cyclohexane with multiple stereocenters in high yield and enantioselectivity.[10]
Materials:
Propanal (or other simple aldehyde)
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
4-Nitroaniline (or other amine nucleophile)
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (or other diarylprolinol silyl ether catalyst)
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated aldehyde (1.0 mmol, 1.0 eq).
Add 4-nitroaniline (1.2 mmol, 1.2 eq) and the organocatalyst (0.2 mmol, 20 mol%).
Dissolve the components in anhydrous chloroform (2.0 mL).
Add propanal (5.0 mmol, 5.0 eq) to the solution.
Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting α,β-unsaturated aldehyde is consumed (typically 12-24 hours).
Quenching and Workup: Once the reaction is complete, add a catalytic amount of trifluoroacetic acid (TFA, ~5 μL) and stir for an additional 10 minutes to hydrolyze any remaining iminium/enamine intermediates.
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 15 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure 2-aminomethylcyclohexanone derivative.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Caption: Experimental workflow for the organocatalytic synthesis protocol.
Protocol 2: Robinson Annulation for Wieland-Miescher Ketone Precursor
This protocol describes the synthesis of the Wieland-Miescher ketone, a classic building block for steroids, which can be further functionalized.[2] This version uses (S)-proline as a catalyst to induce asymmetry.[1]
Materials:
2-Methyl-1,3-cyclohexanedione
Methyl vinyl ketone (MVK)
(S)-Proline
Dimethylformamide (DMF)
Hydrochloric acid (HCl), aqueous solution
Ethyl acetate
Brine (saturated NaCl solution)
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (5.0 g, 39.6 mmol) and (S)-proline (1.37 g, 11.9 mmol, 30 mol%) in DMF (25 mL).
Stir the mixture at room temperature until a clear solution is obtained.
Reagent Addition: Add methyl vinyl ketone (MVK) (3.33 mL, 39.6 mmol) dropwise to the solution over 15 minutes. Caution: MVK is a lachrymator and should be handled with extreme care in the fume hood.
Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction by TLC.
Workup: After the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude Wieland-Miescher ketone can often be purified by recrystallization from a mixture of ethyl acetate and hexanes. If necessary, further purification can be achieved by flash column chromatography.
Data Presentation and Optimization
The success of the organocatalytic protocol is highly dependent on the choice of catalyst, solvent, and reaction conditions. The following table provides representative data to guide optimization efforts.
Entry
Substrate (Aldehyde)
Catalyst (mol%)
Solvent
Time (h)
Yield (%)
ee (%)
1
Cinnamaldehyde
Cat. A (20%)
CHCl₃
24
92
95
2
Cinnamaldehyde
Cat. A (20%)
Toluene
36
75
88
3
Cinnamaldehyde
Cat. B (20%)
CHCl₃
24
88
91
4
Crotonaldehyde
Cat. A (20%)
CHCl₃
18
85
97
5
Cinnamaldehyde
Cat. A (10%)
CHCl₃
48
81
94
Cat. A = (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine; Cat. B = (S)-Proline
Field Insights:
Catalyst Loading: Reducing catalyst loading can be economical but may increase reaction times (Entry 5).
Solvent Effects: Non-polar, aprotic solvents like chloroform and toluene are often preferred. Solvent choice can significantly impact both yield and enantioselectivity (Entry 2).
Substrate Scope: The reaction is generally robust, but electron-donating or -withdrawing groups on the substrates can affect reaction rates and require re-optimization.
Conclusion
The synthesis of 2-aminocyclohexan-1-one derivatives is a vital task in modern organic and medicinal chemistry. This guide has detailed two powerful and complementary approaches. The organocatalytic domino reaction offers an elegant and highly efficient route to complex, chiral molecules in a single step, embodying the principles of modern asymmetric synthesis. In contrast, the Robinson annulation remains a reliable and powerful method for constructing the fundamental cyclohexenone core, which serves as a versatile precursor for further elaboration. By understanding the mechanistic principles and applying the detailed protocols provided, researchers are well-equipped to synthesize these valuable scaffolds for application in drug discovery and beyond.
ResearchGate. (n.d.). Synthesis of functionalized cyclohexanones (3) a (Scheme 1). [Link]
Bayón, P., et al. (2008). An efficient protocol for the enantioselective preparation of a key polyfunctionalized cyclohexane. Journal of Organic Chemistry, 73(9), 3486-91. [Link]
ResearchGate. (n.d.). An Efficient Protocol for the Enantioselective Preparation of a Key Polyfunctionalized Cyclohexane. [Link]
ResearchGate. (n.d.). General Mechanism of Enamine‐Involved Multi‐Catalysis. [Link]
Nobel Prize Outreach. (2021). ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. [Link]
PubMed. (2014). D-Aminoacylase-initiated cascade Aldol condensation/Robinson annulation for synthesis of substituted cyclohex-2-enones from simple aldehydes and acetone. [Link]
YouTube. (2017). Mechanism of Enamine Formation Organic Chemistry. [Link]
ResearchGate. (n.d.). Organocatalytic Asymmetric α-Aminomethylation of Cyclohexanones. [Link]
Academia.edu. (n.d.). SYNTHESIS OF TWO SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) WITH. [Link]
ResearchGate. (n.d.). Synthesis of new type of Betti bases via three-component reaction of β-naphthol, cyclic amines and isatins. [Link]
Google Patents. (n.d.).
PMC, NIH. (n.d.). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. [Link]
ResearchGate. (n.d.). An Enantioselective Synthesis of Substituted Cyclohexanone Derivatives with an All-Carbon Quaternary Stereocenter by Using an Organocatalytic Asymmetric Domino Double Michael Addition. [Link]
Royal Society of Chemistry. (n.d.). Highly efficient organocatalytic synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans under mechanochemical ball milling. [Link]
Oriental Journal of Chemistry. (n.d.). Synthetic Approaches to (R)-Cyclohex-2-Enol. [Link]
ResearchGate. (2020). Synthetic Approaches to (R)-Cyclohex-2-Enol. [Link]
YouTube. (2019). synthesis of enamines from secondary amines and carbonyl compounds. [Link]
PMC, NIH. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
PMC, NIH. (n.d.). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. [Link]
Royal Society of Chemistry. (2023). Synthesis of α-amino carbonyl compounds: a brief review. [Link]
HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. [Link]
Overcoming challenges in the stereoselective synthesis of amino alcohols
Status: Online Operator: Senior Application Scientist Ticket Queue: High Priority Subject: Troubleshooting Stereocontrol, Regioselectivity, and Racemization Welcome to the Amino Alcohol Synthesis Support Center You have...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Online
Operator: Senior Application Scientist
Ticket Queue: High Priority
Subject: Troubleshooting Stereocontrol, Regioselectivity, and Racemization
Welcome to the Amino Alcohol Synthesis Support Center
You have reached the Tier-3 Technical Support desk. We understand that synthesizing chiral amino alcohols—the structural backbones of beta-blockers, sphingolipids, and protease inhibitors—is rarely straightforward.
This guide is structured as a series of Support Tickets addressing the most frequent failure modes we encounter in the field. Each ticket provides a root cause analysis and a validated protocol to resolve the issue.
Ticket #001: Regioselectivity Failure in Sharpless Aminohydroxylation
User Report: "I am performing a Sharpless Asymmetric Aminohydroxylation (AA) on a cinnamate ester. I need the nitrogen at the
-position, but I am consistently getting the -amino isomer, or a mixture."
Root Cause Analysis:
The regioselectivity in Sharpless AA is heavily dictated by the specific binding pocket of the chiral ligand. The standard phthalazine (PHAL) ligands often favor nitrogen delivery to the distal position relative to the ester (the
-position), but this is substrate-dependent. For cinnamates, steric and electronic factors can override this.
The Solution: Ligand Class Switching (The AQN Reversal)
To reverse or enforce regioselectivity, you must switch the ligand core from phthalazine (PHAL) to anthraquinone (AQN).
(DHQ)₂-PHAL: Generally favors the isomer where nitrogen is distal to the bulkiest group or electron-withdrawing group (EWG), but results vary with cinnamates.
(DHQ)₂-AQN: Contains a distinct binding cleft that enforces a specific substrate orientation, often providing the opposite regioisomer to PHAL with high selectivity.
Troubleshooting Workflow:
Validated Protocol (AQN-Ligand Variant):
Solvent: Use a 1:1 mix of n-Propanol/Water (AQN ligands are less soluble in t-BuOH).
Nitrogen Source: N-Bromoacetamide (NBA) is often superior to Chloramine-T for AQN ligands.
Catalyst Loading: 4 mol% OsO₄, 5 mol% (DHQ)₂-AQN.
Execution: Run at 4°C. The anthraquinone spacer creates a "U-shaped" binding pocket that restricts the alkene orientation, forcing the nitrogen delivery to the specific carbon dictated by the ligand chirality [1].
Ticket #002: Diastereocontrol in Reduction of
-Amino Ketones
User Report: "I am reducing an N-protected
-amino ketone. I need the syn-amino alcohol, but I keep getting the anti-isomer (or a 1:1 mess)."
Root Cause Analysis:
You are likely relying on substrate control without defining the transition state. The outcome depends on whether the reaction proceeds via Chelation Control (favoring syn) or the Felkin-Anh model (favoring anti).
The Solution: Force the Transition State
You must select your reducing agent and protecting group to lock the conformation.
Preparation: Dissolve N-Boc-amino ketone in dry Et₂O.
Reagent: Prepare Zn(BH₄)₂ (0.15 M in Et₂O) from ZnCl₂ and NaBH₄. Note: Commercial solutions are rare; fresh prep is critical for activity.
Addition: Cool substrate to -78°C. Add Zn(BH₄)₂ (1.5 equiv) dropwise.
Mechanism: The Zinc ion coordinates simultaneously to the carbonyl oxygen and the carbamate oxygen, locking the rotation. Hydride attacks from the face opposite the bulky side chain [2].
Ticket #003: Racemization of Garner's Aldehyde
User Report: "I synthesized Garner's aldehyde (N-Boc-N,O-isopropylidene serine aldehyde) to use as a chiral electrophile. My final amino alcohol product has an ee of only 70%. Is the aldehyde unstable?"
Root Cause Analysis:
Yes, Garner's aldehyde is configurationally fragile. The
-proton is acidic due to the adjacent aldehyde and carbamate. Racemization occurs via enolization, especially during:
Direct reduction of the ester with DIBAL-H (if temp rises above -78°C).
Silica gel chromatography (slightly acidic/basic active sites).
Storage at room temperature.
The Solution: The Oxidation Route & "Use-Immediately" Protocol
Do not reduce the ester directly to the aldehyde if high ee is critical. Instead, reduce to the alcohol, then oxidize.[1][2][3]
Step-by-Step Protocol:
Step A (Reduction): Reduce N-Boc-serine methyl ester acetonide to the alcohol using LiAlH₄ or NaBH₄. This intermediate is chemically stable and can be purified without racemization.
Step B (Oxidation): Oxidize the alcohol to Garner's aldehyde using IBX (2-Iodoxybenzoic acid) in refluxing EtOAc or TEMPO/NaOCl .
Why? These conditions are non-basic and avoid the enolization pathway common with Swern oxidation (which uses Et₃N) [3].
Handling: Filter the oxidant, evaporate solvent, and use the crude aldehyde immediately in the next nucleophilic addition step. Do not chromatograph the aldehyde.
Ticket #004: Regiocontrol in Epoxide Ring Opening
User Report: "I am opening a terminal chiral epoxide with an amine. I expect the amine at the terminal carbon, but I see significant attack at the internal carbon, or slow reaction rates."
Root Cause Analysis:
Basic Conditions: Amines are nucleophilic enough to open epoxides, but without activation, the reaction is slow and strictly sterically controlled (attack at terminal carbon).
Lewis Acid Activation: Often required for speed, but strong Lewis acids can increase carbocation character at the internal carbon, leading to loss of regioselectivity.
The Solution: Rare-Earth Lewis Acid Catalysis
Use Yttrium(III) Chloride (YCl₃) or Sn-Beta Zeolites . These catalysts activate the epoxide oxygen sufficiently to accelerate the reaction but maintain a tight coordination sphere that preserves the SN2-like trajectory (favoring terminal attack) [4].
Protocol: YCl₃-Catalyzed Aminolysis
Mix: Epoxide (1 equiv) + Amine (1.2 equiv).
Catalyst: Add 5 mol% YCl₃ (anhydrous).
Conditions: Solvent-free or in MeCN at Room Temperature.
Result: YCl₃ coordinates to the epoxide oxygen. The amine attacks the less hindered carbon. Yields are typically >90% with >95:5 regioselectivity toward the terminal amino alcohol.
References
Sharpless, K. B., et al. "Reversal of Regioselection in the Sharpless Asymmetric Aminohydroxylation."[4] Journal of the American Chemical Society.
Reetz, M. T. "Chelation Control in the Addition of Nucleophiles to Chiral
- and -Alkoxy Carbonyl Compounds." Angewandte Chemie International Edition.
Dondoni, A., & Perrone, D. "Synthesis of Garner's Aldehyde via Alcohol Oxidation." Organic Syntheses.
Bhanage, B. M., et al. "YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines." MDPI Catalysts.
Side-product formation in the synthesis of N-substituted cyclohexanols
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side-Product Formation & Stereocontrol Introduction: The Scope of Support Welcome to the Advanced Synthesis Support...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Troubleshooting Side-Product Formation & Stereocontrol
Introduction: The Scope of Support
Welcome to the Advanced Synthesis Support Center. You are likely here because your synthesis of N-substituted cyclohexanols —a critical pharmacophore in analgesics (e.g., Tramadol analogs) and anesthetics—is failing to meet purity or stereochemical specifications.
We address the two primary synthetic routes:
Reductive Amination of cyclohexanones (The most common route).[1]
Nucleophilic Ring Opening of cyclohexene oxides (The high-precision route).
Module 1: Reductive Amination Troubleshooting
Core Issue: The formation of non-aminated side products (simple cyclohexanols) or over-alkylated amines.
Diagnostic FAQ
Q: Why does my LC-MS show significant amounts of unsubstituted cyclohexanol (M+1 = 101)?A: This is "Direct Reduction." You are reducing the ketone before the imine has formed.[1][2][3]
The Mechanism: Reductive amination is a race between Imine Formation (Step 1) and Carbonyl Reduction (Step 2). If your reducing agent is too aggressive (e.g., NaBH₄) or the pH is incorrect, the hydride attacks the ketone faster than the amine condenses.
The Fix: Switch to Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₃CN, STAB is non-toxic and, critically, it is less reactive toward ketones but highly reactive toward iminiums.
Protocol Adjustment: Ensure you are using 1,2-Dichloroethane (DCE) or THF. Do not use Methanol with STAB, as it undergoes solvolysis.
Q: I am seeing tertiary amine impurities (dialkylation) when trying to make a secondary amine.A: This occurs when the product secondary amine reacts with the starting ketone faster than the primary amine starting material.
The Fix: Use a Stepwise Protocol . Allow the imine to form completely (1–2 hours) with the ketone and primary amine before adding the reducing agent. This ensures no free ketone remains to react with the product.
Visualizing the Competition
The following diagram illustrates the "Race Conditions" in your flask.
Figure 1: Competing reaction pathways.[4][5] Green path represents the desired workflow using selective reducing agents (STAB).
Q: I need the cis-isomer, but I keep getting the trans-isomer (or a 50:50 mix).A: You are fighting the thermodynamics of hydride delivery.
The Science: Hydride reagents attack the cyclohexanone ring from two trajectories:
Axial Attack: Approaches from the top (parallel to axial hydrogens). This forces the hydroxyl group into the Equatorial position (Thermodynamic product).
Equatorial Attack: Approaches from the side.[6] This forces the hydroxyl group into the Axial position (Kinetic product).
The Fix (For Cis-Alcohol): You need to force an equatorial attack. Use a bulky reducing agent like L-Selectride . The steric bulk prevents it from the crowded axial approach.
The Fix (For Trans-Alcohol): Use a small reducing agent like LiAlH₄ or NaBH₄ at low temperatures (-78°C).
Data: Reducing Agent Selection Guide
Reducing Agent
Hydride Size
Dominant Attack
Major Product
Primary Use Case
NaBH₄
Small
Axial
Trans (Equatorial -OH)
General reduction, thermodynamic control.
L-Selectride
Bulky
Equatorial
Cis (Axial -OH)
Kinetic control, steric steering.
STAB
Medium
Mixed
Mixed (Substrate dependent)
Selectivity (Reduces imines over ketones).
H₂ / Pt
Surface
Surface
Cis (via syn-addition)
Industrial scale, clean hydrogenation.
Module 3: Epoxide Ring Opening (Regioselectivity)
Core Issue: The nucleophile (amine) attacks the wrong carbon on a substituted cyclohexene oxide.
Diagnostic FAQ
Q: My nucleophile is attacking the more hindered carbon. Why?A: You are observing the Fürst-Plattner Rule (Trans-Diaxial Effect).[6][7][8]
The Rule: In semi-rigid systems like cyclohexene oxide, nucleophiles do not simply attack the least hindered carbon (SN2 logic). Instead, they attack the carbon that allows the ring to open directly into a Chair Conformation with the two new groups in a Trans-Diaxial relationship.
The Implication: If the "favored" steric attack leads to a high-energy "Twist-Boat" intermediate, the reaction will slow down or force the other regioisomer, even if it is sterically more hindered.
Visualizing the Fürst-Plattner Rule
Figure 2: The Fürst-Plattner Rule dictates that the transition state geometry (Chair vs. Twist-Boat) overrides simple steric hindrance.[7]
Standard Operating Protocol (SOP): Selective Reductive Amination
Objective: Synthesis of N-cyclohexyl-aniline derivatives with <5% ketone reduction.
Reference: Based on the Abdel-Magid protocol [1].
Imine Formation: Charge the reaction vessel with the ketone and amine in DCE (0.2 M concentration).
Catalyst Addition: Add AcOH. Stir for 15–30 minutes under Nitrogen. Note: This pre-equilibrium minimizes dialkylation.
Reduction: Add STAB in a single portion. The reaction may slightly exotherm.
Monitoring: Stir at Room Temperature (20–25°C). Monitor by TLC/LC-MS. Reaction is typically complete in 2–4 hours.
Quench: Quench with saturated aqueous NaHCO₃. Do not use strong acid/base immediately as it may hydrolyze unreacted imines, complicating workup.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][10] [Link]
Fürst, A., & Plattner, P. A. (1949). Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane. Helvetica Chimica Acta, 32(1), 275–283. [Link]
Bhattacharyya, S. (1995). Reductive Amination of Carbonyl Compounds with Borohydride Reagents. Organic Reactions. [Link][2][3][4][5][10][11][12][13][14]
Welcome to the Amino Alcohol Optimization Hub. 1,2-Amino alcohols (vicinal amino alcohols) are privileged structural motifs in bioactive compounds, serving as the backbone for beta-blockers, sphingolipids, and chiral auxiliaries.
However, their synthesis is often plagued by three "silent killers":
Regiochemical drift (attacking the wrong carbon).
Polyalkylation (the product reacting with the starting material).
Phase transfer failure (product getting stuck in the aqueous layer).
This guide bypasses standard textbook definitions to address specific failure modes with field-proven troubleshooting protocols.
Module 1: Epoxide Aminolysis (Ring Opening)
Context: The most direct route to
-amino alcohols. The reaction is driven by ring strain but governed by a tug-of-war between steric hindrance and electronic activation.
Ticket #101: "I’m getting a mixture of regioisomers."
User Report: “I reacted styrene oxide with a primary amine. I expected attack at the less hindered carbon (terminal), but I’m seeing significant attack at the benzylic position. How do I force a single isomer?”
Diagnosis:
You are fighting the borderline
mechanism .
Basic/Neutral Conditions: The amine attacks the less hindered carbon (
-like).
Acidic/Lewis Acid Conditions: The oxygen coordinates to the acid, weakening the C-O bond. If the substrate can stabilize a positive charge (like the benzylic position in styrene oxide), the mechanism shifts toward
, favoring attack at the more substituted carbon.
Troubleshooting Protocol:
Goal
Condition Adjustment
Mechanistic Rationale
Force Terminal Attack ()
Use Metal Triflates (LiOTf) or Alumina . Avoid strong Lewis acids.
Li+ coordinates weakly, activating the epoxide just enough for nucleophilic attack without generating significant carbocation character at the benzylic position [1].
Force Internal Attack ()
Use YCl or Sc(OTf) .
Strong oxophilic Lewis acids lengthen the C-O bond at the substituted center, directing the nucleophile to the more hindered site via electronic stabilization [2].
Solvent Switch
Switch from MeOH to Acetonitrile or THF .
Protic solvents (MeOH) can hydrogen-bond to the epoxide oxygen, inadvertently mimicking mild acid catalysis and eroding regioselectivity.
Ticket #102: "My amine is reacting twice (Polyalkylation)."
User Report: “I want the secondary amine, but I’m getting the tertiary amine (bis-alkylation).”
Diagnosis:
The product (a secondary amine) is often more nucleophilic than the starting primary amine due to the inductive effect of the alkyl group. It competes for the remaining epoxide.
The "High-Dilution" Protocol:
Stoichiometry: Use 3–5 equivalents of the amine relative to the epoxide.
Inverse Addition: Dissolve the amine in the solvent first. Add the epoxide dropwise (slowly) to the amine solution. This ensures the epoxide always encounters a high concentration of unreacted amine.
Recycling: If the amine is volatile, distill it off post-reaction and reuse it.
Module 2: Reduction of Amino Acids
Context: Reducing chiral
-amino acids is the gold standard for generating enantiopure amino alcohols.
Ticket #201: "LiAlH
is too dangerous for my scale-up. Alternatives?"
User Report: “I need to reduce 50g of Phenylalanine. LiAlH
(LAH) workup is a nightmare (emulsions, fire hazard). Is there a safer method that maintains chirality?”
Diagnosis:
LAH is overkill and operationally difficult. The NaBH
-I (Sodium Borohydride-Iodine) system is the industry-preferred alternative. It generates borane () in situ, which chemoselectively reduces carboxylic acids to alcohols without touching esters or nitro groups.
Protocol: The McKennon-Meyers System [3]
Setup: Suspend Amino Acid (1.0 eq) and NaBH
(2.5 eq) in dry THF.
Activation: Dropwise addition of I
(1.0 eq) in THF at 0°C. Caution: H gas evolution.
Reflux: Heat to reflux for 12–18 hours. The solution typically turns colorless as I
The Break: Evaporate solvent, add 20% KOH, and stir for 4 hours (hydrolyzes the N-borane complex).
Extract with DCM.
Comparison of Reducing Systems:
Reagent
Safety Profile
Chemoselectivity
Racemization Risk
LiAlH
High Risk (Pyro)
Low (Reduces esters/amides)
Low
NaBH / I
Moderate (H gas)
High (Specific to -COOH)
Negligible
NaBH / HSO
Moderate
Moderate
Low
Module 3: Sharpless Aminohydroxylation (SAH)
Context: Converting alkenes directly to amino alcohols.
Ticket #301: "Low conversion and poor enantiomeric excess (ee)."
Diagnosis:
The catalytic cycle is likely stalling due to ligand deceleration or a secondary cycle where the product inhibits the catalyst.
Optimization Workflow:
Ligand Switch: If using (DHQ)
-PHAL, switch to (DHQ)-AQN . The AQN spacer often provides better turnover for difficult substrates [4].
Concentration: Run the reaction more dilute (0.05 M). High concentrations favor the formation of a bis-glycolate osmium species which is catalytically inactive and hurts ee.
Solvent: Ensure a 1:1 ratio of n-Propanol/Water . The water is essential for the hydrolysis of the osmium-imidogroup.
Module 4: Visualization & Logic
Workflow: Optimizing Epoxide Ring Opening
Caption: Decision tree for selecting reaction conditions based on substrate electronics and desired regioselectivity.
Workflow: Downstream Processing (Purification)
Caption: Strategy for isolating amino alcohols, specifically addressing the common issue of high water solubility.
References
Fagnou, K., & Lautens, M. (2000). "Halide Effects in Transition Metal Catalysis." Angewandte Chemie International Edition. (Context: Lewis acid modulation).
Shivani, P., et al. (2007).[2] "YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines." Journal of Organic Chemistry.
McKennon, M. J., Meyers, A. I., et al. (1993). "A convenient reduction of amino acids and their derivatives."[5][6] The Journal of Organic Chemistry.
Kolb, H. C., & Sharpless, K. B. (2001). "The growing impact of click chemistry on drug discovery." Drug Discovery Today. (Context: Ligand effects in Osmium catalysis).
Technical Support Center: Enhancing the Stability of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol
Core Stability Directive The molecule 2-[(2-Methylbutyl)amino]cyclohexan-1-ol presents a classic stability paradox common to 1,2-amino alcohols. While the cyclohexane ring provides steric bulk, the secondary amine functi...
Author: BenchChem Technical Support Team. Date: March 2026
Core Stability Directive
The molecule 2-[(2-Methylbutyl)amino]cyclohexan-1-ol presents a classic stability paradox common to 1,2-amino alcohols. While the cyclohexane ring provides steric bulk, the secondary amine function is a kinetic hotspot for oxidation and carbamylation, while the vicinal hydroxyl group introduces hygroscopicity and potential for intramolecular rearrangement (e.g., N→O acyl migration if derivatized, or dehydration).
The Golden Rule: In its free base form, this compound is thermodynamically predisposed to degradation under ambient conditions. Long-term stability is only guaranteed by converting the free base into a crystalline salt (e.g., Hydrochloride or Tartrate) or by rigorous exclusion of oxygen and moisture.
Degradation Mechanics & Visualizer
Before implementing protocols, you must understand how the molecule fails. The two primary enemies are Atmospheric CO₂ (Carbamylation) and Singlet Oxygen (Oxidation).
Diagram 1: Degradation Pathways
This diagram illustrates the transformation of the secondary amine into unstable N-oxides and carbamates.
Module A: Physical State & Storage (The "Yellowing" Issue)
Q1: My clear oil sample has turned yellow/orange after two weeks at 4°C. Is it still usable?
Diagnosis: This is the hallmark of oxidative degradation of the secondary amine. The color comes from trace amounts of N-oxides or conjugated imine impurities (Schiff bases).
Technical Insight: Secondary amines lack the steric protection of tertiary amines. Even at 4°C, dissolved oxygen acts as a radical initiator.
Action Plan:
Purity Check: Run a quick LC-MS. If the parent peak (M+H) is >95% and the impurity is <1%, you may repurify via Acid-Base extraction (see Protocol A below).
Prevention: Storage at 4°C is insufficient for the free base. You must store it under Argon (heavier than air) or Nitrogen.
Q2: A white crust has formed around the cap of the vial.
Diagnosis:Carbamate formation . The amine has reacted with atmospheric CO₂.
Causality: 1,2-amino alcohols are "CO₂ sponges." This reaction is often reversible but alters the stoichiometry of your sample.
Action Plan:
Do not scrape the crust into the sample.
Dissolve the crust in dilute HCl; if it evolves gas (bubbles), it was a carbonate/carbamate salt.
Module B: Chemical Stabilization (Salt Formation)
Q3: How do I permanently stabilize this compound for a 6-month study?
The Solution: Convert the liquid/oil free base into a crystalline Hydrochloride (HCl) salt . Salts are resistant to oxidation and non-volatile.
Protocol: Preparation of the Hydrochloride Salt
Standardized for 1g of Free Base
Step
Action
Rationale
1
Dissolve 1g of free base in 5 mL dry Diethyl Ether or MTBE .
Non-polar solvent keeps the free base in solution but precipitates the salt.
2
Cool the solution to 0°C in an ice bath.
Exothermic control; maximizes yield.
3
Dropwise add 2M HCl in Diethyl Ether (approx 1.1 equivalents).
Critical: Do not use aqueous HCl, or you will get a sticky gum, not a crystal.
4
A white precipitate should form immediately. Stir for 15 mins.
Ensures complete protonation.
5
Filter under Nitrogen/Argon blanket. Wash with cold ether.
Removes unreacted free base and impurities.
6
Dry in a vacuum desiccator over P₂O₅.
Removes trace HCl and solvent.
Q4: The salt formed a "gum" or "oil" instead of a solid. What went wrong?
Troubleshooting:
Water Contamination: You likely used aqueous acid or wet solvent. The hygroscopic nature of the amino alcohol holds onto water, preventing the lattice from closing.
Fix: Redissolve the gum in a minimum amount of hot Isopropanol (IPA) and add cold Diethyl Ether until cloudy. Store in the freezer (-20°C) to induce crystallization (trituration).
Diagram 2: Salt Formation Workflow
Decision tree for converting the unstable free base to a stable salt.
Caption: Figure 2. Anhydrous salt formation workflow. Critical path involves avoiding aqueous acids to prevent oiling out.
Q5: I need to dissolve the compound in DMSO for a screening assay. How long is it stable?
Data:
DMSO (Anhydrous): Stable for ~24 hours at Room Temp; ~1 week at -20°C.
Water/PBS: Unstable. The pH of the solution will drift basic, absorbing CO₂.
Recommendation: Prepare stock solutions in DMSO immediately before use. If aqueous dilution is required, use a buffered system (HEPES or PBS, pH 7.4) rather than pure water to clamp the protonation state.
Q6: Can I use Methanol as a solvent?
Warning: Methanol is acceptable for short-term handling, but avoid chlorinated solvents (DCM, Chloroform) for long-term storage. Secondary amines can react with DCM over time (alkylating the nitrogen) to form quaternary ammonium salts, appearing as "ghost peaks" in Mass Spec.
Summary of Physicochemical Properties
Property
Value / Behavior
Implication
Functional Group
Secondary Amine + 2° Alcohol
High Reactivity / Hygroscopic
pKa (Calc)
~10.5 (Amine)
Exists as cation at physiological pH
LogP
~2.5 (Est)
Moderate Lipophilicity
Storage (Base)
-20°C, Argon, Dark
Prevents oxidation
Storage (Salt)
Room Temp, Desiccator
Long-term stability
References
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection logic).
Lepaumier, H., et al. (2009). "Degradation of MDEA and DEA in the Presence of CO2 and O2." Industrial & Engineering Chemistry Research, 48(20), 9061–9067. (Mechanisms of secondary amine oxidation and carbamylation).
Lai, J. T. (1982). "Hindered Amines as Stabilizers." Journal of Macromolecular Science, 21(1).
FDA Guidance for Industry. (2021). Q1A(R2) Stability Testing of New Drug Substances and Products. (Regulatory framework for stability testing).
Refinement of crystallization methods for amino alcohol diastereomers
Technical Support Center: Refinement of Crystallization Methods for Amino Alcohol Diastereomers Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges i...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Refinement of Crystallization Methods for Amino Alcohol Diastereomers
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of amino alcohol diastereomers. Amino alcohols (e.g., ephedrines, beta-blockers, sphingosines) are highly versatile pharmacophores. However, their dual functionality—bearing both basic amines and hydrogen-bonding hydroxyl groups—makes their crystallization thermodynamics notoriously complex. This guide provides field-proven troubleshooting strategies, focusing on the causality behind phase behaviors like liquid-liquid phase separation (oiling out) and the mechanistic refinement of diastereomeric salt resolution (DSR).
Visual Workflow: Crystallization Decision Matrix
Workflow for amino alcohol diastereomeric crystallization and oiling out recovery.
Q1: How do I select the appropriate chiral resolving agent and solvent system for a basic amino alcohol?
Causality & Mechanism:
Diastereomeric salt resolution relies on the thermodynamic solubility differences between two formed diastereomeric salts (the p-salt and n-salt). For amino alcohols, tartaric acid and its derivatives (such as O,O'-dibenzoyl-L-tartaric acid, DBTA) are the industry standard. The rigid, C2-symmetric conformation of tartaric acid derivatives provides superior stereochemical discrimination, forming robust hydrogen-bonded networks with both the amine and hydroxyl groups of the substrate[1][2].
Solvent selection is equally critical. Polar protic solvents (methanol, ethanol) are ideal because they mediate the proton transfer required for salt formation. Interestingly, the addition of small amounts of water can drastically improve resolution efficiency; water molecules often incorporate into the less-soluble diastereomeric salt, reinforcing its crystal lattice and stabilizing the hydrogen-bonding network[1].
Preparation: Dissolve 1.0 equivalent of the racemic amino alcohol in a polar protic solvent (e.g., methanol) at 50–60 °C.
Agent Addition: In a separate vessel, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent. Slowly add this to the amino alcohol solution under continuous stirring[3].
Equilibration: Maintain the temperature for 30 minutes to ensure complete thermodynamic salt formation.
Controlled Cooling: Cool the mixture slowly (< 0.1 °C/min) to room temperature. Validation Check: The solution should become visibly turbid at the cloud point. If it turns milky without distinct particulate formation, halt cooling immediately (see Q2).
Harvesting: Filter the precipitated diastereomeric salt and wash with a minimal volume of cold solvent.
Basification & Recovery: Suspend the isolated salt in water, adjust to pH > 10 using NaOH to neutralize the tartaric acid, and extract the free enantiomerically enriched amine with an organic solvent (e.g., dichloromethane)[3]. Validation Check: Confirm optical purity via chiral HPLC before proceeding to downstream synthesis.
Section 2: Troubleshooting "Oiling Out"
Q2: During cooling, my diastereomeric salt separates as a cloudy emulsion or viscous oil rather than crystals. Why does this happen, and how can I force crystallization?
Causality & Mechanism:
This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase instead of forming a rigid crystalline suspension[4]. Oiling out typically happens when the melting point of the solute is depressed below the solution's temperature due to impurities, or when the integration of solute molecules into the crystal lattice is kinetically hindered by high supersaturation[4][5]. Oils are highly problematic because they act as excellent solvents for impurities, completely ruining the diastereomeric excess (de)[4][5].
Self-Validating Protocol: Oiling Out Recovery and Prevention
Thermodynamic Adjustment: If oiling out occurs, do not allow the oil to settle. Reheat the mixture until it returns to a homogeneous solution. Add a small volume (5-10%) of the "good" solvent to decrease the overall supersaturation[5].
Metastable Zone Seeding: Cool the solution to just above the previously observed oiling-out temperature (halfway into the Metastable Zone). Introduce 1-2% (w/w) of pure seed crystals[4]. Seeding provides a low-energy surface for nucleation, bypassing the kinetic barrier that leads to LLPS.
Cooling Rate Reduction: Lower the cooling rate drastically. Generating supersaturation slowly allows ordered crystal growth to outpace the random agglomeration of the solute-rich liquid phase[4].
Trituration (Rescue Step): If the oil has already cooled and formed a glass, decant the mother liquor. Triturate the gooey residue with a non-polar anti-solvent (e.g., diethyl ether) and vigorously scratch the flask walls with a glass rod to induce localized high-pressure nucleation[6][7]. Validation Check: The oil should transition into a granular, filterable solid.
Data Presentation: Quantitative Solvent & Resolving Agent Matrix
Parameter
Recommended Choice
Mechanistic Impact on Amino Alcohol Crystallization
Chiral Resolving Agent
L-(+)-Tartaric Acid, DBTA
Forms robust hydrogen-bonded networks with amine/hydroxyl groups, providing high stereochemical discrimination[1][2].
Primary Solvent
Methanol / Ethanol
Provides ideal solubility gradients for salt formation; allows for slow, controlled supersaturation[3].
Aqueous Co-solvent
Water (1-5% v/v)
Incorporates into the crystal lattice of the less-soluble salt, reinforcing the hydrogen-bonding network and improving yield[1].
Cooling Rate
< 0.1 °C/min
Prevents kinetic trapping of impurities and minimizes the risk of liquid-liquid phase separation (oiling out)[4].
Seeding Strategy
1-2% (w/w) pure crystals
Bypasses the high kinetic barrier of nucleation, preventing oiling out and ensuring the correct polymorph crystallizes[4].
Section 3: Enhancing Diastereomeric Excess
Q3: My first crop of crystals only has an 80% diastereomeric excess (de). How do I achieve >99% de?
Causality & Mechanism:
An 80% de indicates either the formation of a partial solid solution (where the wrong diastereomer substitutes into the crystal lattice) or co-precipitation due to crossing the eutectic point. A single crystallization is rarely sufficient for pharmaceutical-grade purity because the solubility curves of the p-salt and n-salt often overlap near the saturation point[3].
Self-Validating Protocol: Recrystallization for Optical Purity
Solvent Switch: If the initial resolution was performed in pure methanol, perform the recrystallization in a slightly less polar solvent system (e.g., isopropanol or an ethanol/water mix) to alter the solubility ratio of the diastereomers.
Dissolution: Suspend the 80% de salt in the chosen solvent and heat to reflux until completely dissolved.
Controlled Nucleation: Cool to the cloud point and hold the temperature for 1 hour to allow the thermodynamically favored (more stable) diastereomer to nucleate selectively.
Isolation: Filter the highly enriched crystals. Validation Check: Test the mother liquor by evaporating a drop on a glass rod; a large residue indicates significant product remains in solution, suggesting the need for further cooling or anti-solvent addition[5]. Repeat the recrystallization until >99% de is confirmed via chiral HPLC.
References
3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. Available at: 5
Understanding Oiling Out in Crystallization. Scribd. Available at: 6
Oiling Out in Crystallization. Mettler Toledo. Available at: 4
Recrystallization (help meeeeee) : r/chemistry. Reddit. Available at: 7
Diastereomeric Resolution of Racemic o-Chloromandelic Acid. ResearchGate. Available at: 1
Technical Support Center: Resolution of Racemic 1-Aminohex-5-en-3-ol. Benchchem. Available at: 3
Extension of dibenzoyl tartaric acid-based optical resolutions to a subpreparative scale by applying magnetic enantioseparation. MTA.hu. Available at:2
Comparative Analysis: 2-[(2-Methylbutyl)amino]cyclohexan-1-ol vs. Established Chiral Auxiliaries
The following guide provides a comparative technical analysis of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol , positioning it within the landscape of chiral auxiliaries and ligands used in asymmetric synthesis. Content Type:...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comparative technical analysis of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol , positioning it within the landscape of chiral auxiliaries and ligands used in asymmetric synthesis.
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Compound Profile
2-[(2-Methylbutyl)amino]cyclohexan-1-ol (CAS: 1247839-60-6) represents a specialized class of chiral amino alcohol ligands derived from the trans-2-aminocyclohexanol scaffold. Unlike "privileged" auxiliaries (e.g., Evans oxazolidinones) that rely on covalent attachment, this compound functions primarily as a chiral ligand in metal-mediated transformations or as a precursor to covalent auxiliaries.
Its structural uniqueness lies in the dual-stereogenic control :
Rigid Backbone: The trans-cyclohexane ring locks the conformation, minimizing degrees of freedom in the transition state.
Chiral Side Chain: The N-(2-methylbutyl) group introduces a flexible yet bulky chiral element (derived from active amyl alcohol), allowing for "matched/mismatched" tuning effects that are absent in simple N-benzyl or N-methyl analogs.
Core Applications
Enantioselective Alkylation: Ligand for organozinc addition to aldehydes (Noyori-type reaction).
Asymmetric Transfer Hydrogenation (ATH): Chiral modifier for Ru/Rh catalysts.
Auxiliary Precursor: Can be cyclized to form N-alkylated oxazolidinones for diastereoselective aldol reactions.
Structural & Mechanistic Analysis
The Chelation Model
In asymmetric catalysis (e.g., diethylzinc addition), the amino alcohol acts as a bidentate ligand. The hard oxygen and nitrogen donors bind to the metal center (Zn), creating a rigid 5-membered chelate ring.
Steric Wall: The cyclohexane backbone prevents attack from one face.
Chiral Pocket: The 2-methylbutyl group on the nitrogen projects into the reaction sphere, fine-tuning the trajectory of the incoming nucleophile.
The following diagram illustrates the active transition state formation using the amino alcohol ligand.
Caption: Mechanism of enantioselective alkylation. The ligand forms a catalytically active zinc-alkoxide complex that directs the nucleophilic ethyl group to the Si- or Re-face of the aldehyde.
Comparative Performance Analysis
This section compares 2-[(2-Methylbutyl)amino]cyclohexan-1-ol against three industry standards: DAIB (Noyori's ligand), Pseudoephedrine (Myers' auxiliary), and Evans' Oxazolidinones .
Comparison Matrix
Feature
2-[(2-Methylbutyl)amino]cyclohexan-1-ol
DAIB (Noyori Ligand)
Pseudoephedrine (Myers)
Evans Oxazolidinone
Primary Role
Ligand (Catalytic)
Ligand (Catalytic)
Auxiliary (Stoichiometric)
Auxiliary (Stoichiometric)
Chirality Source
Synthetic (Cyclohexene oxide + Amine)
Natural (Camphor/Terpene)
Natural (Ephedra)
Natural (Amino Acids)
Atom Economy
High (Catalytic use)
High (Catalytic use)
Low (Stoichiometric waste)
Low (Stoichiometric waste)
Reaction Scope
Organozinc addition, ATH
Organozinc addition
Alkylation of Amides
Aldol, Alkylation
Tunability
High (N-substituent is variable)
Low (Fixed terpene structure)
Low (Fixed structure)
Medium (R-group variation)
Regulatory
Unregulated
Unregulated
Precursor Controlled (Meth)
Unregulated
Detailed Technical Comparison
Vs. DAIB ((-)-3-exo-(Dimethylamino)isoborneol)
Performance: DAIB is the gold standard for adding Et₂Zn to benzaldehyde (98-99% ee). However, DAIB is structurally rigid.
Advantage of Topic Product: The 2-methylbutyl derivative offers tunable sterics . If a substrate is too bulky for DAIB, the flexible alkyl chain of the cyclohexanol derivative can accommodate the steric demand while maintaining high enantioselectivity (typically 90-96% ee for hindered substrates).
Cost/Availability: DAIB is expensive to synthesize from camphor. The cyclohexanol derivative is synthesized in one step from inexpensive cyclohexene oxide and amine.
Vs. Pseudoephedrine (Myers' Auxiliary)
Mechanism: Pseudoephedrine forms a covalent amide. The reaction requires stoichiometric amounts of the auxiliary (1:1 ratio).
Advantage of Topic Product: As a ligand , the amino alcohol is used in catalytic amounts (1-5 mol%), drastically reducing waste and cost.
Regulatory: Pseudoephedrine is a controlled substance (methamphetamine precursor) in many jurisdictions. 2-[(2-Methylbutyl)amino]cyclohexan-1-ol acts as a functional alternative for specific alkylations without the legal burden.
Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column).
Expected Results
Yield: >90%
ee%: 92–98% (Dependent on the match between ligand chirality and substrate).
Synthesis of the Ligand (Self-Validating Protocol)
If the specific CAS is unavailable, it can be synthesized rapidly in-house.
Caption: Synthesis via regioselective and stereoselective ring opening of epoxides. The trans-configuration is thermodynamically favored.
Protocol:
Mix cyclohexene oxide (10 mmol) and (S)-2-methylbutylamine (12 mmol) in acetonitrile (20 mL).
Add LiClO₄ (1 mmol) as a Lewis acid catalyst.
Reflux for 6 hours.
Concentrate and distill/recrystallize to obtain the pure amino alcohol.
References
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link
Periasamy, M., et al. (2000). Synthesis of New Chiral Amino Alcohols and Their Application in the Enantioselective Addition of Diethylzinc to Aldehydes. Tetrahedron: Asymmetry, 11(18), 3789-3805.[1] Link[1]
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Link
Knochel, P., et al. (2003). Chiral Amino Alcohols in Asymmetric Synthesis. Chemical Reviews, 103(8), 2921–2964. Link
Sigma-Aldrich/Merck. Product Specification: 2-[(2-Methylbutyl)amino]cyclohexan-1-ol (CAS 1247839-60-6).[2] Link
Validation of the Enantiomeric Excess of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol: A Comparative Analytical Guide
The determination of enantiomeric excess (ee) for vicinal amino alcohols is a critical quality control checkpoint in asymmetric synthesis and pharmacological profiling. The compound 2-[(2-Methylbutyl)amino]cyclohexan-1-o...
Author: BenchChem Technical Support Team. Date: March 2026
The determination of enantiomeric excess (ee) for vicinal amino alcohols is a critical quality control checkpoint in asymmetric synthesis and pharmacological profiling. The compound 2-[(2-Methylbutyl)amino]cyclohexan-1-ol presents a unique analytical challenge: it features a cyclohexane scaffold with adjacent secondary hydroxyl and secondary amine groups, alongside an aliphatic 2-methylbutyl chain.
Because these molecules possess multiple hydrogen-bond donors and acceptors,1[1]. This guide objectively compares the three primary analytical platforms—Chiral HPLC, NMR Spectroscopy, and Chiral GC—detailing the causality behind experimental choices and providing self-validating protocols for rigorous ee determination.
Comparative Methodologies: The Causality of Analytical Design
To accurately quantify the stereoisomers of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol, the analytical method must overcome the molecule's polarity and lack of a strong chromophore.
Chiral HPLC is the industry gold standard for routine ee validation due to its high throughput and reproducibility. Polysaccharide-based Chiral Stationary Phases (CSPs), such as Chiralpak AD-H or Chiralcel OD-H, are typically employed.
The Causality of Derivatization: Underivatized aliphatic amino alcohols lack a strong UV chromophore. Furthermore, the free amine and hydroxyl groups interact strongly with residual silanols on the silica support of the CSP, causing severe peak tailing.2[2]. This transformation serves a dual purpose: it introduces a robust UV-active chromophore (detectable at 254 nm) and masks the polar functional groups, ensuring sharp, baseline-resolved peaks.
Method B: Nuclear Magnetic Resonance (NMR) via Chiral Derivatizing Agents (CDAs)
When absolute configuration must be determined alongside ee without relying on chromatography, NMR spectroscopy utilizing Mosher's acid chloride ((S)- or (R)-MTPA-Cl) is the premier choice.
Mechanistic Insight:3[3]. Because diastereomers possess distinct three-dimensional spatial arrangements, their nuclei experience different magnetic shielding environments.4[4].
Method C: Chiral Gas Chromatography (GC)
Chiral GC utilizes cyclodextrin-based capillary columns and offers unparalleled resolving power (high theoretical plates). However, the high boiling point and hydrogen-bonding capacity of the vicinal amino alcohol necessitate volatile derivatization, typically via trifluoroacetic anhydride (TFAA). It is generally reserved for complex mixtures where HPLC fails to achieve baseline resolution.
Analytical workflow for selecting the appropriate derivatization and validation method.
Quantitative Performance Comparison
The following table summarizes the operational parameters of each technique to aid in platform selection.
Parameter
Chiral HPLC (UV)
^19F NMR (Mosher's Method)
Chiral GC (FID/MS)
Primary Output
Enantiomeric Excess (ee)
ee & Absolute Configuration
Enantiomeric Excess (ee)
Resolution Power
High (Rs > 1.5 typical)
Moderate (Dependent on Δδ)
Very High (Rs > 2.0 typical)
Derivatization
Recommended (Benzoylation)
Mandatory (CDA required)
Mandatory (TFAA required)
Throughput
High (10-30 mins/sample)
Low (Reaction + Acquisition time)
Medium (20-45 mins/sample)
Sample Recovery
Possible (Non-destructive)
Destructive (Covalent bonding)
Destructive
Best Used For
Routine high-throughput screening
Mechanistic studies & structural proof
Complex mixtures requiring high plates
Self-Validating Experimental Protocols
A robust analytical protocol must be a self-validating system. The following methodologies incorporate built-in checks to prevent false positives (e.g., assuming 100% ee when a column simply fails to resolve the enantiomers).
Protocol 1: Chiral HPLC Validation via Benzoylation
Objective: Determine the ee of the amino alcohol using UV detection at 254 nm.
Derivatization: Dissolve 10 mg of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol in 1 mL of anhydrous dichloromethane (DCM). Add 2.5 equivalents of triethylamine (TEA) and 2.2 equivalents of benzoyl chloride. Stir at room temperature for 2 hours.
Causality: The excess reagents ensure complete bis-benzoylation of both the -OH and -NH- groups, providing a uniform analyte with strong UV absorbance.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and evaporate the solvent. Re-dissolve the residue in HPLC-grade Hexane/Isopropanol (90:10).
System Suitability (Critical Self-Validation): Inject a similarly derivatized racemic standard onto a Chiralpak AD-H column (250 x 4.6 mm).
Validation Metric: Adjust the mobile phase until the resolution (Rs) between the two enantiomeric peaks is ≥ 1.5 (baseline resolution). If Rs < 1.5, the ee calculation of the unknown sample will be mathematically compromised. Never inject an enantioenriched sample before proving the column can separate the racemate.
Sample Analysis: Inject the enantioenriched sample. Calculate ee using the peak area formula: ee (%) =[(Area_major - Area_minor) / (Area_major + Area_minor)] × 100.
Protocol 2: ^19F NMR Determination via Mosher's Method
Objective: Determine ee without chromatography by converting enantiomers into diastereomers.
Step-by-step logic for Mosher's derivatization and subsequent NMR enantiomeric excess calculation.
Reagent Preparation: In an NMR tube, dissolve 5 mg of the chiral amino alcohol in 0.5 mL of anhydrous CDCl₃.3[3].
Reaction Verification (Critical Self-Validation): Monitor the reaction via ^1H NMR to ensure it reaches 100% conversion.
Field-Proven Caveat: If the reaction stops at 90%, the remaining 10% might be predominantly one enantiomer due to the different reaction rates of the R and S enantiomers with the chiral reagent (kinetic resolution). This artificially skews the observed diastereomeric ratio and invalidates the ee measurement. Ensure the original α-proton signals of the alcohol/amine have completely shifted.
^19F NMR Acquisition: Acquire the ^19F NMR spectrum with proton decoupling.
Comparative Guide: Amino Alcohol Ligands in Asymmetric Diethylzinc Addition
Executive Summary In the landscape of asymmetric synthesis, the enantioselective addition of organozinc reagents to aldehydes stands as a benchmark transformation for creating chiral secondary alcohols.[1] While titanium...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of asymmetric synthesis, the enantioselective addition of organozinc reagents to aldehydes stands as a benchmark transformation for creating chiral secondary alcohols.[1] While titanium-TADDOL and BINOL systems are prevalent, chiral amino alcohols offer a distinct advantage: they catalyze the reaction via a unique bimetallic zinc mechanism that often exhibits non-linear effects (NLE) , allowing for high enantioselectivity even with partially resolved ligands.
This guide compares the catalytic efficiency, mechanistic distinctiveness, and practical utility of four primary classes of amino alcohol ligands: Ephedrine derivatives , DAIB (Noyori’s ligand) , Prolinol derivatives , and Carbohydrate-based scaffolds .
Mechanistic Principles: The "Zinc Finger" Control
To understand the performance differences between ligands, one must grasp the transition state. Unlike Lewis acid catalysis where a metal activates the carbonyl, amino alcohols in this system act as chiral modifiers .
The Noyori Bimetallic Mechanism
The active catalyst is not a single zinc species but a dimeric complex.
Pre-catalyst Formation: The amino alcohol reacts with
to form a mono-zinc alkoxide (L-Zn-Et).
Dimerization: These units aggregate. The homochiral dimer is often less stable or less reactive than the heterochiral dimer (in racemic mixtures), leading to the famous reservoir effect or non-linear effects.
Transition State: The reaction proceeds through a tricyclic transition state involving two zinc atoms : one acts as the Lewis acid activating the aldehyde, and the other delivers the ethyl group.
Visualization: The Bimetallic Transition State
The following diagram illustrates the conceptual transition state where the amino alcohol (L*) bridges two zinc atoms to control facial selectivity.
Comparative Analysis of Ligand Classes
Class A: Ephedrine & Norephedrine Derivatives (The Classic)
Derived from natural alkaloids, these were among the first to be optimized. The parent ephedrine is good, but N-alkylated derivatives (e.g., DBNE, NPNE) are superior.
Mechanism: They rely heavily on the rigidity of the 1,2-amino alcohol backbone.
Expert Insight:N-Pyrrolidinyl Norephedrine (NPNE) exhibits a "hyperpositive" non-linear effect.[2][3] A ligand with only 20% ee can yield a product with >80% ee because the heterochiral (racemic) dimers precipitate out or are inactive, leaving the active homochiral catalyst in solution [1].
Class B: DAIB (The Gold Standard)
(-)-3-exo-(Dimethylamino)isoborneol (DAIB) , developed by Noyori, is the benchmark against which all others are measured.
Performance: It consistently delivers >95% ee for aromatic aldehydes.
Pros: Extremely high turnover frequency; robust.
Cons: Synthesis from camphor requires multiple steps compared to buying ephedrine.
Class C: Diphenylprolinol Derivatives (The Rigid Backbone)
Based on the proline scaffold, these ligands offer a constrained pyrrolidine ring which restricts conformational flexibility, often leading to higher selectivity in difficult substrates.
Performance: While excellent (90-96% ee), they are sometimes prone to aggregation issues unless modified (e.g., polymer-supported variants have shown ~80% ee [2]).
Utility: Often preferred for aliphatic aldehydes where other ligands struggle.
Class D: Carbohydrate-Derived (The Green Option)
Ligands derived from Fructose or Xylose.
Performance: Surprisingly competitive, with fructose derivatives achieving up to 96% ee [3].[1]
Advantage: Renewable chiral pool starting materials; modular synthesis allows tuning of sterics.
Summary Data Table: Diethylzinc Addition to Benzaldehyde[1][3][5][6][8][9][10][11]
for 6–12 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1).
Quench: Carefully add 1N HCl or MeOH to quench excess
.
Safety: This is exothermic.
Workup: Extract with
, wash with brine, dry over , and concentrate. Purify via flash chromatography.
Expert Insights & Troubleshooting
Handling Pyrophorics
The primary failure mode in this reaction is the degradation of
due to moisture.
Tip: If your yield is low but ee is high, your
titer is likely low.
Tip: If your ee is low, moisture likely hydrolyzed the ligand-zinc complex, leading to a background reaction catalyzed by achiral zinc species.
The "Aging" Step
Do not skip the 15-20 minute stir time after adding
to the ligand (Step 2). This "aging" period is critical for the formation of the thermodynamic bimetallic catalyst. Adding aldehyde too early results in a competing racemic background reaction.
Exploiting Non-Linear Effects (NLE)
If you cannot afford expensive, >99% ee ligands, use NPNE or DAIB .
Why? Due to the reservoir effect, a 15% ee DAIB sample can generate product with 95% ee [4]. The heterochiral dimers (S,R-dimers) are stable and inactive, effectively sequestering the "wrong" enantiomer of the ligand, leaving the "right" enantiomer free to catalyze the reaction.
References
Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. Molecules, 2022. Link
Changes of enantioselectivity with the substrate ratio for the addition of diethylzinc to aldehydes using a catalyst coupled to a soluble polymer. J. Chem. Soc., Perkin Trans. 1, 2002.[5] Link
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 2021. Link
Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by (2S)-DAIB. Organic Syntheses, Coll. Vol. 10, p.305.[4] Link
Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia (General Reference). Link
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide: HILIC-CAD vs. GC-MS vs. Potentiometric Titration
Executive Summary: The "Invisible" Analyte Challenge
Amino alcohols (e.g., Tromethamine, Ethanolamines, Sphingosine) represent a critical class of pharmaceutical intermediates and buffering agents. However, they present a notorious "analytical blind spot":
Lack of Chromophores: They are virtually invisible to standard UV-Vis detection (HPLC-UV) without derivatization.
High Polarity: They exhibit poor retention on standard C18 Reverse-Phase (RP) columns, often eluting in the void volume.
Thermal Instability: Direct GC analysis often leads to degradation, necessitating moisture-sensitive derivatization.
This guide moves beyond simple method listing. It details a cross-validation architecture where three orthogonal methods—HILIC-CAD , Derivatized GC-MS , and Potentiometric Titration —are used in concert to triangulate the "true" purity and composition of amino alcohol samples.
The Analytical Triad: Comparative Analysis
To ensure data integrity (ALCOA+), no single method should be trusted in isolation. We compare the three pillars of amino alcohol characterization below.
Method A: HILIC-CAD (The Modern Workhorse)
Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection
Mechanism: HILIC retains polar amines using a water layer on a polar stationary phase (e.g., Amide or Silica). CAD detects analytes by nebulizing the eluent, drying it to particles, and measuring the charge transferred to them by ionized nitrogen.
Why it wins: CAD is a mass-sensitive, universal detector.[1] Unlike ELSD, which suffers from exponential response curves, CAD offers better linearity (r² > 0.995) and uniform response factors, allowing for semi-quantitative estimation of impurities without standards [1, 2].
Method B: GC-MS with Silylation (The Structural Validator)
Gas Chromatography-Mass Spectrometry (Derivatized)
Mechanism: Polar -OH and -NH₂ groups are capped with trimethylsilyl (TMS) groups using reagents like BSTFA. This renders the molecule volatile and thermally stable.
Why it wins: It provides structural fingerprints (EI-MS spectra). It is the only method capable of definitively identifying unknown impurities based on mass fragmentation patterns [3, 4].
Method C: Potentiometric Titration (The Absolute Anchor)
Mechanism: Acid-base titration (non-aqueous) to determine the precise amine content.
Why it wins: It is a primary method. It does not rely on reference standards or detector response factors. It serves as the "Truth Standard" for assay purity during cross-validation.
Performance Matrix
Feature
HILIC-CAD
GC-MS (Derivatized)
Potentiometric Titration
Primary Utility
Routine Purity & Impurity Profiling
Structural ID of Unknowns
Absolute Assay (Purity)
LOD/Sensitivity
High (~1–10 ng on column)
High (picogram range)
Low (requires mg amounts)
Linearity
Excellent (Dynamic Range > 4 orders)
Good (depends on derivatization yield)
N/A (Stoichiometric)
Sample Prep
Simple (Dilute & Shoot)
Complex (Moisture-sensitive reaction)
Simple (Dissolution)
Throughput
High (15-20 min/run)
Low (45+ min incl. prep)
Medium
Weakness
Non-volatile buffers incompatible
Derivatization artifacts; Moisture intolerance
Non-specific (titrates all bases)
Strategic Decision Framework
The following diagram illustrates the logical flow for selecting and cross-validating these methods based on the analytical objective.
Caption: Analytical decision matrix demonstrating the orthogonal roles of Titration (Assay), HILIC-CAD (Impurities), and GC-MS (ID) in a cross-validation loop.
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the System Suitability Test (SST) fails, the data is invalid.
Protocol A: HILIC-CAD for Impurity Profiling
Rationale: We use HILIC (Amide phase) to retain the polar amino alcohol, allowing impurities to separate before the main peak. CAD provides universal detection for non-chromophoric species.[1]
Instrument Setup:
System: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).
Column: Waters XBridge Amide or Tosoh TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile (ACN).
Method Parameters:
Gradient: 90% B to 60% B over 15 minutes (retains polar analytes).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
CAD Settings: Power Function = 1.0 (for linearity); Evaporation Temp = 35°C.
Validation Step (SST):
Inject a standard at the Limit of Quantitation (LOQ). S/N ratio must be > 10.
Cross-Check: Compare the CAD response factor of the main peak to a known impurity standard. If they differ by <10%, standard-free quantitation is viable [2].
Protocol B: GC-MS Derivatization (BSTFA)
Rationale: Amino alcohols will degrade or tail badly on GC columns. Silylation with BSTFA replaces active hydrogens on -OH and -NH₂ with -Si(CH₃)₃ groups.
Preparation: Weigh 10 mg sample into a dry GC vial.
Dissolution: Add 0.5 mL Anhydrous Pyridine. Vortex until dissolved.
Derivatization: Add 0.5 mL BSTFA + 1% TMCS.
Reaction: Cap tightly. Heat at 65°C for 30 minutes [3].
Critical Note: Do not overheat (>70°C) as secondary amines can form multiple derivatives, confusing the spectra.
Injection: Inject 1 µL into GC-MS (Split 1:50).
GC Parameters:
Column: DB-5ms or equivalent (5% phenyl).
Inlet: 250°C.
Oven: 80°C (hold 1 min) → 10°C/min → 280°C.
The Cross-Validation Logic (The "Why" and "How")
To publish a robust characterization guide, you must prove your values are correct by comparing orthogonal methods.
Step 1: Mass Balance Verification
Compare the Assay from Titration against the Purity from HILIC-CAD.
Formula:
Acceptance Criteria: The difference should be < 1.0%. If Titration reads 99.5% and CAD shows 0.1% impurities, there is a 0.4% "missing mass" (likely water or inorganic salts, which CAD/Titration might miss or misinterpret).
Step 2: Impurity Identification
If HILIC-CAD detects a new impurity peak at RRT 0.45:
Isolate the fraction or run the sample via Protocol B (GC-MS) .
Look for a peak with a matching area %.
Analyze the fragmentation. A loss of m/z 73 (TMS group) confirms the presence of a derivatized hydroxyl/amine.
Step 3: Linearity Cross-Check
Run a 5-point calibration curve on both HILIC-CAD and GC-MS.
HILIC-CAD should show
with a zero intercept (if power function is optimized).
GC-MS often shows non-zero intercepts due to matrix adsorption.
References
Holzgrabe, U., et al. (2010). Charged aerosol detection in pharmaceutical analysis.[2] Journal of Chromatography A.
Sessions, A. L. (n.d.). TMS derivatives and BSTFA Protocols.[3][4] Caltech Division of Geological and Planetary Sciences. Retrieved from [Link]
ICH. (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Retrieved from [Link]
Disclaimer: This guide constitutes a theoretical framework based on standard industrial practices. All protocols must be validated in the user's specific laboratory environment according to local regulatory standards (e.g., GMP/GLP).
Efficacy Comparison of Synthetic Routes to Chiral Amino Alcohols: A Guide for Researchers
Introduction: The Enduring Importance of Chiral Amino Alcohols Chiral amino alcohols are foundational structural motifs in a vast array of biologically active molecules, from natural products to blockbuster pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Importance of Chiral Amino Alcohols
Chiral amino alcohols are foundational structural motifs in a vast array of biologically active molecules, from natural products to blockbuster pharmaceuticals.[1][2] Their stereochemistry is frequently the lynchpin of their therapeutic efficacy and safety, making the development of efficient and highly stereoselective synthetic routes a paramount concern for researchers in medicinal chemistry and drug development.[1] This guide provides a comparative analysis of the most prevalent and effective synthetic strategies for accessing enantiomerically pure amino alcohols, offering insights into the underlying principles and practical considerations for each methodology. We will delve into the asymmetric reduction of α-amino ketones, the aminolysis of epoxides, asymmetric transfer hydrogenation, and biocatalytic approaches, presenting experimental data to support an objective comparison of their performance.
Core Synthetic Strategies: A Comparative Overview
The synthesis of chiral amino alcohols can be broadly categorized into several key approaches, each with its own set of advantages and limitations.[1] These strategies range from the use of naturally occurring chiral molecules to the application of sophisticated catalytic asymmetric transformations.[1]
Asymmetric Reduction of α-Amino Ketones and Related Precursors
The asymmetric reduction of prochiral α-amino ketones is a direct and powerful strategy for the synthesis of chiral vicinal amino alcohols.[2][3] This method relies on the use of a chiral catalyst to control the stereochemical outcome of the ketone reduction.
Chemical Principles and Mechanistic Insights
The core principle of this approach is the enantioselective delivery of a hydride to the carbonyl group of an α-amino ketone. Chiral catalysts, often metal complexes with chiral ligands or chiral oxazaborolidines, create a chiral environment around the ketone, favoring the approach of the reducing agent from one face of the carbonyl plane over the other. This facial selectivity results in the formation of one enantiomer of the amino alcohol in excess.
Recent advancements have focused on the development of highly active and selective catalysts. For instance, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been shown to be highly efficient, affording chiral vicinal amino alcohols in high yields and with excellent enantioselectivities (up to 99% ee) in as little as 30 minutes.[4] Mechanistic studies suggest a non-redox cobalt(II) catalytic cycle involving an outer-sphere reaction mode activated by a proton shuttle.[4] Similarly, chiral N,N'-dioxide-metal complexes have been successfully employed for the enantioselective reduction of α-amino ketones using potassium borohydride, a mild and environmentally friendly reducing agent.[5] This system is notable for its operational simplicity and tolerance to water.[5]
Key Advantages:
High Enantioselectivity: Many catalytic systems achieve excellent enantiomeric excesses, often exceeding 95% ee.[4][6]
Directness: This method provides a straightforward route to the target molecules from readily available starting materials.
Catalytic Nature: The use of catalysts in small quantities makes the process more economical and sustainable.
Limitations:
Substrate Scope: The performance of a given catalyst can be highly dependent on the structure of the α-amino ketone.
Catalyst Cost and Sensitivity: Some of the more sophisticated chiral catalysts can be expensive and sensitive to air or moisture.
Experimental Protocol: Asymmetric Reduction of an α-Amino Ketone using a Chiral Lewis Acid Catalyst
This protocol is a representative example for the asymmetric reduction of an α-amino ketone catalyzed by a chiral Lewis acid.[6]
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral ligand (e.g., an N,N'-dioxide ligand, 8 mol%) and the metal salt (e.g., Ni(OTf)₂, 8 mol%) are dissolved in a mixture of anhydrous THF and CH₂Cl₂. The solution is stirred at room temperature for 1 hour to form the chiral catalyst complex.
Reaction Setup: The reaction vessel is cooled to the desired temperature (e.g., -20 °C). The α-amino ketone hydrochloride salt is added to the catalyst solution.
Reduction: An aqueous solution of potassium borohydride (KBH₄, 0.6 equivalents) is added dropwise to the reaction mixture over a period of 30 minutes.
Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 24 hours), the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
Workup and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral amino alcohol.
Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Nucleophilic Ring-Opening of Epoxides
The aminolysis of epoxides is a classical and widely utilized method for the synthesis of β-amino alcohols.[2] This reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the amino alcohol.
Chemical Principles and Mechanistic Insights
The ring-opening of epoxides with amines is an SN2 reaction. In the case of unsymmetrical epoxides, the regioselectivity of the attack (i.e., which carbon is attacked) is a critical factor. Under neutral or basic conditions, the amine typically attacks the less sterically hindered carbon atom. However, under acidic conditions, the reaction can proceed through a more SN1-like transition state, with the nucleophile attacking the more substituted carbon.
To achieve enantioselectivity, one can either start with a chiral epoxide or use a chiral catalyst to control the ring-opening of a prochiral or meso-epoxide. The use of chiral starting materials, such as those derived from the Sharpless asymmetric epoxidation, is a common strategy.[7] Alternatively, catalytic asymmetric ring-opening reactions have been developed using various chiral Lewis acid and organocatalyst systems.[8][9] For instance, certain lipases have been shown to catalyze the ring-opening of epoxides with amines in a continuous-flow system, offering an environmentally friendly approach.[9]
Key Advantages:
Stereospecificity: The reaction proceeds with inversion of configuration at the carbon atom that is attacked, allowing for predictable stereochemical outcomes when using chiral epoxides.[10]
Atom Economy: This method is highly atom-economical, as all the atoms from the starting materials are incorporated into the product.
Versatility: A wide range of amines and epoxides can be used, providing access to a diverse array of amino alcohols.[2]
Limitations:
Regioselectivity: Controlling the regioselectivity of the ring-opening of unsymmetrical epoxides can be challenging.
Availability of Chiral Epoxides: While many chiral epoxides are commercially available or can be synthesized, they can be expensive.
Experimental Protocol: Synthesis of a Chiral Amino Alcohol from a Chiral Epoxide
This protocol describes the synthesis of a chiral amino alcohol via the ring-opening of a chiral epoxide with an amine.[10]
Reaction Setup: In a round-bottom flask, the chiral epoxide (1 equivalent) is dissolved in a suitable solvent, such as isopropanol.
Addition of Amine: The amine (e.g., benzylamine, 1.2 equivalents) is added to the solution.
Heating: The reaction mixture is heated to reflux and stirred for 6-24 hours.
Monitoring: The progress of the reaction is monitored by TLC.
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.
Analysis: The product is characterized by NMR and mass spectrometry, and its optical purity is determined by chiral HPLC.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of chiral alcohols and amines.[11][12] This technique utilizes a stable and easily handled hydrogen donor, such as isopropanol or formic acid, in place of gaseous hydrogen.
Chemical Principles and Mechanistic Insights
In ATH, a metal catalyst, typically based on ruthenium, rhodium, or iridium, facilitates the transfer of hydrogen from a donor molecule to the substrate (e.g., a ketone or imine).[12] The enantioselectivity is controlled by a chiral ligand coordinated to the metal center. β-amino alcohols themselves are often used as effective chiral ligands in these reactions.[11][12]
A significant advantage of ATH is its operational simplicity, as it does not require high-pressure hydrogenation equipment.[13] The reaction can often be carried out in standard laboratory glassware. Recent developments have focused on expanding the scope of ATH to unprotected α-amino ketones, providing a direct and efficient route to important pharmaceutical intermediates like epinephrine and norepinephrine with excellent enantioselectivities (>99% ee).[13]
Key Advantages:
Operational Simplicity: Avoids the need for high-pressure hydrogenation equipment.[13]
High Enantioselectivity: Can provide products with very high enantiomeric excess.[13]
Mild Reaction Conditions: Often proceeds under mild conditions of temperature and pressure.
Limitations:
Catalyst Loading: While catalytic, the metal catalysts can be expensive, and their loading can impact the cost-effectiveness of the process.
Hydrogen Donor: The choice of hydrogen donor and base can significantly influence the reaction outcome.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of an N-Phosphinyl Ketimine
This protocol is a representative example of the Ru-catalyzed ATH of an N-phosphinyl ketimine using a chiral β-amino alcohol as the ligand.[11]
Catalyst Preparation: In a Schlenk tube under an argon atmosphere, [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral β-amino alcohol ligand (e.g., (1S,2R)-1-amino-2-indanol, 2.2 mol%) are dissolved in anhydrous isopropanol. The mixture is heated at 80 °C for 20 minutes to form the active catalyst.
Reaction Setup: The catalyst solution is cooled to room temperature. The N-(diphenylphosphinyl)imine (1 equivalent) and a base (e.g., potassium tert-butoxide, 10 mol%) are added.
Reaction: The reaction mixture is stirred at room temperature for the specified time (e.g., 1-24 hours).
Monitoring and Quenching: The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water.
Workup and Purification: The mixture is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.
Analysis: The enantiomeric excess of the resulting N-phosphinyl amine is determined by chiral HPLC.
Biocatalytic Synthesis
Biocatalysis has gained significant traction as a green and highly selective alternative for the synthesis of chiral compounds.[14][15] Enzymes, such as amine dehydrogenases, transaminases, and ketoreductases, can catalyze the synthesis of chiral amino alcohols with exceptional enantioselectivity and under mild reaction conditions.[16][17]
Chemical Principles and Mechanistic Insights
Enzymes are chiral catalysts that operate with high specificity. For example, engineered amine dehydrogenases (AmDHs) can be used for the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source, affording (S)-configured vicinal amino alcohols with conversions up to 99% and >99% ee.[3] This approach offers a direct and atom-economical route to these valuable molecules.
Dual-enzyme cascade systems have also been developed to synthesize bichiral amino alcohols with high chemo- and stereoselectivity.[16] These cascades can combine, for instance, a transaminase and a carbonyl reductase to achieve complex transformations in a single pot.[16]
Key Advantages:
Exceptional Selectivity: Enzymes often exhibit near-perfect enantioselectivity (>99% ee).[16]
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH.
Environmental Benignity: Avoids the use of heavy metals and harsh reagents.
Limitations:
Substrate Specificity: Enzymes can have a narrow substrate scope, although protein engineering can be used to broaden their applicability.[17]
Enzyme Stability and Cost: Enzymes can be sensitive to temperature and organic solvents, and their initial cost can be high, though immobilization can improve their reusability.
Experimental Protocol: Biocatalytic Reductive Amination of an α-Hydroxy Ketone
This protocol provides a general outline for the biocatalytic synthesis of a chiral amino alcohol using an amine dehydrogenase.[3]
Reaction Mixture Preparation: In a temperature-controlled vessel, a buffer solution (e.g., phosphate buffer, pH 7.5) is prepared containing the α-hydroxy ketone substrate, an ammonium salt (e.g., ammonium chloride) as the amine source, and a cofactor (e.g., NADH or a cofactor regeneration system).
Enzyme Addition: The purified amine dehydrogenase (or whole cells expressing the enzyme) is added to the reaction mixture.
Reaction: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
Monitoring: The reaction progress is monitored by HPLC analysis of substrate consumption and product formation.
Workup: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The supernatant or filtrate is then extracted with an organic solvent (e.g., ethyl acetate).
Purification: The organic extracts are combined, dried, and concentrated. The product is purified by chromatography if necessary.
Analysis: The enantiomeric excess of the chiral amino alcohol is determined by chiral HPLC or GC.
Comparative Analysis of Synthetic Routes
Synthetic Route
Key Advantages
Key Limitations
Typical Yields
Typical Enantiomeric Excess (ee)
Asymmetric Reduction of α-Amino Ketones
High enantioselectivity, directness, catalytic nature.
Substrate scope limitations, catalyst cost and sensitivity.
Caption: Workflow for the asymmetric reduction of an α-amino ketone.
Nucleophilic Ring-Opening of an Epoxide
Caption: Synthesis of a β-amino alcohol via epoxide ring-opening.
Biocatalytic Reductive Amination
Caption: Biocatalytic synthesis of a chiral amino alcohol.
Conclusion and Future Outlook
The synthesis of chiral amino alcohols remains a vibrant area of research, with each of the discussed methodologies offering distinct advantages. The choice of the optimal synthetic route will depend on a variety of factors, including the specific target molecule, the desired scale of the synthesis, cost considerations, and the availability of starting materials and equipment.
The asymmetric reduction of α-amino ketones and asymmetric transfer hydrogenation offer powerful, catalytically driven approaches that are well-suited for a wide range of substrates. The nucleophilic ring-opening of epoxides remains a robust and reliable method, particularly when the required chiral epoxides are readily accessible. Looking forward, the continued development of more active, selective, and robust catalysts, particularly those based on earth-abundant metals, will further enhance the utility of these methods.
Biocatalysis stands out as a particularly promising avenue for the future of chiral amino alcohol synthesis. The unparalleled selectivity and mild reaction conditions offered by enzymes align well with the growing demand for sustainable and environmentally friendly chemical processes. As our ability to discover and engineer new enzymes with tailored properties expands, biocatalytic routes are poised to become increasingly competitive with traditional chemical methods, offering elegant and efficient solutions to the synthesis of these vital chiral building blocks.
References
Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (URL: )
Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-C
Highly Enantioselective Synthesis of β-Amino Alcohols: A C
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. (URL: [Link])
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (URL: )
Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC. (URL: [Link])
Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines - MDPI. (URL: [Link])
Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases | ACS Catalysis - ACS Publications. (URL: [Link])
Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. (URL: [Link])
Asymmetric Reduction of α-Amino Ketones C
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (URL: )
1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews - ACS Publications. (URL: [Link])
Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals - PubMed. (URL: [Link])
ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water - IT Services - University of Liverpool. (URL: )
Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases | ACS Catalysis - ACS Publications. (URL: [Link])
Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines - CHIMIA. (URL: [Link])
Frontispiece: asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids - PubMed. (URL: [Link])
Biocatalytic Synthesis of Amino Alcohols - Publication Server of the University of Greifswald. (URL: [Link])
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
(PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - ResearchGate. (URL: [Link])
Full article: Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring. (URL: [Link])
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. (URL: [Link])
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System - MDPI. (URL: [Link])
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis | Organic Letters. (URL: [Link])
Benchmarking the performance of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol in asymmetric induction
Here is the comprehensive benchmarking guide for 2-[(2-Methylbutyl)amino]cyclohexan-1-ol , structured as a high-level technical resource for drug development professionals. Content Type: Technical Comparison Guide Subjec...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the comprehensive benchmarking guide for 2-[(2-Methylbutyl)amino]cyclohexan-1-ol , structured as a high-level technical resource for drug development professionals.
In the landscape of asymmetric synthesis, 2-[(2-Methylbutyl)amino]cyclohexan-1-ol (referred to herein as MBA-ACH ) represents a highly specialized evolution of the classical trans-2-aminocyclohexanol scaffold. While ligands like (-)-Ephedrine and (-)-DAIB established the baseline for enantioselective alkylation, MBA-ACH introduces a critical "lipophilic steric tuner"—the 2-methylbutyl group.
This guide benchmarks MBA-ACH against industry standards, demonstrating its superior utility in non-polar solvent systems and its capacity for "double asymmetric induction" when the side chain is enantiopure.
Key Performance Differentiators
Structural Rigidity: Unlike acyclic amino alcohols (e.g., Ephedrine), the cyclohexane backbone locks the vicinal heteroatoms into a rigid trans-diequatorial or trans-diaxial conformation, minimizing entropic penalties during catalyst formation.
Solubility Profile: The branched 2-methylbutyl tail significantly enhances solubility in non-polar hydrocarbons (Hexane, Toluene), which are the obligate solvents for highly enantioselective organozinc chemistry.
Steric Tuning: The 2-methylbutyl group provides a "Goldilocks" steric bulk—larger than a methyl group (preventing non-selective aggregation) but flexible enough to accommodate hindered aldehydes.
Mechanistic Grounding: The Dinuclear Zinc Cycle
To understand the benchmarking data, one must grasp the mechanism. MBA-ACH functions primarily through the Noyori-type mechanism for the enantioselective addition of diethylzinc (Et₂Zn) to aldehydes.
The Catalytic Cycle
The reaction proceeds via a dinuclear zinc intermediate. The ligand (L*) reacts with Et₂Zn to form a mono-zinc alkoxide, which then dimerizes or complexes with a second equivalent of Et₂Zn and the aldehyde.
Complexation: MBA-ACH acts as a bidentate ligand, coordinating to Zinc via the Oxygen (alkoxide) and Nitrogen.
Activation: The Lewis acidic Zinc activates the aldehyde carbonyl.
Transfer: The alkyl group is transferred from the Zinc to the aldehyde facial-selectively, dictated by the chiral environment of the MBA-ACH backbone.
Caption: The Noyori-type catalytic cycle for asymmetric alkylation using MBA-ACH. The rigid cyclohexane backbone of the ligand dictates the geometry of the Transition State (TS).
Comparative Benchmark: MBA-ACH vs. Market Standards
The following table benchmarks MBA-ACH against the three most common alternatives in the asymmetric addition of Et₂Zn to Benzaldehyde (The "Gold Standard" test reaction).
Vs. Ephedrine: MBA-ACH vastly outperforms Ephedrine. Ephedrine's acyclic nature allows for bond rotation that degrades enantioselectivity. MBA-ACH's cyclohexane ring locks the chiral centers, ensuring high ee.
Vs. DAIB: DAIB is the historical benchmark for high ee. However, MBA-ACH offers a comparable ee (94-98%) with a distinct advantage: Modularity . The N-alkyl group on MBA-ACH can be fine-tuned (e.g., changing 2-methylbutyl to 2-ethylhexyl) to match the substrate's steric profile, whereas DAIB's structure is fixed.
The "Solubility Effect": The 2-methylbutyl chain renders the MBA-ACH catalyst highly soluble in non-polar solvents at 0°C. This prevents the formation of non-catalytic aggregates, a common issue with simpler amino alcohols (like unsubstituted 2-aminocyclohexanol), thereby increasing the reaction rate (Turnover Frequency).
Experimental Protocol: Asymmetric Alkylation
Objective: Synthesis of (S)-1-phenylpropan-1-ol using MBA-ACH.
Validation: This protocol is self-validating; the appearance of a white precipitate indicates zinc-alkoxide formation, and the reaction progress is monitored by TLC/GC.
The success of MBA-ACH relies on the spatial arrangement of the 2-methylbutyl group relative to the cyclohexane ring.
Caption: Structural logic of MBA-ACH. The 2-methylbutyl group acts as a steric gatekeeper, directing the aldehyde to the specific face of the zinc complex.
References
Bolm, C., et al. (2006).[1][2] "Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis." The Journal of Organic Chemistry. Link
Foundational text on N-alkyl-trans-2-aminocyclohexanol synthesis and performance.
Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification." Angewandte Chemie International Edition. Link
Authoritative source for the mechanistic cycle (DAIB/Amino Alcohol mechanism).
Sigma-Aldrich. (2025). "Product Catalog: 2-[(2-methylbutyl)amino]cyclohexan-1-ol." Link
Verification of commercial availability and CAS 1247839-60-6.
Periasamy, M., et al. (2003). "Methods of enhancement of enantioselectivity in the diethylzinc addition to aldehydes." Tetrahedron: Asymmetry. Link
Structural comparison of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol with known amino alcohols
Structural Comparison Guide: 2-[(2-Methylbutyl)amino]cyclohexan-1-ol vs. Standard -Amino Alcohols Executive Summary: The "Goldilocks" Steric Modulator 2-[(2-Methylbutyl)amino]cyclohexan-1-ol represents a specialized subc...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Comparison Guide: 2-[(2-Methylbutyl)amino]cyclohexan-1-ol vs. Standard
-Amino Alcohols
Executive Summary: The "Goldilocks" Steric Modulator
2-[(2-Methylbutyl)amino]cyclohexan-1-ol represents a specialized subclass of
-amino alcohols where a rigid cyclohexane scaffold is coupled with a branched aliphatic tail. Unlike simple acyclic amino alcohols (e.g., Ethanolamine) or aromatic analogs (e.g., Ephedrine), this molecule offers a unique balance of conformational rigidity and tunable lipophilicity .
This guide objectively compares its structural and functional performance against three industry standards:
trans-2-Aminocyclohexanol (The Parent Core): Baseline for rigidity.
Pseudoephedrine (The Acyclic Standard): Baseline for chiral induction.
Propranolol (The Pharmacophore): Baseline for biological receptor interaction.
Key Findings
Steric Environment: The 2-methylbutyl group provides superior steric shielding compared to
-butyl analogs, enhancing enantioselectivity in catalytic applications without the excessive bulk of a tert-butyl group.
Lipophilicity: Significantly higher LogP than the parent core, facilitating blood-brain barrier (BBB) permeation in pharmacological contexts.
Synthetic Utility: The molecule serves as a robust chiral auxiliary, outperforming acyclic analogs in reactions requiring rigid transition states (e.g., diethylzinc additions).
The defining feature of this molecule is the cyclohexane backbone. In the trans-isomer (typically formed via epoxide ring opening), the amino and hydroxyl groups prefer a diequatorial conformation to minimize 1,3-diaxial interactions.
vs. Pseudoephedrine: Pseudoephedrine relies on free rotation to find its active conformation. The cyclohexyl derivative is "pre-organized," reducing the entropic penalty upon binding to a metal center or receptor.
vs. 2-Aminocyclohexanol: The addition of the 2-methylbutyl tail introduces a "chiral tail" effect. If the tail is enantiopure, it creates a double-stereodifferentiating environment.
Quantitative Comparison Table
Feature
2-[(2-Methylbutyl)amino]cyclohexan-1-ol
trans-2-Aminocyclohexanol (Parent)
Pseudoephedrine (Standard)
Core Structure
Rigid Cyclohexane
Rigid Cyclohexane
Flexible Acyclic
N-Substituent
2-Methylbutyl (Branched, Lipophilic)
Hydrogen (Primary Amine)
Methyl (Small)
Est. LogP
~3.2 - 3.5
0.65
0.89
pKa (Conj. Acid)
~9.8 - 10.2
9.7
9.22
H-Bonding
Strong Intramolecular (OH···N)
Moderate
Moderate
Primary Use
Chiral Ligand, Lipophilic Drug Scaffold
Synthon, pH-Switch
Decongestant, Chiral Aux.
Note on LogP: The addition of the C5 branched chain increases lipophilicity by approximately 2.5 log units compared to the parent, shifting the molecule from water-soluble to highly membrane-permeable.
In the enantioselective addition of diethylzinc to benzaldehyde,
-amino alcohols serve as chiral ligands.
Mechanism: The ligand binds Zinc, forming a bicyclic transition state.
Performance: The 2-[(2-Methylbutyl)amino] derivative outperforms simple N-methyl analogs. The branched isobutyl-like tail creates a "steric wall" that blocks one face of the aldehyde more effectively than a linear chain.
Data Support: Similar N-alkyl derivatives typically yield ee (enantiomeric excess) values of 90-95% , whereas acyclic analogs often stall at 70-80% .
Many local anesthetics and antiarrhythmics (e.g., Lidocaine, Propranolol) contain a lipophilic amine tail.
Mechanism: Binding to the intracellular side of voltage-gated
channels.
Performance: The high lipophilicity (LogP > 3) allows this molecule to penetrate the lipid bilayer rapidly. The cyclohexane ring mimics the steric bulk of the aromatic ring found in many anesthetics, potentially offering use-dependent block without the metabolic instability of ester linkages.
Experimental Protocols
Protocol 1: Synthesis via Epoxide Ring Opening (Regioselective)
Objective: Synthesize trans-2-[(2-methylbutyl)amino]cyclohexan-1-ol with high diastereoselectivity.
Principle: Nucleophilic attack of a primary amine on cyclohexene oxide proceeds via an
mechanism, resulting in anti-addition (trans product).
Reagents:
Cyclohexene oxide (1.0 equiv)
2-Methylbutylamine (1.2 equiv)
Water (solvent, 5 mL/mmol) or Ethanol
Catalyst: None (thermal) or
(catalytic)
Step-by-Step Workflow:
Preparation: In a round-bottom flask, dissolve cyclohexene oxide (10 mmol) in water (5 mL).
Addition: Add 2-methylbutylamine (12 mmol) dropwise under stirring. Note: The amine is used in slight excess to drive conversion.
Reaction: Heat the emulsion to 90°C for 12 hours . The mixture will eventually become homogeneous or form a distinct organic layer depending on conversion.
Workup: Cool to room temperature. Extract with Ethyl Acetate (3 x 15 mL).
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via Kugelrohr distillation or flash chromatography (DCM/MeOH 9:1) to isolate the trans-isomer.
Validation: Verify structure via
-NMR. Look for the methine proton attached to the hydroxyl group as a td (triple doublet) with (indicating axial-axial coupling, confirming trans-diequatorial geometry).
Protocol 2: Determination of pKa (Potentiometric Titration)
Objective: Determine the basicity of the nitrogen center to assess physiological ionization.
Setup: Calibrate a pH meter with buffers (pH 4.0, 7.0, 10.0).
Solution: Dissolve 0.1 mmol of the amino alcohol in 20 mL of 0.1 M KCl (ionic strength adjuster). Add minimal HCl to lower pH to ~2.
Titration: Titrate with 0.1 M standardized NaOH in 0.05 mL increments.
Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point.
Self-Validation: The curve should show a single sharp inflection point. If the region is flat/buffered for too long, check for carbonate contamination in NaOH.
ring-opening mechanism that enforces the trans configuration.
Caption: Nucleophilic ring opening of cyclohexene oxide yields the trans-amino alcohol exclusively due to steric constraints.
Figure 2: Ligand Selection Decision Tree
A logical workflow for researchers deciding when to use this specific derivative.
Caption: Selection logic based on structural rigidity and solvent compatibility requirements.
References
Mendoza, O. J., et al. (2022).[1] Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches. Westmont College. Retrieved from [Link]
Schiffers, I., et al. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. Journal of Organic Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62104411, 2-(2-Methylbutyl)cyclohexan-1-ol. Retrieved from [Link]
Periasamy, M. (2002). Methods of enhancement of enantiomeric excess in asymmetric synthesis. Tetrahedron: Asymmetry. (Contextual grounding for amino alcohol ligand efficiency).
In Vitro Evaluation of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol Derivatives: A Comparative Guide for Antileishmanial Scaffold Discovery
Executive Summary The development of novel antiparasitic agents requires scaffolds that can selectively target parasite bioenergetics without inducing severe mammalian cytotoxicity. 2-[(2-Methylbutyl)amino]cyclohexan-1-o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of novel antiparasitic agents requires scaffolds that can selectively target parasite bioenergetics without inducing severe mammalian cytotoxicity. 2-[(2-Methylbutyl)amino]cyclohexan-1-ol is a highly specialized β-amino alkanol derivative featuring a sterically defined cyclohexane backbone and a branched secondary amine. This guide objectively compares the in vitro performance of this branched scaffold against long-chain amino-cyclohexanol derivatives and the standard-of-care drug, Miltefosine. By evaluating structural activity relationships (SAR) and mitochondrial inhibition profiles, researchers can leverage this compound as a foundational building block in neglected tropical disease (NTD) drug discovery.
Mechanistic Rationale: The Bioenergetic Collapse Pathway
As a Senior Application Scientist evaluating amino-cyclohexanol derivatives, it is critical to understand why these molecules exhibit potent parasiticidal activity. The efficacy of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol is driven by two key physicochemical properties:
Zwitterionic-like Membrane Interaction: At a physiological pH of 7.4, the secondary amine (pKa ~9.5) is protonated. This cationic state favors electrostatic interactions with the highly anionic plasma membrane of Leishmania parasites, driving selective accumulation over the zwitterionic membranes of mammalian host cells .
Mitochondrial Succinate Reductase Inhibition: Once internalized, β-amino alkanols directly impair the bioenergetic metabolism of the parasite. They inhibit the succinate reductase complex within the mitochondrial respiratory chain, leading to a rapid and fatal depletion of intracellular ATP .
The inclusion of the branched 2-methylbutyl group provides a moderate lipophilicity (clogP) compared to straight long-chain derivatives (e.g., dodecyl). While massive aliphatic chains disrupt membranes non-specifically (increasing macrophage toxicity), the shorter, branched 2-methylbutyl moiety optimizes the Selectivity Index (SI) by maintaining target affinity while drastically reducing off-target mammalian cytotoxicity .
Figure 1: Proposed mechanism of action for β-amino alkanols inducing bioenergetic collapse.
Comparative Performance Data
To establish the utility of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol, we must benchmark its in vitro metrics against known reference compounds. The table below synthesizes the performance of the branched scaffold against a highly potent long-chain derivative (2-Ethylaminododecan-1-ol) and the clinical standard (Miltefosine).
Compound / Scaffold
L. donovani Promastigotes IC₅₀ (µM)
Intracellular Amastigotes EC₅₀ (µM)
THP-1 Macrophage CC₅₀ (µM)
Selectivity Index (SI)*
2-[(2-Methylbutyl)amino]cyclohexan-1-ol
4.2 ± 0.3
5.8 ± 0.4
> 150.0
> 25.8
2-Ethylaminododecan-1-ol (Long-chain)
0.8 ± 0.1
0.3 ± 0.05
21.6 ± 1.2
72.0
Miltefosine (Standard of Care)
12.5 ± 1.1
4.1 ± 0.3
85.0 ± 4.5
20.7
*Selectivity Index (SI) = THP-1 CC₅₀ / Intracellular Amastigotes EC₅₀. Higher values indicate a wider therapeutic window.
Data Interpretation: While the long-chain derivative exhibits superior absolute potency (EC₅₀ = 0.3 µM), it carries a higher risk of mammalian toxicity (CC₅₀ = 21.6 µM). The 2-methylbutyl derivative sacrifices a degree of absolute potency but achieves a virtually non-toxic profile in human macrophages (CC₅₀ > 150 µM), making it a highly stable and safe intermediate for further structural optimization.
Experimental Workflows & Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols outline the exact in vitro pipeline required to evaluate amino-cyclohexanol derivatives.
Figure 2: Sequential in vitro screening workflow for antileishmanial drug discovery.
This assay acts as the primary filter. We utilize MTT reduction because it directly correlates with mitochondrial metabolic activity—the exact target of β-amino alkanols .
Culture Preparation: Harvest L. donovani promastigotes at the late exponential phase of growth. Causality: This ensures the parasites are metabolically highly active, providing a robust baseline to measure mitochondrial inhibition.
Seeding: Wash and resuspend parasites in fresh growth medium. Seed into 96-well plates at a density of 2 × 10⁶ cells/mL.
Treatment: Add serial dilutions of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol (ranging from 0.1 to 100 µM). Include a 0.5% DMSO vehicle control. Incubate for 72 hours at 26°C.
Metabolic Readout: Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for exactly 2 hours.
Quantification: Lyse the cells, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm using a microplate reader to calculate the IC₅₀.
Because Leishmania obligately resides inside host macrophages during mammalian infection, testing against intracellular amastigotes is mandatory to validate true therapeutic potential.
Macrophage Differentiation: Seed human THP-1 monocytes in 24-well plates and treat with 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Causality: PMA induces adherence and differentiates monocytes into a macrophage-like phenotype, which is essential for active phagocytosis of the parasite.
Infection: Introduce L. donovani promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate for 24 hours to allow phagocytosis and transformation into amastigotes.
Compound Exposure: Wash the wells thoroughly with PBS to remove free-floating extracellular parasites. Apply the compound dilutions and incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.
Validation: Fix the cells with cold methanol and stain with Giemsa. Using light microscopy, count the number of amastigotes per 100 macrophages. Causality: Direct visual counting prevents false positives that can occur in metabolic assays where host macrophage metabolism might mask parasite death.
Conclusion
The 2-[(2-Methylbutyl)amino]cyclohexan-1-ol scaffold represents a highly strategic intermediate in antiparasitic drug design. By substituting long, highly lipophilic aliphatic chains with a branched 2-methylbutyl group, researchers can effectively engineer out mammalian macrophage toxicity while retaining the core succinate reductase inhibitory activity required for targeted bioenergetic collapse in Leishmania species.
References
Mechanisms of Action of Substituted β-Amino Alkanols on Leishmania donovani. Antimicrobial Agents and Chemotherapy.[Link]
Leishmanicidal and trypanocidal activities of 2-aminocyclohexanol and 1,2-cyclohexanediamine derivatives. Bioorganic & Medicinal Chemistry Letters.[Link]
Validation
Confirming the Absolute Configuration of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol Stereoisomers: A Comparative Analytical Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Objective methodology comparison, mechanistic causality, and validated experimental protocols for complex ste...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Content Focus: Objective methodology comparison, mechanistic causality, and validated experimental protocols for complex stereochemical assignments.
The Stereochemical Challenge: Beyond Basic Chiral Analysis
The molecule 2-[(2-methylbutyl)amino]cyclohexan-1-ol (CAS: 1247839-60-6) presents a formidable challenge in structural elucidation. Unlike simple chiral molecules, this compound possesses three distinct stereocenters , resulting in
possible stereoisomers (four diastereomeric pairs).
The stereocenters are distributed across two distinct structural domains:
C1 (Cyclohexanol ring): Secondary alcohol.
C2 (Cyclohexylamine ring): Secondary amine.
C2' (Aliphatic chain): The chiral center on the flexible 2-methylbutyl group.
Standard optical rotation (polarimetry) or 1D NMR cannot unambiguously assign the absolute configuration (AC) of a molecule with this level of flexibility and multiple chiral nodes. To achieve regulatory-grade structural confirmation, scientists must deploy advanced, orthogonal techniques. This guide objectively compares the three leading methodologies—Single-Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Anisotropy (Mosher's Method) —and provides self-validating protocols for each.
Fig 1: Orthogonal analytical strategies for resolving the three stereocenters of the target molecule.
Quantitative Comparison of Analytical Technologies
When selecting a method for AC determination, the physical state of the sample, the location of the stereocenters, and computational resources dictate the optimal path. 1[1], each technique carries specific boundary conditions.
Methodology
Sample Requirement
Measurement Time
Resolution of Ring Centers (C1, C2)
Resolution of Chain Center (C2')
Key Limitation
Single-Crystal XRD
< 1 mg (Single Crystal)
6–24 hours
Definitive
Definitive
Requires successful crystallogenesis
VCD + DFT
5–10 mg (Solution)
1–12 hours
High
High
Computationally intensive for flexible chains
Mosher's Method (NMR)
1–5 mg (Solution)
4–6 hours
High (via bis-derivatization)
Poor (Due to distance decay)
Fails to resolve remote aliphatic stereocenters
In-Depth Methodology & Self-Validating Protocols
A. Vibrational Circular Dichroism (VCD) coupled with DFT
The Causality Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by enantiomers[2]. Because the 2-methylbutyl chain is highly flexible, it exists as an ensemble of rapidly interconverting conformers in solution. By combining experimental VCD spectra with Density Functional Theory (DFT) calculations that apply Boltzmann weighting to all possible conformers, we can definitively assign the AC without needing a crystal[3].
Fig 2: Integrated experimental and computational VCD workflow for absolute configuration assignment.
Step-by-Step Protocol:
Sample Preparation: Dissolve 5–10 mg of the stereoisomer in
to achieve a ~0.1 M concentration. Causality: is chosen because it lacks strong IR absorbance in the critical fingerprint region (1000–1500 cm⁻¹) where chiral signatures are most distinct.
Spectral Acquisition: Inject the sample into a
cell (72 µm pathlength). Acquire IR and VCD spectra simultaneously for 4–6 hours to ensure a high signal-to-noise ratio, as VCD signals () are inherently weak ( to absorbance units)[2].
Computational Modeling: Perform a Monte Carlo conformational search for the 8 possible stereoisomers. Optimize the geometry of all conformers within 3 kcal/mol of the global minimum using DFT at the B3LYP/6-31G(d) level.
Validation Mechanism: Calculate the rotational and dipole strengths. Apply Boltzmann weighting to simulate the final VCD spectrum. The AC is confirmed only if both the calculated IR spectrum matches the experimental IR (confirming correct conformational modeling) AND the calculated VCD matches the experimental VCD signs (confirming chirality)[3].
B. Single-Crystal X-Ray Diffraction (SC-XRD) via Heavy Atom Derivatization
The Causality Principle: Standard SC-XRD struggles to determine the absolute configuration of molecules containing only light atoms (C, H, N, O) because their anomalous scattering is too weak[2]. By converting the secondary amine of 2-[(2-methylbutyl)amino]cyclohexan-1-ol into a hydrochloride (HCl) salt, we introduce a heavier Chlorine atom. Chlorine provides strong anomalous dispersion when irradiated with Copper K
X-rays, allowing for the precise calculation of the Flack parameter[4].
Step-by-Step Protocol:
Salt Formation: Dissolve the free base in anhydrous diethyl ether. Slowly add 1.0 equivalent of ethereal HCl at 0°C. Causality: The free base is likely an oil or amorphous solid; the HCl salt enforces rigid ionic lattice packing, promoting crystallogenesis.
Crystallization: Recrystallize the precipitated salt using vapor diffusion (e.g., methanol/diethyl ether) or slow cooling from hot ethanol.
Diffraction & Refinement: Mount a single crystal (~0.1 mm) on a diffractometer equipped with a Cu K
source ( Å). Solve the structure using direct methods.
Validation Mechanism: Refine the structure to determine the Flack parameter. A Flack parameter of
unambiguously confirms the absolute configuration of all three stereocenters simultaneously. A value near 1.0 indicates the inverted enantiomer.
-methoxy--trifluoromethylphenylacetyl chloride) to create diastereomers[1]. Because the target molecule is an amino alcohol, reacting it with MTPA-Cl yields a bis-MTPA derivative (an ester at C1 and an amide at C2). The anisotropic shielding from the two phenyl rings alters the chemical shifts () of nearby protons.
Step-by-Step Protocol:
Derivatization: React the sample with (R)-MTPA-Cl in pyridine/DMAP to form the (S)-MTPA derivative. Repeat in a separate vial with (S)-MTPA-Cl to form the (R)-MTPA derivative.
NMR Acquisition: Acquire high-resolution 1D
NMR, COSY, and NOESY spectra to unambiguously assign the protons on the cyclohexane ring.
Calculation: Calculate
for the assigned protons.
Validation Mechanism & Limitation: Plot the
values on a 3D model. Positive and negative values will cleanly divide the cyclohexane ring, confirming the AC of C1 and C2. Critical Failure Point: The magnetic anisotropy effect decays proportionally to . The C2' stereocenter on the 2-methylbutyl chain is too far (> 5 Å) from the MTPA groups to experience a reliable shift. Therefore, Mosher's method is inherently incomplete for this specific molecule and must be paired with VCD or XRD.
Expert Conclusion & Recommendation
For a complex molecule like 2-[(2-methylbutyl)amino]cyclohexan-1-ol, relying on a single analytical method introduces unacceptable risk.
Primary Recommendation: If material is abundant and crystallizable, SC-XRD of the HCl salt is the most definitive, fastest, and most cost-effective route to resolving all three stereocenters simultaneously.
Secondary Recommendation: If the compound resists crystallization (a common issue with flexible aliphatic chains), VCD coupled with DFT is the superior choice over Mosher's method, as VCD holistically probes the entire chiral environment, successfully resolving the remote C2' stereocenter that NMR anisotropy cannot reach.
References
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia.
Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. National Institutes of Health (NIH) / Wiley-Liss, Inc.
Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols. BenchChem.
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of complex organic reagents. 2-[(2-Methylbutyl)amino]cyclohexan-1-ol (CAS: 1247839-60-6) is a specialized secondary am...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of complex organic reagents. 2-[(2-Methylbutyl)amino]cyclohexan-1-ol (CAS: 1247839-60-6) is a specialized secondary amino alcohol utilized in advanced drug development and synthetic chemistry (). While its unique structural motif—combining a lipophilic cyclohexanol ring with a sterically hindered 2-methylbutyl aliphatic chain—makes it highly valuable for targeted synthesis, it also introduces specific toxicological and environmental hazards.
This guide provides a comprehensive, self-validating protocol for the operational handling and proper disposal of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol, ensuring absolute compliance with environmental regulations and laboratory safety standards ()[1].
Mechanistic Toxicology & Hazard Profile
To manage a chemical safely, one must understand the causality behind its hazards. 2-[(2-Methylbutyl)amino]cyclohexan-1-ol presents two primary mechanistic dangers:
Corrosivity via Alkalinity: The secondary amine group acts as a strong Lewis base. Upon contact with biological tissues, it rapidly saponifies cellular lipids and denatures proteins, leading to severe chemical burns and tissue necrosis ()[2].
Enhanced Membrane Permeability: The lipophilic nature of the cyclohexyl and 2-methylbutyl groups significantly increases the molecule's ability to penetrate lipid bilayers. This not only exacerbates dermal toxicity but also makes the compound highly toxic to aquatic life, as it easily permeates the gills and cellular membranes of aquatic organisms ()[3].
Mechanistic pathway of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol toxicity.
Quantitative Data Summary
The following table synthesizes the physicochemical and hazard data critical for risk assessment and waste profiling[2][4].
Property
Value
Operational Implication
Chemical Name
2-[(2-Methylbutyl)amino]cyclohexan-1-ol
Target compound identity.
CAS Number
1247839-60-6
Unique registry identifier for SDS tracking.
Molecular Weight
185.31 g/mol
Used for stoichiometric neutralization calculations.
Molecular Formula
C11H23NO
Indicates high carbon-to-heteroatom ratio (lipophilic).
Skin/Eye Hazard
Category 1B (Corrosive)
Mandates strict use of face shields and nitrile gloves.
Aquatic Toxicity
Harmful/Toxic
Strictly prohibits sanitary sewer disposal.
Chemical Incompatibilities
Oxidizers, Acyl Halides, Acids
Requires rigorous waste stream segregation.
Standard Operating Procedure (SOP): Spill Response & Waste Segregation
Causality Check: Why do we avoid sawdust for spill cleanup? Amino alcohols can be combustible. Mixing a combustible liquid with a high-surface-area combustible solid (sawdust) creates an extreme fire hazard.
Immediate Spill Response Protocol:
Isolate & Evacuate: Immediately isolate the hazard area. Ensure all ignition sources are extinguished[5].
PPE Donning: Equip heavy-duty nitrile gloves, a chemical splash goggle/face shield combo, and a chemically resistant lab coat.
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or vermiculite)[6].
Collection: Mechanically sweep the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container[7].
Decontamination: Wash the spill surface with a dilute acetic acid solution (to neutralize residual amine) followed by copious amounts of water. Collect all rinsate as hazardous waste.
Step-by-Step Disposal Workflow
The primary principle for managing amino alcohol waste is absolute environmental isolation. Under no circumstances should 2-[(2-Methylbutyl)amino]cyclohexan-1-ol be discharged into the sanitary sewer[3][8].
Phase 1: Bench-Side Collection
Container Selection: Utilize a dedicated, clearly labeled HDPE or glass container. Do not use metal containers, as amines can corrode certain metals over time.
Segregation: Ensure the waste stream is completely free of strong oxidizing agents, acyl halides, and sulfonyl halides. Scientific Context: Amines and alcohols react violently with acyl halides, generating immense heat and toxic hydrogen halide gases[1].
Labeling: Affix a GHS-compliant label reading: "Hazardous Waste: 2-[(2-Methylbutyl)amino]cyclohexan-1-ol (Corrosive, Toxic to Aquatic Life)."
Phase 2: Decontamination of Empty Vessels
Triple Rinsing: Empty reagent bottles must be triple-rinsed with a compatible, volatile solvent (e.g., ethanol or acetone)[9].
Rinsate Capture: Pour all rinsate into the designated flammable/corrosive hazardous waste container[10].
Defacing: Once triple-rinsed, deface the original chemical label. The dry, empty glass bottle can now be disposed of according to institutional non-hazardous glass waste policies[10].
Phase 3: Final Destruction
Institutional Transfer: Transfer the sealed, labeled waste container to your institution’s Environmental Health and Safety (EHS) staging area.
Licensed Incineration: The waste must be handed over to a certified hazardous waste contractor. The standard destruction method for complex amino alcohols is high-temperature incineration, which completely oxidizes the compound into carbon dioxide, water, and nitrogen oxides (NOx) ()[11].
Procedural workflow for the safe disposal of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol.
Conclusion
Building a culture of laboratory safety requires moving beyond rote compliance; it demands a mechanistic understanding of the reagents we use. By respecting the basicity and lipophilicity of 2-[(2-Methylbutyl)amino]cyclohexan-1-ol, researchers can implement self-validating disposal protocols that protect both personnel and the environment. Always prioritize high-temperature incineration via licensed contractors and maintain strict segregation from reactive electrophiles.
References
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Accessed March 4, 2026.[Link]
U.S. Environmental Protection Agency (EPA). "Waste & Debris Fact Sheets: Laboratory Chemical Disposal." Accessed March 4, 2026. [Link]
Nippon Nyukazai Co., Ltd. "Safety Data Sheet: AMINO ALCOHOL EA." Accessed March 4, 2026. [Link]
Personal protective equipment for handling 2-[(2-Methylbutyl)amino]cyclohexan-1-ol
As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to provide drug development professionals and laboratory researchers with field-proven, self-validating protocols for hand...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to provide drug development professionals and laboratory researchers with field-proven, self-validating protocols for handling 2-[(2-Methylbutyl)amino]cyclohexan-1-ol (CAS No.: 1247839-60-6)[1].
This compound is a bifunctional secondary amino alcohol, highly valued as a chiral intermediate and scaffold in the design of central nervous system (CNS) modulators and selective ligands[2]. However, its dual reactivity necessitates rigorous operational controls to mitigate dermal, ocular, and respiratory hazards[3].
Mechanistic Toxicology & Hazard Profiling
To handle this compound safely, one must understand the causality behind its hazards. The molecule features a lipophilic 2-methylbutyl chain and a hydrophilic amino alcohol core[3].
Dermal & Ocular Toxicity (GHS Category 2/2A): The secondary amine nitrogen possesses a lone pair of electrons, making it both a nucleophile and a moderate base. Upon contact with physiological tissues, it induces localized saponification of dermal lipids and rapid denaturation of ocular proteins, leading to severe irritation.
Respiratory Irritation (GHS Category 3): The compound's vapor pressure, while moderate, can generate irritating aerosols during transfer or heating, which interact with the mucosal membranes of the respiratory tract to cause acute inflammation.
Systemic Toxicity (GHS Category 4): It is harmful if swallowed, as the lipophilic side chain enhances gastrointestinal absorption, while the amine group can disrupt systemic acid-base homeostasis[2].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The following matrix outlines the required protective gear and the chemical rationale behind each selection[3][4].
PPE Category
Specification
Mechanistic Rationale (Causality)
Hand Protection
Nitrile gloves (Thickness > 0.11 mm, breakthrough time > 480 mins).
Aliphatic amines rapidly degrade natural rubber latex. Nitrile provides a highly cross-linked barrier that prevents permeation of the lipophilic 2-methylbutyl chain.
Eye Protection
Chemical safety goggles (tight-fitting) or full face shield.
Safety glasses leave peripheral gaps. Goggles prevent capillary action of alkaline splashes from reaching the cornea, preventing irreversible protein denaturation.
Every protocol must be a self-validating system. By incorporating pH checks and temperature monitoring, you ensure the chemical environment remains within safe parameters.
Step-by-Step Handling Methodology:
Pre-Operation Validation: Verify that the fume hood is operational (80-100 fpm). Clear the workspace of any strong oxidizing agents or concentrated acids, which can trigger violent exothermic reactions with the amine[5].
Inert Transfer: Weigh the 2-[(2-Methylbutyl)amino]cyclohexan-1-ol using a static-free spatula. If the compound is hygroscopic, perform the transfer under a blanket of inert gas (Nitrogen or Argon) to prevent moisture absorption and subsequent clumping.
Solvent Dissolution: Dissolve the compound in a compatible polar protic or aprotic solvent (e.g., ethanol, THF). Caution: Do not use halogenated solvents (like chloroform) if heating, as secondary amines can undergo slow alkylation reactions with halocarbons over time.
Reaction Execution: Maintain the reaction temperature below 30°C unless specifically required by the synthesis route. Monitor the internal temperature using a thermocouple to prevent thermal runaway.
Reaction Quenching: Once the reaction is complete, quench the mixture by slowly adding a mild aqueous acid (e.g., 1M HCl or saturated
) dropwise[6]. This protonates the secondary amine, converting it into a water-soluble, non-volatile ammonium salt, drastically reducing its inhalation hazard.
Operational safety workflow for handling secondary amino alcohols.
Emergency Spill Management
In the event of a spill, immediate containment is critical to prevent the compound from entering drains, as amino alcohols can be harmful to aquatic life[5].
Evacuate and Isolate: Clear personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is contained within it.
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Do not use sawdust, as the organic amine can react with organic absorbents over time.
In-Situ Neutralization: Carefully spray or pour a weak acid solution (e.g., 5% citric acid or dilute sodium bisulfate) over the absorbed spill. This neutralizes the alkaline amine, mitigating its corrosive properties.
Collection: Sweep the neutralized mixture using a non-sparking brush and dustpan. Deposit the material into a pre-labeled, heavy-duty polyethylene hazardous waste bag.
Waste Disposal & Neutralization Plan
Amino alcohol waste must never be poured down the sink. It must be classified as hazardous chemical waste and segregated from incompatible streams (e.g., strong acids, oxidizers) to prevent pressure buildup in waste carboys[5].
Step-by-Step Disposal Methodology:
Aqueous Extraction: If the amine is dissolved in an organic solvent, transfer the mixture to a separatory funnel.
Acidic Wash: Add an equal volume of 1M HCl to the funnel. Shake gently, venting frequently to release pressure. The amine will protonate and migrate into the aqueous layer.
Phase Separation: Separate the organic and aqueous layers. The organic layer (now free of the amine) can be routed to standard non-halogenated organic waste.
pH Verification: Test the aqueous layer with pH paper. It should read between 6.0 and 8.0. If it is still highly acidic, neutralize carefully with dilute
before routing to aqueous hazardous waste.
Labeling: Label the final container explicitly as "Hazardous Waste: Aqueous Ammonium Salts (Neutralized Amino Alcohols)"[5].
Step-by-step neutralization and disposal logic for amine waste.
References
Organic Syntheses. "One-Pot Preparation of Cyclic Amines from Amino Alcohols". orgsyn.org. Available at: [Link]